Product packaging for 3-Azido-1,1,1-trifluoropropan-2-OL(Cat. No.:CAS No. 212758-85-5)

3-Azido-1,1,1-trifluoropropan-2-OL

Cat. No.: B1654194
CAS No.: 212758-85-5
M. Wt: 155.08 g/mol
InChI Key: BCRPFCFZQSDCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Azido-1,1,1-trifluoropropan-2-ol (CAS 212758-85-5) is a specialized bifunctional building block of significant interest in synthetic and medicinal chemistry. Its molecular structure, which combines an azide group and a trifluoromethylated alcohol moiety (C3H4F3N3O, MW 155.08 Da) , enables its application in the synthesis of sophisticated trifluoromethylated target molecules. The azide group serves as a versatile handle for Click Chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the efficient construction of 1,2,3-triazole linkages. Concurrently, the presence of the trifluoromethyl group is known to profoundly influence the physicochemical properties of organic compounds, often enhancing their metabolic stability, lipophilicity, and binding affinity in biologically active molecules . This makes this compound a highly valuable precursor in the preparation of β-amino-α-trifluoromethyl alcohols —a class of compounds recognized as important scaffolds for trifluoromethylated peptidomimetics and other bioactive compounds . As such, its primary research value lies in its application as an intermediate for the development of new pharmaceuticals, agrochemicals, and organocatalysts. This product is intended for use in controlled laboratory research settings only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F3N3O B1654194 3-Azido-1,1,1-trifluoropropan-2-OL CAS No. 212758-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3O/c4-3(5,6)2(10)1-8-9-7/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRPFCFZQSDCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446714
Record name 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212758-85-5
Record name 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Azido-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-1,1,1-trifluoropropan-2-ol is a key trifluoromethylated building block with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive azide moiety and a trifluoromethyl group makes it a valuable precursor for synthesizing complex fluorinated molecules. This guide provides a comprehensive overview of its chemical properties, including potential synthetic routes, predicted physicochemical characteristics, spectroscopic data, and reactivity. The information presented herein is intended to support researchers in leveraging this compound for the development of novel therapeutics and functional materials.

Chemical Structure and Properties

This compound possesses a chiral center at the carbon bearing the hydroxyl group, and its structure incorporates both an azide group, useful for bioorthogonal "click" chemistry, and a trifluoromethyl group, known to enhance the metabolic stability and bioavailability of drug candidates.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₃H₄F₃N₃O-
Molecular Weight 155.08 g/mol -
CAS Number 212758-85-5[1]
Predicted Boiling Point Approx. 140-160 °CEstimation based on similar fluorinated alcohols
Predicted Density Approx. 1.4-1.5 g/mLEstimation based on similar fluorinated compounds
Predicted Refractive Index Approx. 1.38-1.40Estimation based on similar fluorinated alcohols
Solubility Expected to be soluble in a range of organic solvents (e.g., ethers, chlorinated solvents, alcohols) and potentially sparingly soluble in water.General chemical principles

Synthesis and Experimental Protocols

Route 1: Ring-Opening of a Trifluoromethylated Epoxide

This is a highly plausible and regioselective method for the synthesis of β-azido alcohols.

Synthesis_Route_1 start 2-(Trifluoromethyl)oxirane product This compound start->product Nucleophilic Ring-Opening reagent1 Sodium Azide (NaN₃) reagent1->product solvent1 Solvent (e.g., DMF, DMSO, or aqueous media) solvent1->product

Figure 1: Proposed synthesis of this compound via epoxide ring-opening.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or an aqueous medium, add sodium azide (1.5-2.0 eq). The use of a catalyst like ammonium chloride or a phase-transfer catalyst may be beneficial in aqueous systems.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: Azidation of a Precursor Alcohol

This route involves the conversion of the corresponding diol or a protected alcohol. A more direct, one-pot conversion from the corresponding alcohol is also feasible.

Synthesis_Route_2 start 1,1,1-Trifluoropropane-2,3-diol step1 Selective Protection/Activation of Primary -OH start->step1 intermediate Activated Intermediate (e.g., Tosylate, Mesylate) step1->intermediate step2 Nucleophilic Substitution (SN2) intermediate->step2 reagent2 Sodium Azide (NaN₃) reagent2->step2 product This compound step2->product

Figure 2: Proposed synthesis via activation of a diol precursor.

Experimental Protocol (Proposed, One-Pot from Alcohol):

  • Reagent Preparation: In a round-bottom flask, dissolve 1,1,1-trifluoropropane-2,3-diol (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Azidation: Add triphenylphosphine (1.2 eq) and an azidating agent like diphenylphosphoryl azide (DPPA) or an iodine/imidazole system with sodium azide.[3] The reaction can be carried out at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction and follow a standard aqueous work-up and extraction procedure. Purify the crude product by column chromatography.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available in the searched literature. The following are predicted spectral characteristics based on the analysis of similar compounds.

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~ 4.0 - 4.5m-CH(OH)
~ 3.4 - 3.8m-CH₂(N₃)
~ 2.5 - 3.5br s-OH
¹³C NMR ~ 123 - 127q¹J(C,F) ≈ 280-290CF₃
~ 68 - 72q²J(C,F) ≈ 30-35CH(OH)
~ 50 - 55t-CH₂(N₃)
¹⁹F NMR ~ -75 to -80d³J(F,H) ≈ 6-8CF₃

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

  • C-H stretch: Aliphatic C-H stretching vibrations are expected around 2850-3000 cm⁻¹.

  • Azide (N₃) stretch: A strong, sharp, and characteristic absorption band is predicted in the range of 2100-2160 cm⁻¹.[4][5]

  • C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

  • C-O stretch: An absorption band for the secondary alcohol C-O bond is expected around 1050-1100 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 155 is expected to be weak or absent in electron ionization (EI) mass spectra due to the lability of the azide group.

  • Major Fragmentation Pathways:

    • Loss of N₂ (28 Da) from the molecular ion to give a fragment at m/z = 127.

    • Cleavage of the C-C bond adjacent to the hydroxyl group.

    • Loss of the trifluoromethyl group (CF₃, 69 Da).

Reactivity and Applications

The primary utility of this compound in drug development and chemical biology stems from the reactivity of its azide group, particularly in "click chemistry."

Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide group readily undergoes a [3+2] cycloaddition reaction with terminal or internal alkynes to form stable 1,2,3-triazole rings. This reaction is highly efficient and can be catalyzed by copper(I) or proceed under strain-promoted conditions (SPAAC) with cyclooctynes.[6][7]

Click_Chemistry azide This compound product 1,2,3-Triazole Adduct azide->product alkyne Alkyne-containing Molecule (e.g., drug, probe) alkyne->product catalyst Cu(I) Catalyst or Strain-Promoted catalyst->product [3+2] Cycloaddition

Figure 3: General scheme of the azide-alkyne cycloaddition reaction.

This bioorthogonal ligation strategy is widely used for:

  • Drug Conjugation: Linking the trifluoromethylated moiety to biomolecules such as peptides, proteins, or nucleic acids.

  • Probe Synthesis: Developing chemical probes for target identification and validation.

  • Material Science: Functionalizing surfaces and polymers.

The presence of the trifluoromethyl group in the resulting triazole products can impart desirable pharmacological properties. Fluorinated azides have been shown to be highly reactive in click chemistry.[8]

Safety and Handling

Organic azides are potentially energetic compounds and should be handled with care.

  • General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Thermal Stability: Avoid excessive heating, as organic azides can decompose, sometimes explosively.

  • Mechanical Shock: Avoid grinding or subjecting the compound to mechanical shock.

  • Storage: Store in a cool, dark place, away from incompatible materials such as strong acids, bases, and reducing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds. While detailed experimental data for this specific molecule is limited in the public domain, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of azides and trifluoromethylated compounds. The synthetic routes and characterization data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The strategic incorporation of this moiety can lead to the generation of new chemical entities with improved pharmacological profiles.

References

3-Azido-1,1,1-trifluoropropan-2-OL synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for this compound, a valuable building block in medicinal chemistry and drug development due to the strategic importance of the azido and trifluoromethyl functional groups. The synthesis primarily involves the regioselective ring-opening of a trifluoromethyl-substituted epoxide with an azide source.

Core Synthesis Pathway

The most common and efficient pathway to this compound is the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane (also known as 3,3,3-trifluoro-1,2-epoxypropane) with sodium azide. This reaction, known as azidolysis, is typically performed under controlled pH to ensure high regioselectivity. The azide ion preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product.

Experimental Protocols

The following protocols are based on established methods for the azidolysis of epoxides, adapted for the specific synthesis of this compound.

Method 1: pH-Controlled Azidolysis in Aqueous Medium

This method leverages the principles of pH control to direct the regioselectivity of the epoxide ring-opening.[1][2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-(Trifluoromethyl)oxiraneC₃H₃F₃O112.055.60 g0.050 mol
Sodium AzideNaN₃65.014.88 g0.075 mol
Ammonium ChlorideNH₄Cl53.494.01 g0.075 mol
Water (deionized)H₂O18.0250 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaCl solution--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide and ammonium chloride in deionized water.

  • Add 2-(trifluoromethyl)oxirane to the aqueous solution.

  • Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Method 2: Azidolysis in an Organic Solvent System

This protocol utilizes an organic solvent system, which can be advantageous for substrates with limited water solubility.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-(Trifluoromethyl)oxiraneC₃H₃F₃O112.055.60 g0.050 mol
Sodium AzideNaN₃65.014.88 g0.075 mol
Ammonium ChlorideNH₄Cl53.494.01 g0.075 mol
AcetonitrileCH₃CN41.0540 mL-
WaterH₂O18.0210 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaCl solution--As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • To a stirred suspension of sodium azide and ammonium chloride in a mixture of acetonitrile and water in a 100 mL round-bottom flask, add 2-(trifluoromethyl)oxirane.

  • Heat the mixture to reflux (approximately 80-85°C) for 10-20 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Partition the filtrate between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by fractional distillation under vacuum to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterMethod 1 (Aqueous)Method 2 (Organic Solvent)
Solvent WaterAcetonitrile/Water
Temperature 60-80°C80-85°C (Reflux)
Reaction Time 12-24 hours10-20 hours
Typical Yield 70-85%75-90%
Key Advantage Environmentally benign solventSuitable for less water-soluble substrates

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product Epoxide 2-(Trifluoromethyl)oxirane Solvent Aqueous or Organic Solvent Epoxide->Solvent Azide Sodium Azide Azide->Solvent Heat Heating (60-85°C) Solvent->Heat Reaction Workup Extraction & Washing Heat->Workup Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Safety Considerations

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Organic Azides: The product, this compound, is an organic azide and should be handled with care as it is potentially explosive, especially upon heating or shock. It is recommended to work behind a safety shield.

  • Epoxides: 2-(Trifluoromethyl)oxirane is a reactive and potentially hazardous compound. Avoid inhalation and skin contact.

References

An In-Depth Technical Guide to 3-Azido-1,1,1-trifluoropropan-2-ol (CAS Number 212758-85-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and specific experimental data for 3-Azido-1,1,1-trifluoropropan-2-ol (CAS 212758-85-5) is limited in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive and predictive overview for research, scientific, and drug development professionals.

This technical guide provides a detailed overview of this compound, a fluorinated azido alcohol with potential applications in medicinal chemistry and chemical biology. The introduction of both a trifluoromethyl group and an azide moiety suggests its utility as a building block for novel pharmaceuticals and as a probe for bio-conjugation reactions.

Core Compound Properties

While experimental data is scarce, the following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 212758-85-5Known
Molecular Formula C₃H₄F₃N₃OKnown
Molar Mass 155.08 g/mol Known
Appearance Predicted: Colorless liquidInferred
Boiling Point Predicted: 140-160 °CInferred from similar fluorinated alcohols
Solubility Predicted: Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water.Inferred from similar organic azides

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of β-azido alcohols is the ring-opening of a corresponding epoxide with an azide source. For this compound, a likely synthetic precursor would be 2-(Trifluoromethyl)oxirane.

Proposed Synthesis of this compound

The synthesis involves the nucleophilic attack of the azide ion on the less sterically hindered carbon of the epoxide ring.

Reaction Scheme:

Starting Material: 2-(Trifluoromethyl)oxirane

Reagent: Sodium Azide (NaN₃)

Solvent: A protic solvent such as a mixture of water and a polar aprotic solvent like DMF or DMSO.

Catalyst (optional): An ammonium salt like ammonium chloride (NH₄Cl) can be used to facilitate the reaction.

Detailed Experimental Protocol (Generalized)

Materials:

  • 2-(Trifluoromethyl)oxirane

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Ammonium Chloride (NH₄Cl)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add a solution of sodium azide (1.2 to 1.5 equivalents) in a mixture of DMF and water. To this, add ammonium chloride (1.1 equivalents).

  • Initiation of Reaction: Begin stirring the mixture and add 2-(Trifluoromethyl)oxirane (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling

Organic azides are energetic compounds and should be handled with extreme caution. The trifluoromethyl group can also impart specific reactivity.

Hazard CategoryPrecaution
Explosion Hazard Organic azides can be sensitive to shock, heat, and friction. Avoid heating neat. Use a safety shield.[1][2][3][4][5]
Toxicity Azides are toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood.[3]
Incompatible Materials Avoid contact with strong acids (formation of explosive hydrazoic acid), strong oxidizing agents, and heavy metals (formation of shock-sensitive metal azides). Do not use metal spatulas for handling.[1][4][5]
Storage Store in a cool, dark place, away from incompatible materials.
Disposal Azide-containing waste should be quenched (e.g., with a reducing agent like triphenylphosphine) before disposal according to institutional guidelines.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents 2-(Trifluoromethyl)oxirane Sodium Azide DMF/Water reaction Reaction at 50-70°C reagents->reaction quench Quench with Water reaction->quench extraction Extraction with Diethyl Ether quench->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product This compound chromatography->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Hypothetical Biological Application: Signaling Pathway Probe

The azide group in this compound makes it an ideal candidate for use in "click chemistry," a powerful bio-orthogonal ligation reaction.[6][7][8][9] This allows for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a terminal alkyne. The trifluoromethyl group can serve as a useful ¹⁹F NMR probe for studying protein-ligand interactions.

The following diagram illustrates a hypothetical scenario where this compound is used to label a target protein within a generic signaling pathway.

G cluster_cell Cellular Environment cluster_labeling Click Chemistry Labeling extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor target_protein Target Protein (with alkyne group) receptor->target_protein downstream_signaling Downstream Signaling target_protein->downstream_signaling click_reaction Cu(I) catalyzed Azide-Alkyne Cycloaddition target_protein->click_reaction cellular_response Cellular Response downstream_signaling->cellular_response azido_probe This compound azido_probe->click_reaction labeled_protein Labeled Target Protein (with ¹⁹F NMR probe) click_reaction->labeled_protein

Caption: Hypothetical use of this compound as a probe in a signaling pathway.

References

physical and chemical properties of 3-azidopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Azidopropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 3-azidopropane-1,2-diol. This versatile chemical intermediate is of significant interest in medicinal chemistry, bioconjugation, and material science due to its unique trifunctional structure, incorporating both a reactive azide group and two hydroxyl groups.

Core Physical and Chemical Properties

3-Azidopropane-1,2-diol is a colorless to pale yellow liquid.[1] Its key properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Identifiers and General Properties
PropertyValueSource
IUPAC Name 3-azidopropane-1,2-diol[1][2]
CAS Number 73018-98-1[1][2][3]
Molecular Formula C₃H₇N₃O₂[1][2]
Molecular Weight 117.11 g/mol [1][2]
Synonyms 3-Azido-1,2-propanediol, Azidoglycerol[1][2]
Appearance Colorless to pale yellow liquid[1]
Quantitative Physicochemical Data

This table presents key quantitative data points critical for experimental design and application.

PropertyValueConditionsSource
Density ~1.258 g/cm³at 25 °C[1]
Boiling Point 100-105 °CAt reduced pressure[1]
XLogP3-AA -0.2Computed[2]
Hydrogen Bond Donor Count 2Computed[2]
Hydrogen Bond Acceptor Count 4Computed[2]
Rotatable Bond Count 3Computed[2]
Exact Mass 117.053826475 DaComputed[2]

Synthesis and Experimental Protocols

The most established and widely reported method for synthesizing 3-azidopropane-1,2-diol is through the nucleophilic substitution of a chloropropanediol precursor.

Synthesis via Azidation of 3-Chloro-1,2-propanediol

The synthesis proceeds via an Sₙ2 mechanism where the azide anion displaces the chloride leaving group from 3-chloro-1,2-propanediol.[1] This reaction is typically performed in an aqueous medium using sodium azide as the azidating agent.[1]

Experimental Protocol:

  • Reactant Preparation: Dissolve 3-chloro-1,2-propanediol in an aqueous solution of sodium azide.

  • Reaction Conditions: Heat the reaction mixture in a range of 70-100°C.[1] Optimal conditions reported involve heating at 80°C for approximately 48 hours.[1]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is typically extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure.

    • Final purification can be achieved by vacuum distillation, collecting the fraction boiling at 100-105 °C.[1]

  • Yield: This protocol has been reported to yield the final product in approximately 85% yield.[1]

Synthesis_Workflow cluster_reaction Reaction Vessel reactant1 3-Chloro-1,2-propanediol reactants reactant1->reactants reactant2 Sodium Azide (NaN₃) reactant2->reactants solvent Aqueous Medium solvent->reactants conditions Heat (80°C, 48h) reactants->conditions Sₙ2 Reaction product 3-Azidopropane-1,2-diol conditions->product

Caption: Synthesis workflow for 3-azidopropane-1,2-diol.

Chemical Reactivity and Applications

The utility of 3-azidopropane-1,2-diol stems from its azide group, which is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry."

Click Chemistry

The azide group allows 3-azidopropane-1,2-diol to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful reaction forms a stable triazole linkage between the diol and an alkyne-containing molecule, and it is widely used for its efficiency and specificity.[1]

Click_Chemistry azide 3-Azidopropane-1,2-diol (R-N₃) product Triazole-linked Product azide->product alkyne Alkyne-containing Molecule (R'-C≡CH) alkyne->product catalyst Cu(I) Catalyst catalyst->product [3+2] Cycloaddition

Caption: General scheme of a CuAAC click chemistry reaction.
Key Applications

The unique structure of 3-azidopropane-1,2-diol makes it a valuable building block in several scientific domains.

  • Bioconjugation: The reactive azide group is ideal for coupling with biomolecules (like proteins or nucleic acids) that have been modified to contain an alkyne group. This facilitates the development of probes and diagnostics in proteomics and drug development.[1]

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

  • Material Science: In polymer chemistry, it can be used to create functionalized polymers through click chemistry approaches, leading to materials with tailored properties.[1] It has been investigated for creating high-generation dendrimers and as a potential component in developing agents for photodynamic therapy.[1]

Logical_Relationships cluster_features Structural Features cluster_applications Primary Applications parent 3-Azidopropane-1,2-diol azide_group Azide Group (-N₃) parent->azide_group diol_group Diol Group (-OH)₂ parent->diol_group click_chem Click Chemistry azide_group->click_chem enables synthesis_int Synthesis Intermediate diol_group->synthesis_int provides sites for further reaction bioconjugation Bioconjugation click_chem->bioconjugation applied in polymer_chem Polymer Chemistry click_chem->polymer_chem applied in

Caption: Relationship between structure and applications.

Spectral Data Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3-azidopropane-1,2-diol.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a strong, sharp absorption around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration, and a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching from the diol groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the three-carbon backbone. The protons adjacent to the hydroxyl and azide groups would exhibit distinct chemical shifts.

    • ¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (hydroxyl and azide).

Safety, Handling, and Toxicology

Proper handling of 3-azidopropane-1,2-diol is crucial. While generally stable, its azide functionality and potential biological activity warrant caution.

Stability and Reactivity
  • Chemical Stability: The compound is stable and does not decompose if used according to standard specifications.[5]

  • Hazardous Reactions: No dangerous reactions are known under normal conditions.[5]

  • Incompatible Materials: Information on specific incompatible materials is limited, but standard practice suggests avoiding strong oxidizing agents.[5]

Toxicological Information
  • Mutagenicity: Research has indicated that 3-azidopropane-1,2-diol exhibits mutagenic properties in human TK6 cells, where it was shown to induce G:C to A:T transitions.[1] These findings suggest potential interference with DNA integrity and raise safety concerns regarding its handling and use.[1]

  • General Hazard: It is classified as Water Hazard Class 1 (slightly hazardous for water) in Germany.[5]

Handling and First Aid
  • Personal Protection: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

  • First Aid Measures:

    • Inhalation: Move to fresh air and consult a doctor if complaints arise.[5]

    • Skin Contact: The product is generally not irritating to the skin.[5]

    • Eye Contact: Rinse opened eyes for several minutes under running water.[5]

    • Ingestion: If symptoms persist, consult a doctor.[5]

References

In-Depth Technical Guide: NMR Data of 3-Azido-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for the chiral fluorinated azido alcohol, 3-azido-1,1,1-trifluoropropan-2-ol. This compound is of significant interest in medicinal chemistry and drug development due to the presence of both an azide group, useful for click chemistry, and a trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document compiles the available spectroscopic data and synthetic protocols to serve as a comprehensive resource.

Core NMR Data

The following tables summarize the reported ¹H NMR data for this compound. At present, publicly available, experimentally determined ¹³C and ¹⁹F NMR data for this specific compound are limited. The provided ¹H NMR data is crucial for the structural verification of the molecule.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
4.14mCH
3.58 - 3.49mCH₂
2.58dOH

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Experimental Protocols

The synthesis of this compound is achieved through the ring-opening of a trifluoromethylated epoxide. The following protocol is adapted from established literature procedures.[1]

Synthesis of this compound

This procedure involves the nucleophilic attack of an azide ion on 1,1,1-trifluoro-2,3-epoxypropane.

Materials:

  • 1,1,1-trifluoro-2,3-epoxypropane

  • Ammonium chloride (NH₄Cl)

  • Sodium azide (NaN₃)

  • 70% Ethanol (EtOH) in water

Procedure:

  • To a stirred solution of 1,1,1-trifluoro-2,3-epoxypropane (2.0 g, 18 mmol) in 70% ethanol (20 mL), add ammonium chloride (1.9 g, 36 mmol).

  • Add sodium azide (2.3 g, 36 mmol) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical workflow, as depicted in the diagram below.

G cluster_0 Synthesis Workflow A Start with 1,1,1-trifluoro-2,3-epoxypropane B Add NH₄Cl and NaN₃ in 70% EtOH A->B Reagents C Ring-opening reaction B->C Reaction D Workup and Extraction C->D Isolation E Purification (Column Chromatography) D->E Purification F Final Product: This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not extensively documented, its structural motifs suggest potential applications in probing biological systems. The azide group allows for covalent modification of target biomolecules via "click chemistry," a powerful tool for chemical biology. The trifluoromethyl group can enhance the binding affinity and metabolic stability of drug candidates.

The logical relationship for its potential use in target identification is outlined below.

G cluster_1 Application in Target Identification A This compound (Probe Molecule) B Introduce into a Biological System A->B C Interaction with Target Protein(s) B->C D Click Chemistry Reaction with a Reporter Tag C->D E Isolation and Identification of Tagged Protein(s) D->E F Target Validation E->F

Caption: Logical workflow for target identification using this compound.

References

A Technical Guide to 3-Azido-1,1,1-trifluoropropan-2-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Azido-1,1,1-trifluoropropan-2-ol, a specialized chemical compound with significant potential in drug discovery and chemical biology. This document details its chemical properties, commercial availability, synthesis protocols, and key applications, with a focus on its role as a versatile building block in bioorthogonal chemistry.

Core Compound Properties and Commercial Availability

This compound (CAS Number: 212758-85-5) is a trifluoromethylated azido alcohol.[1] The presence of both a trifluoromethyl group and an azide group imparts unique chemical properties that are highly valuable in medicinal chemistry and bioconjugation. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the azide group serves as a chemical handle for "click chemistry" reactions.

Commercial availability of this compound appears to be limited, suggesting it is primarily available through custom synthesis or from a select number of specialized chemical suppliers. Researchers interested in acquiring this compound are advised to contact custom synthesis providers.

For researchers considering its synthesis, the immediate precursor, 3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9), is commercially available from suppliers such as Indofine Chemical Company and Merck (Sigma-Aldrich).[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 212758-85-5[1]
Molecular Formula C3H4F3N3O[1]
Molecular Weight 155.08 g/mol [1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned in two main conceptual steps, starting from the reduction of a trifluoromethyl ketone followed by the conversion of an amino group to an azide.

G cluster_0 Step 1: Synthesis of the Amino Alcohol Precursor cluster_1 Step 2: Conversion to the Azido Alcohol start 1,1,1-Trifluoropropan-2-one reagent1 Reducing Agent (e.g., LiAlH4) start->reagent1 Reduction product1 1,1,1-Trifluoropropan-2-ol reagent1->product1 reagent2 Amination Reagent product1->reagent2 Amination (Conceptual) product2 3-Amino-1,1,1-trifluoropropan-2-ol reagent2->product2 product2_clone 3-Amino-1,1,1-trifluoropropan-2-ol reagent3 Diazotizing Agent (e.g., NaNO2, H+) then Azide Source (e.g., NaN3) product2_clone->reagent3 Diazotization & Azidation final_product This compound reagent3->final_product

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol: Diazotization of 3-Amino-1,1,1-trifluoropropan-2-ol (Hypothetical)

This protocol is a general procedure based on the diazotization of primary amines and should be optimized for this specific substrate.

Materials:

  • 3-Amino-1,1,1-trifluoropropan-2-ol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium azide (NaN₃)

  • Deionized water

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution of the Amine: Dissolve 3-Amino-1,1,1-trifluoropropan-2-ol in an aqueous acidic solution (e.g., 1M HCl) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Formation of the Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Azide Substitution: In a separate flask, prepare a solution of sodium azide in water and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring. Continue to maintain the temperature at 0-5 °C. Nitrogen gas evolution may be observed.

  • Work-up: Once the addition is complete, allow the reaction to stir at low temperature for a specified time. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product may require further purification by column chromatography.

Caution: Organic azides can be explosive, especially low molecular weight compounds. Handle with appropriate safety precautions, including the use of a blast shield.

Applications in Drug Discovery and Bioconjugation

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Role in Click Chemistry

Click chemistry enables the rapid and efficient covalent linking of two molecules, one containing an azide and the other a terminal alkyne, to form a stable triazole linkage.[4] This reaction is highly specific and can be performed in aqueous conditions, making it ideal for biological applications.

G cluster_0 Click Chemistry Workflow azide This compound catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) azide->catalyst alkyne Alkyne-modified Biomolecule/Drug Scaffold alkyne->catalyst product Trifluoromethylated Triazole Conjugate catalyst->product CuAAC Reaction

Caption: General workflow of a CuAAC reaction using the target compound.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of an alkyne-modified molecule with this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., water, t-butanol/water mixture, DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biological applications)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a stock solution of this compound in the same or a miscible solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of copper(II) sulfate in water.

    • If using a ligand, prepare a stock solution of THPTA or TBTA.

  • Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the chosen solvent system.

  • Addition of Catalyst Components:

    • If using a ligand, add the ligand to the reaction mixture, followed by the copper(II) sulfate solution.

    • Add the sodium ascorbate solution to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from minutes to several hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or NMR).

  • Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Table 2: Typical Reagent Concentrations for a CuAAC Reaction

ReagentStock ConcentrationFinal Concentration
Alkyne-MoleculeVaries1 equivalent
Azide-Molecule10 mM in DMSO/water1.5 - 5 equivalents
Copper(II) Sulfate100 mM in water0.1 - 1 equivalent
Sodium Ascorbate100 mM in water1 - 5 equivalents
Ligand (e.g., THPTA)200 mM in water0.5 - 2 equivalents

Logical Workflow for Drug Discovery Application

The use of this compound can be integrated into a drug discovery workflow to generate and screen novel drug candidates.

G cluster_0 Drug Discovery Workflow start Identify Drug Target scaffold Design/Select Alkyne-modified Pharmacophore Scaffolds start->scaffold library Synthesize Library of Azido Building Blocks (including this compound) start->library click Parallel Synthesis of Conjugates via Click Chemistry scaffold->click library->click purify Purification and Characterization click->purify screen High-Throughput Screening (Binding Assays, Functional Assays) purify->screen hit Hit Identification screen->hit lead_op Lead Optimization hit->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: A logical workflow for utilizing the target compound in drug discovery.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. The unique combination of a trifluoromethyl group and a bioorthogonal azide handle makes it a valuable tool for the synthesis of novel chemical entities with potential therapeutic applications. Further research into its synthesis and applications is warranted to fully explore its potential.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Azides in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the quest for modular, efficient, and bioorthogonal reactions is paramount. "Click chemistry," a term that embodies a class of reactions meeting these criteria, has been revolutionary. At the heart of this revolution lies the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool for forging stable triazole linkages. This technical guide delves into a specialized and increasingly vital area within this field: the use of fluorinated azides. The introduction of fluorine into the azide component offers a suite of unique advantages, from enhancing reaction kinetics to enabling novel screening paradigms, making it an indispensable tool for researchers at the forefront of innovation.

The Core Concept: Why Fluorinate Azides?

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. When applied to azides for click chemistry, these benefits are manifold:

  • Enhanced Reactivity: The electron-withdrawing nature of fluorine atoms can increase the electrophilicity of the azide, often leading to faster and more efficient cycloaddition reactions compared to their non-fluorinated counterparts.

  • Modulation of Physicochemical Properties: Fluorination can significantly alter the pKa, lipophilicity, and metabolic stability of the resulting triazole products. This is a critical advantage in drug design, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive and background-free nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. This opens the door to powerful analytical techniques, particularly in fragment-based drug discovery (FBDD), where the binding of small fluorinated fragments to a biological target can be readily detected.

  • Unique Biological Properties: The resulting N-(per)fluoroalkyl triazoles are a class of heterocycles with growing interest in medicinal chemistry, exhibiting favorable properties such as increased permeability and stability.

Synthesis of Fluorinated Azides: Building the Key Reagents

The accessibility of fluorinated azides is crucial for their widespread adoption. While some small-molecule fluoroalkyl azides have been perceived as potentially unstable, several reliable synthetic methods have been developed, and some are now commercially available as stabilized solutions. Common synthetic strategies involve nucleophilic substitution reactions on fluorinated precursors.

From Fluorinated Tosylates or Mesylates

A general and effective method for preparing fluorinated alkyl azides is the reaction of corresponding fluorinated tosylates or mesylates with an azide source, such as sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) at elevated temperatures.[1][2]

Workflow for Synthesis from Tosylates/Mesylates

start Fluorinated Alcohol (R_f-CH₂OH) tosylate Fluorinated Tosylate/Mesylate (R_f-CH₂OTs/OMs) start->tosylate Tosyl chloride or Mesyl chloride, Base (e.g., Pyridine) azide Fluorinated Azide (R_f-CH₂N₃) tosylate->azide Sodium Azide (NaN₃), Solvent (e.g., HMPA/DMF), Heat

Caption: Synthesis of fluorinated azides from fluorinated alcohols.

From Fluorinated Iodides

Another common route involves the substitution of a primary iodide with sodium azide. This reaction can be performed in various solvents, including DMF or aqueous mixtures with a phase-transfer catalyst.[1]

Precursor TypeAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Fluorinated Tosylate/MesylateNaN₃HMPA85-1204.546-89[1][2]
Fluorinated IodideNaN₃DMFVariesVaries16-17 (lower yields)[1]
TetrafluoroethyleneNaN₃ / H⁺ sourceVariesVariesVariesUp to quantitative[3][4]

Table 1: Summary of synthetic conditions and yields for fluorinated azides.

The Click Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of click chemistry is the CuAAC reaction, which regioselectively forms 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide. Fluorinated azides are excellent substrates for this transformation, often exhibiting high reactivity.

CuAAC Reaction Scheme

sub_a Fluorinated Azide (R_f-N₃) reagents Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) sub_a->reagents sub_b Terminal Alkyne (R-C≡CH) sub_b->reagents product 1,4-disubstituted N-Fluoroalkyl-1,2,3-Triazole reagents->product

Caption: General scheme for the CuAAC reaction with fluorinated azides.

Experimental Protocols for CuAAC

Two common methods for generating the active Cu(I) catalyst in situ are widely used.

Method A: CuSO₄ / Sodium L-Ascorbate

This is the most common and robust method for CuAAC.

  • Materials:

    • Fluorinated azide (1.0 equiv)

    • Terminal alkyne (1.0-1.2 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv, 10 mol%)

    • Sodium L-ascorbate (0.1 equiv, 10 mol%)

    • Solvent: Typically a mixture of water and a co-solvent like t-butanol, THF, or DMF.

  • Protocol:

    • Dissolve the fluorinated azide and the terminal alkyne in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • To the solution of the azide and alkyne, add the sodium L-ascorbate solution, followed by the CuSO₄ solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

    • The product is purified by column chromatography on silica gel.

Method B: Copper(I)-3-methylsalicylate (CuMeSal)

This method uses a pre-formed, more soluble Cu(I) source, which can be advantageous in certain applications.

  • Materials:

    • Fluorinated azide (1.0 equiv)

    • Terminal alkyne (1.0-1.2 equiv)

    • Copper(I)-3-methylsalicylate (CuMeSal) (0.01-0.05 equiv, 1-5 mol%)

    • Solvent: Aprotic solvents such as THF, DCM, or DMF.

  • Protocol:

    • Dissolve the fluorinated azide and terminal alkyne in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the CuMeSal catalyst to the solution.

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

    • Work-up and purification are similar to Method A.

Fluorinated AzideAlkyneCatalyst SystemYield (%)Reference
1-Azido-1,1,2,2-tetrafluoroethanePhenylacetyleneCuSO₄/Na-Ascorbate84[3][4]
1-Azido-1,1,2,2-tetrafluoroethane4-MethoxyphenylacetyleneCuSO₄/Na-Ascorbate87[3][4]
AzidotrifluoromethaneVariousCuMeSalHigh Selectivity

Table 2: Examples of CuAAC reactions with fluorinated azides.

Beyond the Click: Post-Cycloaddition Modifications

The resulting N-(per)fluoroalkyl-1,2,3-triazoles are not merely final products; they are versatile intermediates for synthesizing other complex heterocycles. A notable example is the rhodium-catalyzed transannulation reaction.

Rhodium-Catalyzed Transannulation

N-(per)fluoroalkyl-1,2,3-triazoles can undergo a denitrogenative ring-opening in the presence of a rhodium catalyst to form a rhodium-carbenoid intermediate. This reactive species can be trapped by various partners, such as nitriles or alkynes, to form new five-membered heterocycles like imidazoles and pyrroles, respectively.[5][6][7][8][9] This process is often accelerated by microwave heating.

Workflow for Rhodium-Catalyzed Transannulation

start N-Perfluoroalkyl-1,2,3-Triazole catalyst Rh(II) Catalyst (e.g., Rh₂(oct)₄) start->catalyst intermediate Rhodium Iminocarbene Intermediate catalyst->intermediate -N₂ product New N-Perfluoroalkyl Heterocycle (e.g., Imidazole, Pyrrole) intermediate->product trapper Trapping Reagent (e.g., Nitrile, Alkyne) trapper->intermediate

Caption: Rhodium-catalyzed synthesis of new heterocycles.

  • General Protocol for Transannulation with Nitriles:

    • Dissolve the N-(per)fluoroalkyl-1,2,3-triazole (1.0 equiv) in a dry solvent (e.g., chloroform) in a microwave-safe vial.

    • Add the nitrile (2.0 equiv) and a solution of a Rh(II) catalyst, such as rhodium(II) octanoate (Rh₂(oct)₄) (1 mol%).

    • Seal the vial and heat in a microwave reactor (e.g., 140 °C for 20 minutes).

    • After cooling, concentrate the reaction mixture and purify the resulting N-(per)fluoroalkyl imidazole by column chromatography.

Triazole SubstrateTrapping ReagentProductYield (%)Reference
N-Trifluoromethyl-4-aryl-1,2,3-triazolePhenylacetyleneN-CF₃-Disubstituted PyrroleModerate to Good[5]
N-Perfluoroalkyl-1,2,3-triazoleVarious NitrilesN-Perfluoroalkyl Imidazoleup to 94%[6]

Table 3: Examples of Rhodium-Catalyzed Transannulation Reactions.

Application Spotlight: ¹⁹F NMR Fragment-Based Drug Discovery

One of the most powerful applications of fluorinated azides is in fragment-based drug discovery (FBDD). The workflow leverages the unique properties of the ¹⁹F nucleus.

Logical Workflow for ¹⁹F NMR-Based FBDD

cluster_0 Library Synthesis cluster_1 Screening cluster_2 Hit Validation & Optimization a1 Fluorinated Azides a3 CuAAC Click Reaction a1->a3 a2 Alkyne Fragments a2->a3 a4 Fluorinated Fragment Library a3->a4 b2 ¹⁹F NMR Spectroscopy a4->b2 b1 Protein Target b1->b2 b3 Identify Hits (Changes in ¹⁹F Chemical Shift) b2->b3 c1 Determine Binding Affinity (K_D) b3->c1 c2 Structural Biology (X-ray, Cryo-EM) b3->c2 c3 Structure-Activity Relationship (SAR) & Lead Optimization c1->c3 c2->c3 c4 Lead Compound c3->c4

Caption: Workflow for ¹⁹F NMR fragment screening using click chemistry.

  • Library Synthesis: A diverse library of small, fluorinated fragments is synthesized. This is efficiently achieved by using a set of fluorinated azides and reacting them with a variety of alkyne-containing fragments via CuAAC.

  • Screening: The protein target of interest is mixed with pools of the fluorinated fragments. A ¹⁹F NMR spectrum is then acquired. Since there are no endogenous fluorine signals in biological systems, the spectrum is clean. Fragments that bind to the protein will experience a change in their local chemical environment, which results in a perturbation (a shift or broadening) of their corresponding ¹⁹F NMR signal.[10][11][12]

  • Hit Identification: By comparing the ¹⁹F NMR spectra of the fragment pools in the presence and absence of the protein, "hits" (binding fragments) can be identified.

  • Hit Validation and Optimization: Once a hit is identified, its binding affinity is determined, and structural biology techniques like X-ray crystallography can be used to understand its binding mode. This information guides medicinal chemists in optimizing the fragment into a more potent lead compound.

Safety and Handling of Fluorinated Azides

Azides as a class of compounds require careful handling due to their potential toxicity and explosive nature, especially small organic azides with a high nitrogen-to-carbon ratio.[13][14][15]

  • Stability: The stability of organic azides generally increases with the carbon-to-nitrogen ratio. The "Rule of Six" is a useful guideline, suggesting at least six carbon atoms per energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[13] Small, volatile fluorinated azides are often supplied and handled as dilute solutions in solvents like THF or DME and should be stored at low temperatures.

  • Handling Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Avoid contact with heavy metals, strong acids, and halogenated solvents, as these can form highly explosive metal azides or the toxic and explosive hydrazoic acid.[13][15]

    • Do not use metal spatulas for handling solid azides.[15]

    • Avoid heating azides unless their thermal stability is well-documented. Distillation of azides should be avoided.

    • Always review the Safety Data Sheet (SDS) for any specific azide compound before use.

Conclusion

Fluorinated azides represent a significant advancement in the field of click chemistry, offering chemists and drug discovery scientists a powerful set of tools to create novel molecules with enhanced properties. Their superior reactivity in CuAAC, the ability to fine-tune physicochemical characteristics, and their utility as ¹⁹F NMR probes provide a compelling rationale for their integration into modern research programs. From the synthesis of novel materials to the discovery of next-generation therapeutics, the "fluorine advantage" in click chemistry is poised to continue making a significant impact. By following established synthetic protocols and adhering to strict safety guidelines, researchers can confidently harness the full potential of these versatile and powerful reagents.

References

An In-depth Technical Guide to 3-Azido-1,1,1-trifluoropropan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the proposed synthesis and potential utility of the novel compound 3-Azido-1,1,1-trifluoropropan-2-ol. Given the absence of prior public-domain research on this specific molecule, this guide consolidates information on analogous compounds to present a feasible synthetic pathway and anticipate its chemical behavior and applications.

Introduction

The strategic incorporation of fluorine atoms and azido groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The azido group, a versatile functional handle, is not only a precursor for amines and nitrogen-containing heterocycles but also a key participant in bioorthogonal "click chemistry" reactions, which have revolutionized bioconjugation and drug discovery.[4]

This compound is a novel chiral building block that combines a trifluoromethyl group, a secondary alcohol, and an azide. This unique combination of functional groups makes it a highly attractive scaffold for the synthesis of new pharmaceutical intermediates and bioactive molecules. The trifluoromethyl group can impart favorable pharmacological properties, the hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding with biological targets, and the azide allows for efficient conjugation to other molecules.

This guide outlines a proposed synthetic route for this compound, provides detailed hypothetical experimental protocols based on established methodologies for similar compounds, and discusses its potential applications in the field of drug development.

Proposed Synthesis of this compound

The proposed synthesis of this compound starts from the commercially available 1,1,1-trifluoro-2-propanol. The strategy involves the conversion of the hydroxyl group into a tosylate, a good leaving group, followed by nucleophilic substitution with sodium azide.

Experimental Workflow

The overall workflow for the proposed synthesis is depicted below.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation start 1,1,1-Trifluoro-2-propanol proc1 Dissolve in Pyridine start->proc1 proc2 Cool to 0 °C proc1->proc2 proc3 Add p-Toluenesulfonyl chloride proc2->proc3 proc4 Stir at 0 °C to room temperature proc3->proc4 proc5 Quench with water proc4->proc5 proc6 Extract with Diethyl Ether proc5->proc6 proc7 Dry and Concentrate proc6->proc7 end1 1,1,1-Trifluoropropan-2-yl tosylate proc7->end1 start2 1,1,1-Trifluoropropan-2-yl tosylate end1->start2 Intermediate Product proc8 Dissolve in DMF start2->proc8 proc9 Add Sodium Azide proc8->proc9 proc10 Heat reaction mixture proc9->proc10 proc11 Cool to room temperature proc10->proc11 proc12 Pour into water proc11->proc12 proc13 Extract with Diethyl Ether proc12->proc13 proc14 Dry and Concentrate proc13->proc14 end2 This compound proc14->end2

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1,1-Trifluoropropan-2-yl tosylate

This protocol is adapted from standard tosylation procedures for secondary alcohols.

  • To a stirred solution of 1,1,1-trifluoro-2-propanol (1 equivalent) in anhydrous pyridine (5-10 volumes) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoropropan-2-yl tosylate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the azidation of tosylates and similar substrates.[5]

  • To a solution of 1,1,1-trifluoropropan-2-yl tosylate (1 equivalent) in dimethylformamide (DMF, 5-10 volumes), add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Caution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield.[6]

Quantitative Data Summary

The following tables present anticipated data for the proposed synthesis based on typical yields and conditions for analogous reactions reported in the literature.

Table 1: Reactants and Conditions for the Synthesis of this compound

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)
11,1,1-Trifluoro-2-propanolp-Toluenesulfonyl chloridePyridine0 to RT12-16
21,1,1-Trifluoropropan-2-yl tosylateSodium AzideDMF80-10012-24

Table 2: Anticipated Product Yield and Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Anticipated Yield (%)Physical State
1,1,1-Trifluoropropan-2-yl tosylateC₁₀H₁₁F₃O₃S268.2585-95Solid
This compoundC₃H₄F₃N₃O155.0870-85Liquid

Potential Applications in Drug Discovery

The unique structural features of this compound position it as a valuable building block in drug discovery and development.

Signaling Pathway Diagram

The azide group allows for the facile conjugation of this building block to molecules of interest, such as inhibitors of signaling pathways implicated in disease. For example, it could be "clicked" onto an alkyne-modified kinase inhibitor to probe its cellular targets or to develop targeted drug delivery systems.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BuildingBlock This compound ClickReaction CuAAC Click Reaction BuildingBlock->ClickReaction AlkyneInhibitor Alkyne-modified Kinase Inhibitor AlkyneInhibitor->ClickReaction DrugCandidate Trifluoromethylated Drug Conjugate ClickReaction->DrugCandidate DrugCandidate->MEK Inhibition

Caption: Application in developing a targeted kinase inhibitor via click chemistry.

Role as a Chiral Building Block

The stereocenter at the C-2 position allows for the synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers can have vastly different pharmacological activities and toxicities.

Use in Bioorthogonal Chemistry

The azide functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This allows for the efficient and specific labeling of biomolecules in complex biological systems, which is invaluable for target identification and validation studies.[4]

Conclusion

While this compound is a novel compound without a documented history of synthesis or application, its constituent functional groups suggest significant potential as a versatile building block for medicinal chemistry and drug discovery. The proposed synthetic route is based on reliable and well-established chemical transformations. The combination of a trifluoromethyl group for enhanced drug-like properties, a chiral hydroxyl center for stereospecific interactions, and an azide group for bioorthogonal conjugation makes this molecule a highly promising tool for the development of next-generation therapeutics. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Protein Labeling with an Amine-Reactive Azido Compound and Subsequent Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry provides powerful tools for selectively modifying proteins in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly specific and efficient method for conjugating a molecule of interest to a protein.[1][2][3] This is a two-step process that involves the introduction of a bioorthogonal handle (an azide or alkyne) onto the protein, followed by the "click" reaction with a corresponding alkyne- or azide-containing probe.[1][2] This application note provides a detailed protocol for the labeling of proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester containing an azide group, followed by the copper-catalyzed click reaction with an alkyne-functionalized reporter molecule.

Principle

The primary amino groups of lysine residues and the N-terminus of a protein can be targeted for modification using an amine-reactive NHS ester. In this protocol, an azido-NHS ester is used to covalently attach an azide moiety to the protein. This azido-labeled protein can then be reacted with a terminal alkyne-containing molecule, such as a fluorescent dye or a biotin tag, in the presence of a copper(I) catalyst. The result is a stable triazole linkage, covalently attaching the reporter molecule to the protein.

Materials and Reagents

ReagentSupplierCatalog Number
Azido-NHS EsterCommercially availableVaries
Alkyne-functionalized probe (e.g., Alkyne-Fluorophore)Commercially availableVaries
Protein of InterestUser-provided-
Dimethylsulfoxide (DMSO), anhydrousMajor chemical supplierVaries
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)Prepare in-house-
Phosphate-Buffered Saline (PBS), pH 7.4Commercially availableVaries
Copper(II) Sulfate (CuSO4)Major chemical supplierVaries
Tris(2-carboxyethyl)phosphine (TCEP)Major chemical supplierVaries
Tris(benzyltriazolylmethyl)amine (TBTA)Major chemical supplierVaries
Desalting ColumnsCommercially availableVaries

Experimental Protocols

Part 1: Labeling of Protein with Azido-NHS Ester

This protocol describes the labeling of a protein with an amine-reactive azido-NHS ester.

  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[4]

  • Azido-NHS Ester Preparation:

    • Shortly before use, dissolve the azido-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved azido-NHS ester. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Removal of Excess Reagent:

    • Remove the unreacted azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions. The azido-labeled protein is now ready for the click reaction or can be stored at -20°C or -80°C.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the azido-labeled protein and an alkyne-functionalized probe.

  • Click Reaction Components:

    • Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.

    • Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in deionized water. TCEP is a reducing agent that reduces Cu(II) to the catalytic Cu(I) species.

    • Tris(benzyltriazolylmethyl)amine (TBTA): Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

    • Alkyne Probe: Prepare a 10 mM stock solution in DMSO.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azido-labeled protein (from Part 1) to a final concentration of 1-10 µM in PBS.

      • Alkyne probe to a final concentration of 100 µM (10- to 100-fold molar excess over the protein).

      • TBTA to a final concentration of 100 µM.

      • CuSO4 to a final concentration of 1 mM.

      • TCEP to a final concentration of 1 mM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the excess reagents and byproducts by a desalting column or dialysis against PBS.

    • The labeled protein is now ready for downstream applications.

Data Presentation

Table 1: Example Labeling Efficiency of Bovine Serum Albumin (BSA) with Azido-NHS Ester

Molar Ratio (Azido-NHS:Protein)Degree of Labeling (DOL)*
5:11.2
10:12.5
20:14.1

*Degree of Labeling (DOL) is the average number of azide molecules per protein, determined by mass spectrometry.

Table 2: Click Reaction Efficiency with a Fluorescent Alkyne Probe

Azido-Labeled ProteinAlkyne-Fluorophore (molar excess)Reaction Time (min)Labeling Efficiency (%)
Azido-BSA (DOL 2.5)10x60>95%
Azido-BSA (DOL 2.5)50x60>98%
Azido-IgG (DOL 3.1)50x60>97%

*Labeling efficiency determined by fluorescence intensity measurement and comparison to a known standard.

Visualizations

experimental_workflow cluster_part1 Part 1: Protein Azido-Labeling cluster_part2 Part 2: CuAAC Click Reaction protein Protein of Interest reaction1 Amine-Reactive Labeling (pH 8.3, RT, 1-2h) protein->reaction1 nhs_ester Azido-NHS Ester nhs_ester->reaction1 purification1 Desalting Column reaction1->purification1 azido_protein Azido-Labeled Protein reaction2 Click Reaction (RT, 1h) azido_protein->reaction2 purification1->azido_protein alkyne_probe Alkyne Probe alkyne_probe->reaction2 catalyst Cu(I) Catalyst (CuSO4/TCEP/TBTA) catalyst->reaction2 purification2 Desalting/Dialysis reaction2->purification2 labeled_protein Labeled Protein purification2->labeled_protein

Caption: Experimental workflow for protein labeling.

signaling_pathway Protein Protein (-NH2) Azido_Protein Azido-Labeled Protein (-NH-CO-Linker-N3) Protein->Azido_Protein NHS Ester Reaction Azido_NHS Azido-NHS Ester Azido_NHS->Azido_Protein Labeled_Protein Labeled Protein (Triazole Linkage) Azido_Protein->Labeled_Protein CuAAC Click Reaction Alkyne_Probe Alkyne Probe (e.g., Fluorophore) Alkyne_Probe->Labeled_Protein Cu_Catalyst Cu(I) Cu_Catalyst->Labeled_Protein

Caption: Chemical principle of the two-step labeling process.

Conclusion

The described protocol offers a robust and versatile method for the specific labeling of proteins. By combining amine-reactive chemistry with the bioorthogonality of the azide-alkyne cycloaddition, researchers can efficiently conjugate a wide variety of reporter molecules to their protein of interest. This enables a broad range of downstream applications, including fluorescence imaging, western blotting, and affinity purification, making it a valuable technique for professionals in research and drug development.

References

Applications of 3-Azido-1,1,1-trifluoropropan-2-ol in Bioconjugation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-1,1,1-trifluoropropan-2-ol is a specialized reagent for bioconjugation, combining the highly selective reactivity of an azide group with the unique physicochemical properties imparted by a trifluoromethyl group. This combination makes it a valuable tool for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cellular uptake of the resulting conjugate, while the secondary alcohol offers a potential site for further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Application Notes

The primary application of this compound is to introduce a trifluoromethylated azido handle onto a biomolecule or a small molecule for subsequent ligation. This reagent is particularly useful in drug discovery and development for several reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. Incorporating the trifluoromethyl group can protect adjacent chemical bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the bioconjugate.

  • Modulation of Physicochemical Properties: The highly lipophilic nature of the trifluoromethyl group can influence the solubility, membrane permeability, and pharmacokinetic profile of the conjugated molecule.[1][2]

  • Increased Binding Affinity: The strong electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with target proteins or enzymes.

  • Bio-orthogonal Reactivity: The azide group is chemically inert in biological systems, allowing for highly specific ligation to alkyne-modified biomolecules without cross-reactivity with other functional groups.[3] This bio-orthogonality is a cornerstone of "click chemistry".[4]

Key Bioconjugation Strategies:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne.[4] The reaction is typically fast and high-yielding. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to copper's cytotoxicity.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne to react with the azide.[5] While generally slower than CuAAC, it is fully biocompatible and ideal for applications in living cells and organisms. The reaction kinetics of SPAAC can be enhanced by using electron-withdrawing groups on the azide, a role the trifluoromethyl group in this compound may play.

  • Staudinger Ligation: An alternative bio-orthogonal reaction where the azide reacts with a phosphine to form an aza-ylide, which then rearranges to produce a stable amide bond. This method is also copper-free.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (optional, for dissolving the azide)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of DMSO or directly in the reaction buffer to a stock concentration of 10-100 mM.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and a 10-50 fold molar excess of the this compound solution.

    • Prepare the copper catalyst complex by mixing the CuSO₄ stock solution with the THPTA stock solution at a 1:2 molar ratio and incubate for 2-3 minutes at room temperature.[6][7]

    • Add the THPTA/CuSO₄ complex to the protein-azide mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification:

    • Remove the excess reagents and catalyst by size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization:

    • Confirm the conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a biomolecule modified with a strained alkyne (e.g., DBCO, BCN) with this compound.

Materials:

  • Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS), pH 7.4

  • This compound

  • DMSO (optional)

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Dissolve the strained alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of DMSO or directly in the reaction buffer to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified biomolecule solution with a 10-100 fold molar excess of the this compound solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or spin filtration to remove unreacted azide.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.

Data Presentation

The following tables summarize typical reaction conditions for bioconjugation reactions using azides. Note that these are representative values and optimal conditions should be determined empirically for each specific system.

ParameterCuAACSPAAC
Azide Concentration 10-50 molar excess10-100 molar excess
Biomolecule Conc. 1-10 mg/mL1-10 mg/mL
Catalyst 0.1-1 mM CuSO₄None
Ligand 0.2-2 mM THPTANone
Reducing Agent 1-5 mM Sodium AscorbateNone
Solvent Aqueous Buffer (e.g., PBS)Aqueous Buffer (e.g., PBS)
pH 7.0 - 8.07.0 - 8.0
Temperature 4 - 37 °C4 - 37 °C
Reaction Time 1 - 4 hours1 - 24 hours
PropertyThis compound
Molecular Formula C₃H₄F₃N₃O
Molecular Weight 155.08 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Solubility Soluble in water and common organic solvents
Reactive Group Azide (-N₃)
Functional Groups Trifluoromethyl (-CF₃), Hydroxyl (-OH)

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Vessel Combine Reactants & Initiate with Ascorbate Alkyne_Biomolecule->Reaction_Vessel Azide_Reagent 3-Azido-1,1,1- trifluoropropan-2-ol Azide_Reagent->Reaction_Vessel Catalyst_Mix Prepare THPTA/CuSO₄ Complex Catalyst_Mix->Reaction_Vessel Ascorbate Fresh Sodium Ascorbate Ascorbate->Reaction_Vessel Purification Size-Exclusion Chromatography Reaction_Vessel->Purification Incubate 1-4h @ RT Analysis Characterization (MS, SDS-PAGE) Purification->Analysis

Caption: Workflow for CuAAC Bioconjugation.

SPAAC_Signaling_Pathway Strained_Alkyne Biomolecule with Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Bio-orthogonal Reaction Azide 3-Azido-1,1,1- trifluoropropan-2-ol Azide->Transition_State Triazole_Product Stable Trifluoromethylated Triazole Conjugate Transition_State->Triazole_Product Spontaneous (Copper-Free)

Caption: Reaction Pathway for SPAAC.

Logical_Relationships Main_Compound This compound Azide_Group Azide (-N₃) Bio-orthogonal Ligation Main_Compound->Azide_Group CF3_Group Trifluoromethyl (-CF₃) Modulates Properties Main_Compound->CF3_Group OH_Group Hydroxyl (-OH) Potential for Further Functionalization Main_Compound->OH_Group CuAAC CuAAC Azide_Group->CuAAC SPAAC SPAAC Azide_Group->SPAAC Staudinger Staudinger Ligation Azide_Group->Staudinger Metabolic_Stability Increased Metabolic Stability CF3_Group->Metabolic_Stability Binding_Affinity Altered Binding Affinity CF3_Group->Binding_Affinity PK_Properties Modified PK Properties CF3_Group->PK_Properties

Caption: Properties and Applications of the Reagent.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using α-Azido Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for a wide range of applications, including drug discovery and development. Conventional SPPS protocols often rely on urethane-based protecting groups for the α-amino function, such as Fmoc and Boc. While effective, these bulky protecting groups can sometimes lead to challenges in sterically hindered couplings and the synthesis of "difficult sequences." The use of α-azido acids presents a powerful alternative, offering several advantages. The small size of the azide group reduces steric hindrance, and its electron-withdrawing nature allows for high activation of the carboxyl group with minimal risk of racemization.[1][2] This methodology is particularly beneficial for the synthesis of complex, branched, or cyclic peptides.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of α-azido acids in SPPS, including the subsequent conversion of the azide to a primary amine via reduction or its use in Staudinger ligation for peptide fragment condensation.

Advantages of Using α-Azido Acids in SPPS

  • Reduced Steric Hindrance: The compact nature of the azide moiety, as compared to traditional urethane protecting groups, facilitates more efficient coupling reactions, especially in sterically demanding contexts.[2]

  • High Carboxyl Activation: The azido group permits strong activation of the carboxyl group, for instance, as an acid chloride, without the formation of undesirable byproducts.[1]

  • Suppression of Racemization: The methodology demonstrates a low propensity for racemization during activation and coupling steps.[1]

  • Orthogonality: The azide group is stable to the conditions used for the removal of common protecting groups like Fmoc, Boc, and Alloc, providing an additional layer of orthogonality in complex synthetic strategies.[4][5][6]

  • Versatility: α-azido acids are not only precursors to natural amino acids but can also be utilized in bioorthogonal reactions such as the Staudinger ligation and click chemistry.[4][7]

Key Experimental Workflows

Two primary strategies are employed when using α-azido acids in SPPS:

  • Reductive Amination: The α-azido acid is incorporated into the growing peptide chain, and the azide is subsequently reduced to an amine to allow for further chain elongation.

  • Staudinger Ligation: A peptide fragment with a C-terminal phosphinothioester is ligated to a peptide fragment with an N-terminal α-azido acid to form a native amide bond.[7][8]

Experimental Protocols

Protocol 1: Incorporation of an α-Azido Acid and Subsequent Reduction

This protocol details the coupling of an α-azido acid to a resin-bound peptide and the subsequent reduction of the azide to a primary amine.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

  • α-Azido acid (5 equivalents)

  • Thionyl chloride (SOCl₂) (10 equivalents, freshly distilled)

  • Dichloromethane (CH₂)

  • N-ethylmorpholine (10 equivalents)

  • Dithiothreitol (DTT) (1 M solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA) (0.5 M solution in DMF)

  • Dimethylformamide (DMF)

  • Standard SPPS washing solvents (DMF, DCM, MeOH)

Procedure:

  • Resin Preparation: Swell the Fmoc-protected amino acid-loaded resin in DMF.

  • Fmoc-Deprotection: Remove the Fmoc group from the N-terminal amino acid using standard conditions (e.g., 20% piperidine in DMF). Wash the resin thoroughly.

  • α-Azido Acid Activation:

    • In a separate flask, dissolve the α-azido acid (5 equivalents) in a binary mixture of CH₂Cl₂ and freshly distilled SOCl₂ (10 equivalents).

    • Reflux the mixture for 2 hours to form the acid chloride.

    • Remove the solvent and excess SOCl₂ under vacuum.

  • Coupling Reaction:

    • Immediately dissolve the activated α-azido acid chloride in CH₂Cl₂.

    • Add the solution to the deprotected resin along with N-ethylmorpholine (10 equivalents).

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DCM and DMF.

  • Azide Reduction:

    • Add a solution of 1 M DTT and 0.5 M DIPEA in DMF to the resin.

    • Heat the mixture at 50°C for 2 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Chain Elongation: The resulting N-terminal amine is now ready for the coupling of the next amino acid using standard SPPS protocols.

Protocol 2: Solid-Phase Staudinger Ligation

This protocol outlines the ligation of a resin-bound peptide fragment bearing an N-terminal azide with a C-terminal phosphinothioester peptide fragment.

Materials:

  • Resin-bound azido-peptide

  • Peptide with a C-terminal phosphinothioester (e.g., -SCH₂PPh₂) (4 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Standard SPPS washing solvents

Procedure:

  • Resin Preparation: Swell the resin-bound azido-peptide in DMF for 1 hour.[7]

  • Ligation Reaction:

    • Dissolve the C-terminal phosphinothioester peptide (4 equivalents) in a 10:1 mixture of DMF/H₂O.[7]

    • Add this solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the final ligated peptide from the resin and remove any side-chain protecting groups using standard cleavage cocktails (e.g., TFA-based).

Data Presentation

Table 1: Comparison of Coupling Reagents for α-Azido Acids

Coupling Reagent CombinationTypical Coupling TimeReported YieldsNotes
SOCl₂ / N-ethylmorpholine2-4 hoursGood to ExcellentAcid chloride is highly reactive; must be used immediately.
TBTU / DIPEA1-2 hoursGoodStandard carbodiimide chemistry can be applied.
HATU / DIPEA30-60 minutesHighGenerally provides rapid and efficient coupling.

Table 2: Conditions for Azide Reduction on Solid Support

Reducing AgentCo-reagent/SolventTemperatureTimeNotes
Dithiothreitol (DTT)DIPEA in DMF50°C2 hoursEfficient and commonly used method.
Trimethylphosphine (PMe₃)Dioxane/WaterRoom Temp1-2 hoursMild and effective.
Tributylphosphine (PBu₃)THF/WaterRoom Temp1-2 hoursCan minimize C-O bond cleavage side reactions.[3]

Visualizing the Workflow

SPPS_with_Azido_Acids Workflow for SPPS using α-Azido Acids cluster_synthesis Peptide Chain Elongation cluster_options Post-Coupling Options cluster_outcome Final Product Pathway start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection coupling Couple Activated α-Azido Acid to Resin deprotection->coupling activation Activate α-Azido Acid (e.g., with SOCl₂) activation->coupling azide_peptide Resin-Bound Peptide with N-terminal Azide coupling->azide_peptide reduction Azide Reduction (e.g., DTT/DIPEA) azide_peptide->reduction ligation Staudinger Ligation with Phosphinothioester Peptide azide_peptide->ligation amine_peptide N-terminal Amine for Further Elongation reduction->amine_peptide ligated_peptide Ligated Peptide Fragment ligation->ligated_peptide cleavage Cleavage from Resin and Deprotection amine_peptide->cleavage ligated_peptide->cleavage final_product Final Peptide cleavage->final_product

Caption: General workflow for SPPS incorporating α-azido acids.

Staudinger_Ligation_Mechanism Mechanism of Traceless Staudinger Ligation cluster_reactants Reactants azide Peptide-α-N₃ iminophosphorane Iminophosphorane Intermediate (Aza-ylide) azide->iminophosphorane + Phosphine phosphine R'C(O)S-Phosphine aza_wittig Intramolecular aza-Wittig Reaction iminophosphorane->aza_wittig Rearrangement thiol_capture Thioester Capture aza_wittig->thiol_capture hydrolysis Hydrolysis thiol_capture->hydrolysis amide_bond Native Amide Bond Formation hydrolysis->amide_bond phosphine_oxide Phosphine Oxide Byproduct hydrolysis->phosphine_oxide

Caption: Simplified mechanism of the traceless Staudinger ligation.

Conclusion

The utilization of α-azido acids in solid-phase peptide synthesis provides a robust and versatile tool for overcoming common challenges in peptide chemistry. The reduced steric bulk and unique reactivity of the azide group enable the efficient synthesis of complex peptides.[2] By offering orthogonality to standard protecting group schemes and enabling powerful fragment condensation strategies like the Staudinger ligation, this methodology significantly expands the capabilities of synthetic peptide science.[4][7] The protocols and data presented herein serve as a practical guide for researchers looking to implement this valuable technique in their synthetic endeavors.

References

Application Notes and Protocols: Incorporation of 3-Azido-1,1,1-trifluoropropan-2-ol into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. The novel building block, 3-Azido-1,1,1-trifluoropropan-2-ol, offers the dual benefit of a trifluoromethyl group and an azide handle. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of peptides, contributing to improved pharmacokinetic profiles.[1][2] The azide group serves as a versatile handle for bioorthogonal chemistry, allowing for site-specific modification of peptides with a wide range of functionalities, such as fluorescent probes, imaging agents, or drug conjugates, through reactions like the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[3][4][5][6][7]

These application notes provide detailed protocols for the synthesis of the Fmoc-protected this compound building block, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and its subsequent modification using bioorthogonal ligation.

Synthesis of Fmoc-3-(azido)-1,1,1-trifluoro-2-propanol

The synthesis of the Fmoc-protected building block is a crucial first step for its incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis. The following is a proposed synthetic route starting from the commercially available 3,3,3-trifluoropropylene oxide.

Experimental Protocol: Synthesis of Fmoc-3-azido-1,1,1-trifluoro-2-propanol

Materials:

  • 3,3,3-Trifluoropropylene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask, dissolve 3,3,3-trifluoropropylene oxide (1 eq) in a 1:1 mixture of methanol and water.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by flash column chromatography on silica gel.

  • Fmoc Protection:

    • Dissolve the purified this compound (1 eq) in a 1:1 mixture of dichloromethane and saturated sodium bicarbonate solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Fmoc-Cl (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain Fmoc-3-azido-1,1,1-trifluoro-2-propanol.

start 3,3,3-Trifluoropropylene oxide intermediate This compound start->intermediate NaN₃, NH₄Cl MeOH/H₂O final Fmoc-3-azido-1,1,1-trifluoro-2-propanol intermediate->final Fmoc-Cl NaHCO₃, DCM

Caption: Synthetic scheme for Fmoc-3-azido-1,1,1-trifluoro-2-propanol.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized Fmoc-protected building block can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[8][9] Due to the potential steric hindrance from the trifluoromethyl group, optimized coupling conditions are recommended to ensure high coupling efficiency.

Experimental Protocol: SPPS Incorporation

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-azido-1,1,1-trifluoro-2-propanol

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq) or Fmoc-3-azido-1,1,1-trifluoro-2-propanol (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours. For the sterically hindered this compound, a double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_SPPS_Cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA/HATU/DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Repeat for next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection End of sequence start Resin Swelling start->deprotection cleavage Cleavage from Resin (TFA/TIS/H₂O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data: Coupling Efficiency

The coupling efficiency of amino acids during SPPS can vary depending on the specific residue. Sterically hindered or electronically modified amino acids may exhibit lower coupling efficiencies.[10] It is crucial to monitor the coupling reaction to ensure complete incorporation. The Kaiser test or a TNBS test can be used to qualitatively assess the presence of free amines after the coupling step.[11] For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC.

Amino Acid/Building BlockCoupling ReagentCoupling Time (h)Single Coupling Efficiency (%)Double Coupling Efficiency (%)
Fmoc-Ala-OHHATU/DIEA1>99N/A
Fmoc-Val-OHHATU/DIEA298-99>99
Fmoc-3-azido-1,1,1-trifluoro-2-propanol HATU/DIEA 2 90-95 >98
Fmoc-Arg(Pbf)-OHHATU/DIEA297-99>99

Note: The data presented in this table are representative and may vary depending on the specific peptide sequence and synthesis conditions. A double coupling is recommended for incorporating this compound to ensure high efficiency.

Bioorthogonal Ligation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide moiety incorporated into the peptide serves as a handle for bioorthogonal ligation. The CuAAC reaction is a highly efficient and specific method for conjugating the azido-peptide with an alkyne-containing molecule.[12]

Experimental Protocol: CuAAC "Click" Reaction

Materials:

  • Azido-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the catalyst:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Setup:

    • Dissolve the azido-modified peptide (1 eq) in PBS.

    • Add the alkyne-functionalized molecule (1.5 eq).

    • Add THPTA (5 eq).

    • Add CuSO₄ (1 eq).

    • Initiate the reaction by adding sodium ascorbate (10 eq).

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1-4 hours.

    • Protect the reaction from light if using a light-sensitive fluorescent dye.

  • Monitoring and Purification:

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

    • Upon completion, purify the conjugated peptide by RP-HPLC.

peptide Azido-Peptide reagents CuSO₄, Sodium Ascorbate THPTA, PBS pH 7.4 peptide->reagents alkyne Alkyne-Probe alkyne->reagents product Triazole-Conjugated Peptide reagents->product

References

Application Notes and Protocols for Click Chemistry Reactions of Fluorinated Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting click chemistry reactions with a specific focus on fluorinated azides. The unique electronic properties endowed by fluorine atoms can significantly influence the reactivity of azides in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These protocols and data are intended to guide researchers in harnessing the benefits of fluorinated azides for applications in bioconjugation, materials science, and drug discovery.

Introduction to Fluorinated Azides in Click Chemistry

Fluorinated azides are valuable reagents in click chemistry, offering distinct advantages. The strong electron-withdrawing nature of fluorine atoms can enhance the reactivity of the azide moiety, leading to faster reaction kinetics in certain contexts.[1][2] This is particularly relevant in SPAAC reactions where the rate is highly dependent on the electronic properties of both the azide and the strained alkyne.[1] In CuAAC, while the effect on reaction rate can be more nuanced, the incorporation of fluorine offers a powerful tool for introducing fluorine-containing motifs into molecules, a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties. Small fluorinated organic azides, once considered challenging to handle due to their volatility and perceived instability, are now available as easy-to-handle solutions, paving the way for their broader application.

I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorinated Azides

The CuAAC reaction is a robust and highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction is catalyzed by copper(I) and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[4]

A. General Reaction Conditions

A typical CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a Cu(I) catalyst. The Cu(I) species can be introduced directly or generated in situ from a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.[5][6] The use of a stabilizing ligand for the copper(I) catalyst, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to improve reliability and prevent catalyst disproportionation.[6]

B. Quantitative Data for CuAAC Reactions

The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving fluorinated azides.

Fluorinated AzideAlkyne PartnerCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
AzidoperfluoroalkanesVarious terminal alkynesCuSO₄·5H₂O (10 mol%), Na L-ascorbate (10 mol%)H₂ORoom TempNot SpecifiedHigh
AzidoperfluoroalkanesVarious terminal alkynesCopper(I)-3-methylsalicylate (CuMeSaI) (1-5 mol%)Not SpecifiedNot SpecifiedNot SpecifiedHigh
4-azido-2,3,5,6-tetrafluorobenzyl aminePropargyl alcoholCuSO₄/ascorbic acidt-BuOH/H₂ORoom Temp2-3 h>95%[7]
4-azido-2,3,5,6-tetrafluorobenzyl aminePropargyl alcoholCuSO₄/ascorbic acid (Microwave)t-BuOH/H₂O8010 min>95%[7]
C. Detailed Experimental Protocol: CuAAC of Azidoperfluoroalkane

This protocol is a general guideline for the CuAAC reaction of a fluorinated azide with a terminal alkyne.

Materials:

  • Fluorinated azide (e.g., azidotrifluoromethane solution in THF)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., water, t-BuOH/H₂O mixture)

  • Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

  • In a clean reaction vessel, dissolve the terminal alkyne (1.0 equiv) in the chosen solvent.

  • Add the fluorinated azide solution (1.0-1.2 equiv).

  • In a separate vial, prepare a fresh solution of sodium L-ascorbate (10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (10 mol%) in water.

  • To the reaction mixture containing the alkyne and azide, add the sodium L-ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate) after adding water. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fluorinated Azides

SPAAC is a bioorthogonal reaction that proceeds without the need for a metal catalyst, making it particularly suitable for applications in living systems.[3] The reaction relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[3]

A. Influence of Fluorination on SPAAC Kinetics

The electronic nature of the azide plays a crucial role in SPAAC. Electron-withdrawing groups on the azide, such as fluorine atoms, can significantly accelerate the reaction rate, especially with electron-rich cyclooctynes.[1][8] For instance, a tetra-fluorinated aromatic azide has been shown to react with a cyclooctyne with a rate constant of 3.60 M⁻¹s⁻¹, which is among the fastest SPAAC reactions reported.[8] Conversely, fluorinated azides may react more slowly with electron-deficient cyclooctynes.[1] This differential reactivity opens up possibilities for orthogonal labeling strategies.[1]

B. Quantitative Data for SPAAC Reactions

The following table summarizes kinetic data for SPAAC reactions involving fluorinated azides.

Fluorinated AzideCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
PhOCF₂CF₂N₃BCN16-fold faster than non-fluorinated analogTHF/H₂O (9:1)Room Temp[1]
PhOCF₂CF₂N₃DIBAC20-fold slower than non-fluorinated analogTHF/H₂O (9:1)Room Temp[1]
4-azido-2,3,5,6-tetrafluorobenzoic acid derivativeBCN derivative3.60Not SpecifiedNot Specified[8]
o,o'-difluorinated aromatic azideBCN derivative~1.8Not SpecifiedNot Specified[8]
C. Detailed Experimental Protocol: SPAAC of a Tetra-fluorinated Aromatic Azide

This protocol provides a general procedure for a SPAAC reaction.

Materials:

  • Tetra-fluorinated aromatic azide (e.g., 4-azido-2,3,5,6-tetrafluorobenzoic acid)[8]

  • Strained cyclooctyne (e.g., a BCN derivative)

  • Solvent (e.g., acetonitrile, DMSO, or aqueous buffers for biological applications)

Procedure:

  • Dissolve the fluorinated azide (1.0-1.5 equiv) in the chosen solvent.

  • Add the strained cyclooctyne (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature. For biological applications, incubation can be carried out at 37°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS, or fluorescence if one of the components is fluorescently labeled).

  • Once the reaction is complete, the product can be isolated or used directly in downstream applications. For isolation, purification methods like HPLC or column chromatography may be employed depending on the nature of the product.

III. Visualizing Reaction Workflows and Parameter Relationships

A. Experimental Workflow for a Typical CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Alkyne & Fluorinated Azide Mix Combine Reagents & Catalysts Reagents->Mix Catalyst Prepare CuSO4 & Na-Ascorbate Solutions Catalyst->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Extract Aqueous Workup & Extraction Monitor->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Triazole Product Purify->Product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

B. Influence of Reaction Parameters on Click Chemistry with Fluorinated Azides

Parameter_Influence cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst System (Cu(I) vs. None) Rate Reaction Rate Catalyst->Rate Selectivity Regioselectivity (CuAAC) Orthogonality (SPAAC) Catalyst->Selectivity Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Rate Yield Yield Solvent->Yield Temperature Temperature Temperature->Rate Temperature->Yield Fluorination Fluorination Pattern (Alkyl vs. Aryl) Fluorination->Rate Fluorination->Selectivity Rate->Yield Selectivity->Yield Compatibility Functional Group Tolerance Compatibility->Yield

Caption: Key parameters influencing click chemistry reactions with fluorinated azides.

Conclusion

The use of fluorinated azides in click chemistry provides a versatile and powerful tool for chemical synthesis and bioconjugation. The protocols and data presented here offer a starting point for researchers to explore the unique reactivity of these compounds. By carefully selecting the reaction type (CuAAC or SPAAC) and optimizing the reaction conditions, researchers can effectively incorporate fluorine-containing moieties into a wide array of molecules, enabling advancements in various scientific disciplines.

References

Application Notes and Protocols for the Enzymatic Incorporation of 3-Azido-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of the chiral building block, 3-Azido-1,1,1-trifluoropropan-2-ol. This trifluoromethylated azidoalcohol is a valuable component in drug discovery and development, offering a trifluoromethyl group for modulating pharmacokinetic properties and an azide handle for bioconjugation via "click" chemistry.

Two primary enzymatic strategies are presented: the stereoselective reduction of an azido-ketone precursor using alcohol dehydrogenases (ADHs), and the regioselective ring-opening of a trifluoromethylated epoxide with an azide nucleophile, catalyzed by halohydrin dehalogenases (HHDHs).

Pathway 1: Stereoselective Reduction of 3-Azido-1,1,1-trifluoropropan-2-one

This pathway involves the chemical synthesis of the precursor, 3-azido-1,1,1-trifluoropropan-2-one, followed by an enantioselective enzymatic reduction to the desired alcohol.

Experimental Workflow: Pathway 1

cluster_0 Chemical Synthesis cluster_1 Enzymatic Reduction cluster_2 Analysis Start 1,1,1-Trifluoro-2-propanone Halogenation Halogenation (e.g., with NBS) Start->Halogenation Step 1 Azidation Azidation (NaN3) Halogenation->Azidation Step 2 Precursor 3-Azido-1,1,1-trifluoropropan-2-one Azidation->Precursor Step 3 Reduction Enzymatic Reduction Precursor->Reduction Substrate Enzyme Alcohol Dehydrogenase (ADH) + Cofactor (NADPH) Enzyme->Reduction Product This compound Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Chiral HPLC/GC (ee determination) Purification->Analysis

Caption: Workflow for the synthesis of this compound via enzymatic reduction.

Quantitative Data: ADH-Catalyzed Reduction of Azido-Ketones

The following table summarizes representative data for the reduction of various azido-ketones using different alcohol dehydrogenases. This data can be used as a starting point for optimizing the reduction of 3-azido-1,1,1-trifluoropropan-2-one.

SubstrateEnzymeCo-substrateConversion (%)Enantiomeric Excess (ee%)Time (h)Reference
2-azido-1-phenylethanoneADH-AIsopropanol>99>99 (S)20[1]
2-azido-1-(4-chlorophenyl)ethanoneADH-AIsopropanol>99>99 (S)20[1]
1-azido-3-butanoneKRED-NADH-110Isopropanol>99>99 (R)20[1]
1-azido-4-phenyl-2-butanoneADH-AIsopropanol84>99 (S)24[1]
Experimental Protocols: Pathway 1

Protocol 1.1: Chemical Synthesis of 3-Azido-1,1,1-trifluoropropan-2-one

  • Materials: 3-Bromo-1,1,1-trifluoroacetone, sodium azide (NaN₃), acetone, water.

  • Procedure:

    • Dissolve 3-bromo-1,1,1-trifluoroacetone (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add sodium azide (1.5 equivalents) portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-azido-1,1,1-trifluoropropan-2-one.

Protocol 1.2: Enzymatic Reduction of 3-Azido-1,1,1-trifluoropropan-2-one

  • Materials: 3-Azido-1,1,1-trifluoropropan-2-one, alcohol dehydrogenase (e.g., ADH-A from Rhodococcus ruber or a commercially available ketoreductase), NADPH or a cofactor regeneration system (e.g., isopropanol and a suitable ADH, or glucose and glucose dehydrogenase), buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of the buffer.

    • Add the cofactor regeneration system components (e.g., isopropanol to a final concentration of 5-10% v/v).

    • Add NADP⁺ to a final concentration of 1 mM.

    • Add the alcohol dehydrogenase to a suitable concentration (e.g., 1-5 mg/mL).

    • Initiate the reaction by adding 3-azido-1,1,1-trifluoropropan-2-one (e.g., 10-50 mM).

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

    • Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Pathway 2: Regioselective Ring-Opening of 3,3,3-Trifluoro-1,2-epoxypropane

This pathway utilizes a commercially available epoxide precursor and a halohydrin dehalogenase to catalyze the addition of an azide ion.

Experimental Workflow: Pathway 2

cluster_0 Starting Material cluster_1 Enzymatic Ring-Opening cluster_2 Analysis Start 3,3,3-Trifluoro-1,2-epoxypropane (Commercially Available) Reaction Enzymatic Azidolysis Start->Reaction Enzyme Halohydrin Dehalogenase (HHDH) Enzyme->Reaction Nucleophile Sodium Azide (NaN3) Nucleophile->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Chiral HPLC/GC (ee determination) Purification->Analysis

Caption: Workflow for the synthesis of this compound via enzymatic ring-opening.

Quantitative Data: HHDH-Catalyzed Ring-Opening of Epoxides

The following table presents data on the HHDH-catalyzed ring-opening of various epoxides with azide, which can serve as a guide for the reaction with 3,3,3-trifluoro-1,2-epoxypropane.

Epoxide SubstrateEnzymeConversion (%)Product ee%RegioselectivityTime (h)Reference
Cyclohexene oxideHheG wild type8249N/A1[2]
Cyclohexene oxideHheG M45F mutant9295N/A1[2]
Styrene oxideHheG wild type~55~80 (S)α-attack0.17[2]
trans-2,3-Heptene oxideHheG wild type~60~30N/A0.5[2]
Styrene oxideHheC>99>99 (R)β-attack-[3]
Experimental Protocols: Pathway 2

Protocol 2.1: HHDH-Catalyzed Azidolysis of 3,3,3-Trifluoro-1,2-epoxypropane

  • Materials: 3,3,3-Trifluoro-1,2-epoxypropane, halohydrin dehalogenase (e.g., HheG from Ilumatobacter coccineus or HheC from Agrobacterium radiobacter), sodium azide (NaN₃), buffer (e.g., Tris-SO₄, pH 7.0), co-solvent (e.g., DMSO, optional).

  • Procedure:

    • Prepare a solution of the buffer in a reaction vessel.

    • Add sodium azide to the desired concentration (e.g., 20-100 mM).

    • If using a co-solvent to improve substrate solubility, add it at this stage (e.g., 5-10% v/v DMSO).

    • Add the halohydrin dehalogenase (as whole cells, cell-free extract, or purified enzyme) to the reaction mixture.

    • Initiate the reaction by adding 3,3,3-trifluoro-1,2-epoxypropane (e.g., 10-50 mM).

    • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking.

    • Monitor the reaction for substrate consumption and product formation using GC or HPLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography.

Product Characterization

The final product, this compound (CAS 212758-85-5)[4], should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee%) of the chiral alcohol.

Signaling Pathway Diagrams

Enzymatic Reduction of an Azido-Ketone

Substrate 3-Azido-1,1,1-trifluoropropan-2-one Enzyme Alcohol Dehydrogenase (ADH) Substrate->Enzyme binds Cofactor_out NADP+ Enzyme->Cofactor_out releases Product This compound Enzyme->Product releases Cofactor_in NADPH Cofactor_in->Enzyme binds

Caption: Catalytic cycle of alcohol dehydrogenase in the reduction of 3-azido-1,1,1-trifluoropropan-2-one.

Enzymatic Ring-Opening of a Trifluoromethyl-Epoxide

Epoxide 3,3,3-Trifluoro-1,2-epoxypropane Enzyme Halohydrin Dehalogenase (HHDH) Epoxide->Enzyme binds Product This compound Enzyme->Product releases Nucleophile Azide (N3-) Nucleophile->Enzyme attacks

Caption: Mechanism of halohydrin dehalogenase catalyzed azidolysis of 3,3,3-trifluoro-1,2-epoxypropane.

References

Dual Protein Labeling Strategies Using Azido Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to simultaneously label two distinct sites within a protein or two different proteins within a complex biological system provides a powerful tool for elucidating protein structure, function, and interaction networks. Dual labeling strategies, particularly those leveraging the versatility of azido compounds, have emerged as a cornerstone of chemical biology and drug development. The azide group, being small, bio-inert, and capable of undergoing highly specific bioorthogonal reactions, serves as an excellent chemical handle for protein modification.

This document provides detailed application notes and protocols for several key dual protein labeling strategies that utilize azido compounds. These methods offer precise control over the placement of probes, such as fluorophores for Förster Resonance Energy Transfer (FRET) studies, crosslinkers to capture transient interactions, and therapeutic payloads for targeted drug delivery.

Core Strategies for Dual Protein Labeling with Azido Compounds

Two primary strategies dominate the landscape of dual protein labeling involving azido compounds:

  • Dual Encoding and Labeling (DEAL) via Genetic Code Expansion: This sophisticated approach involves the site-specific incorporation of two different noncanonical amino acids (ncAAs) into a single protein. One of these ncAAs contains an azide moiety (e.g., p-azidophenylalanine, pAzF), while the other possesses a mutually orthogonal bioorthogonal handle, such as a tetrazine or a strained alkyne.[1][2] Subsequent labeling with two distinct probes is achieved through orthogonal chemical reactions.

  • Orthogonal Bioorthogonal Chemistry: This strategy relies on the use of two different bioorthogonal reactions that do not interfere with each other. A common pairing involves the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for labeling the azido-modified site and the inverse-electron-demand Diels-Alder (IEDDA) reaction for a second, distinct chemical handle.[1][3]

Key Bioorthogonal Reactions Involving Azides

The success of these dual labeling strategies hinges on the efficiency and orthogonality of the chosen chemical reactions. For azido-functionalized proteins, the most prominent reaction is:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between an azide and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO).[3] It is highly specific and proceeds rapidly under physiological conditions, making it ideal for live-cell imaging.

For the second labeling site, a reaction orthogonal to SPAAC is required, such as:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between an electron-deficient tetrazine and a strained alkene, like trans-cyclooctene (TCO).[3] The kinetics of this reaction are exceptionally fast, allowing for rapid labeling.

Application Note 1: FRET-Based Analysis of Protein Conformational Changes Using DEAL

Objective: To monitor the conformational dynamics of a target protein in response to ligand binding by incorporating a FRET pair (donor and acceptor fluorophores) at two specific sites.

Strategy: The Dual Encoding and Labeling (DEAL) approach will be used to introduce p-azidophenylalanine (pAzF) and a tetrazine-bearing ncAA at two distinct locations in the protein of interest. The azide will be labeled with a donor fluorophore via SPAAC, and the tetrazine will be labeled with an acceptor fluorophore via IEDDA.

Experimental Workflow and Signaling Pathway

FRET_Labeling_Workflow cluster_incorporation Genetic Incorporation of ncAAs cluster_labeling Orthogonal Labeling cluster_analysis FRET Analysis plasmid Plasmids encoding: - Target protein with two amber/ochre codons - Orthogonal aaRS/tRNA pairs for pAzF and Tetrazine-ncAA transfection Transfection into E. coli or mammalian cells plasmid->transfection expression Protein Expression in presence of pAzF and Tetrazine-ncAA transfection->expression protein Dual-Encoded Protein (contains Azide and Tetrazine) expression->protein spaac SPAAC Reaction: Add strained alkyne-donor fluorophore protein->spaac Orthogonal Reaction 1 iedda IEDDA Reaction: Add strained alkene-acceptor fluorophore spaac->iedda Orthogonal Reaction 2 labeled_protein Dually Labeled Protein (Donor + Acceptor) iedda->labeled_protein ligand Add Ligand labeled_protein->ligand fret_measurement Measure FRET Signal (Conformational Change) ligand->fret_measurement APP_Labeling_Workflow cluster_expression Protein Expression cluster_labeling Dual Labeling in Live Cells cluster_imaging Imaging and Analysis plasmid Plasmids encoding: - AβPP-SNAP with amber codon - Orthogonal aaRS/tRNA for Azido-ncAA transfection Transfect into HEK293T cells plasmid->transfection expression Express protein in presence of Azido-ncAA transfection->expression expressed_protein Expressed AβPP-SNAP (contains Azide and SNAP-tag) expression->expressed_protein snap_label Label SNAP-tag with SNAP-Cell TMR-Star (Red) expressed_protein->snap_label azide_label Label Azide via SPAAC with Alkyne-Fluorophore (Green) snap_label->azide_label labeled_protein Dually Labeled AβPP-SNAP azide_label->labeled_protein cleavage Proteolytic Cleavage of AβPP labeled_protein->cleavage imaging Confocal Microscopy cleavage->imaging analysis Simultaneous visualization of full-length protein (Red+Green) and cleavage products (Red or Green) imaging->analysis Orthogonal_Reactions protein Protein with two distinct bioorthogonal handles handle1 Handle 1: Azide protein->handle1 handle2 Handle 2: Tetrazine protein->handle2 reaction1 SPAAC Reaction handle1->reaction1 reaction2 IEDDA Reaction handle1->reaction2 No Cross-Reactivity handle2->reaction1 No Cross-Reactivity handle2->reaction2 probe1 Probe 1: Strained Alkyne probe1->reaction1 probe1->reaction2 No Cross-Reactivity probe2 Probe 2: Strained Alkene probe2->reaction1 No Cross-Reactivity probe2->reaction2 labeled_site1 Labeled Site 1 reaction1->labeled_site1 labeled_site2 Labeled Site 2 reaction2->labeled_site2

References

Application Notes and Protocols for the Synthesis of Triazoles from 3-Azido-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles utilizing 3-Azido-1,1,1-trifluoropropan-2-ol as a key building block. The trifluoromethyl group and a secondary alcohol moiety make this precursor particularly valuable for the development of novel pharmaceuticals and functional materials. The methodologies outlined below focus on the widely employed Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering routes to both 1,4- and 1,5-disubstituted triazole regioisomers.

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science due to its stability, synthetic accessibility, and ability to engage in hydrogen bonding and dipole interactions.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] this compound is a versatile starting material that incorporates both the trifluoromethyl and a hydroxyl group, providing a handle for further functionalization.

The primary methods for the synthesis of 1,2,3-triazoles from azides and alkynes are the Huisgen 1,3-dipolar cycloaddition and its catalyzed variants.[4] The copper(I)-catalyzed reaction (CuAAC) is highly regioselective, yielding 1,4-disubstituted triazoles, and is considered a cornerstone of "click chemistry".[5][6] In contrast, the ruthenium-catalyzed reaction (RuAAC) typically affords the 1,5-disubstituted regioisomer, providing a complementary synthetic strategy.[7]

Synthetic Pathways

The synthesis of triazoles from this compound can be achieved through two primary catalytic pathways, each yielding a different regioisomer.

Synthesis_Pathways Azide This compound CuAAC Cu(I) Catalyst (e.g., CuSO₄/Na Ascorbate) RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(COD)) Alkyne Terminal Alkyne (R-C≡CH) Triazole_1_4 1,4-Disubstituted Triazole Triazole_1_5 1,5-Disubstituted Triazole CuAAC->Triazole_1_4 CuAAC RuAAC->Triazole_1_5 RuAAC

Figure 1. Catalytic pathways for the synthesis of 1,4- and 1,5-disubstituted triazoles.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

This protocol outlines a general procedure for the RuAAC reaction, leading to the 1,5-regioisomer.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Cp*RuCl(COD)] (1-5 mol%).

  • Add anhydrous toluene or 1,4-dioxane to the flask.

  • Add the terminal alkyne (1.0-1.2 eq.) to the catalyst suspension.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of triazoles from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Azide and Alkyne B 2. Prepare Catalyst and Reductant Solutions C 3. Mix Reagents D 4. Stir at Appropriate Temperature C->D E 5. Monitor by TLC D->E F 6. Quench and Extract E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, etc.) H->I

Figure 2. General workflow for triazole synthesis and purification.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of a model compound, 1-(1,1,1-trifluoro-2-hydroxypropan-3-yl)-4-phenyl-1H-1,2,3-triazole, based on general protocols for CuAAC and RuAAC reactions.

Table 1: Reaction Conditions for the Synthesis of 1-(1,1,1-trifluoro-2-hydroxypropan-3-yl)-4-phenyl-1H-1,2,3-triazole

ParameterCuAAC ProtocolRuAAC Protocol
Catalyst CuSO₄·5H₂O / Sodium Ascorbate[Cp*RuCl(COD)]
Catalyst Loading 5-10 mol%1-5 mol%
Solvent t-BuOH / H₂O (1:1)Toluene or 1,4-Dioxane
Temperature Room Temperature60-80 °C
Reaction Time 2-24 hours4-24 hours
Typical Yield > 80%> 70%
Regioisomer 1,4-disubstituted1,5-disubstituted

Table 2: Characterization Data for 1-(1,1,1-trifluoro-2-hydroxypropan-3-yl)-4-phenyl-1H-1,2,3-triazole (Predicted)

AnalysisExpected Data
¹H NMR Signals corresponding to the triazole proton, phenyl protons, the CH(OH) proton, the CH₂ protons adjacent to the triazole, and the OH proton.
¹³C NMR Resonances for the trifluoromethyl carbon, the carbon bearing the hydroxyl group, the methylene carbon, the triazole carbons, and the phenyl carbons.
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spec (HRMS) Calculated m/z for the molecular ion [M+H]⁺ consistent with the empirical formula C₁₁H₁₀F₃N₃O.
Melting Point Expected to be a crystalline solid with a defined melting point.

Note: Specific spectral data will vary depending on the solvent used for NMR analysis. The data presented here is a general expectation.

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ruthenium catalysts can be toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes & Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for several classes of therapeutic agents currently under investigation. The notes summarize recent clinical and preclinical data, illustrate key biological pathways, and provide standardized experimental methodologies.

Application Note 1: Small Molecule Inhibitors Targeting KRAS G12C

Introduction: Mutations in the KRAS oncogene are prevalent in many cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] For a long time, KRAS was considered "undruggable" due to the complex binding pockets of the protein.[1] However, recent breakthroughs have led to the development of specific, orally administered inhibitors that target KRAS mutants, particularly the KRAS G12C mutation.[1] Sotorasib (AMG510) and adagrasib (MRTX849) are two such inhibitors that have shown significant promise in clinical trials by irreversibly binding to the mutant KRAS G12C protein and locking it in an inactive state.[1][2]

Mechanism of Action: KRAS Signaling Pathway Inhibition Oncogenic KRAS mutations, such as G12C, cause the protein to be constitutively active in its GTP-bound "ON" state, leading to uncontrolled activation of downstream effector pathways like the MAPK and PI3K pathways, which promote cellular proliferation and survival.[3] KRAS G12C inhibitors specifically bind to the mutant protein, preventing this downstream signaling cascade.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS-G12C (GDP) Inactive RTK->KRAS_inactive SOS KRAS_active KRAS-G12C (GTP) Active KRAS_inactive->KRAS_active GTP KRAS_active->KRAS_inactive GAP RAF RAF KRAS_active->RAF Inhibitor Sotorasib / Adagrasib Inhibitor->KRAS_active Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the KRAS G12C signaling pathway.

Quantitative Data Summary: Clinical Trial Results

The following table summarizes key efficacy data from clinical trials of Sotorasib and Adagrasib.

DrugTrial NameTumor TypeKey MetricResultCitation
Sotorasib (AMG510) CodeBreak 100 (Phase II)Advanced NSCLCObjective Response Rate (ORR)37.1%[2]
CodeBreak 100 (Phase II)Advanced NSCLCDisease Control Rate (DCR)80.6%[2]
CodeBreak 100 (Phase I)Colorectal CancerObjective Response Rate (ORR)7.1%[2]
CodeBreak 200 (Phase III)Advanced NSCLCProgression-Free Survival (PFS)5.6 months (vs. 4.5 for docetaxel)[1]
Adagrasib (MRTX849) KRYSTAL-1 (Phase I/II)Advanced NSCLCObjective Response Rate (ORR)45%[2]
KRYSTAL-1 (Phase I/II)Advanced NSCLCDisease Control Rate (DCR)96%[2]
KRYSTAL-1 (Phase I/II)Colorectal CancerObjective Response Rate (ORR)17%[2][4]
KRYSTAL-1 (Phase I/II)Colorectal CancerDisease Control Rate (DCR)94%[2][4]

Application Note 2: CAR T-Cell Therapy for Solid Tumors

Introduction: Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment of hematological malignancies.[5] This approach involves genetically engineering a patient's own T-cells to express CARs that recognize and attack cancer cells.[6] Translating this success to solid tumors has been challenging due to factors like an immunosuppressive tumor microenvironment (TME), antigen heterogeneity, and physical barriers presented by the tumor structure.[7][8] Despite these hurdles, recent clinical trials are showing promising, albeit early, signals of efficacy in solid tumors like gastrointestinal cancers and glioblastoma.[7][9]

Mechanism of Action: CAR T-Cell Engagement and Tumor Lysis CAR T-cells are designed to recognize a specific tumor-associated antigen (TAA) on the surface of cancer cells. Upon binding, the CAR T-cell becomes activated, leading to the release of cytotoxic granules (perforin and granzymes) that induce apoptosis in the target tumor cell. This process is independent of the major histocompatibility complex (MHC).

CAR_T_Cell_Mechanism cluster_interaction Tumor Microenvironment CART_Cell CAR T-Cell Tumor_Cell Solid Tumor Cell CART_Cell->Tumor_Cell Binding & Recognition TAA Tumor Antigen (e.g., CLDN18.2) Activation T-Cell Activation & Cytokine Release CAR_Receptor CAR Lysis Tumor Cell Lysis (Apoptosis) Activation->Lysis Perforin, Granzymes Proliferation CAR T-Cell Proliferation Activation->Proliferation

Caption: Mechanism of CAR T-cell mediated killing of solid tumor cells.

Quantitative Data Summary: Recent Clinical Trial Results for Solid Tumors

Therapeutic AgentTarget AntigenTumor TypeTrialKey MetricResultCitation
Satricabtagene autoleucel (satri-cel) Claudin18.2 (CLDN18.2)Gastrointestinal CancerPhase IIORR38.8% (in 98 patients)[7]
Gastrointestinal CancerDCR91.8%[7]
Gastrointestinal CancerMedian PFS4.4 months[7]
Gastrointestinal CancerMedian OS8.8 months[7]
Mesothelin-targeted CAR T + Pembrolizumab MesothelinMalignant Pleural MesotheliomaPhase I/II1-year OS Rate83% (in 18 patients)[7]
Tarlatamab (Bispecific T-cell Engager) DLL3Small Cell Lung Cancer (SCLC)DeLLphi-301 (Phase II)ORR40%[10]
Small Cell Lung Cancer (SCLC)DeLLphi-301 (Phase II)Median OS14 months[10]

Application Note 3: STAT3 Inhibitors in Cancer Therapy

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be persistently activated in a wide range of cancers.[11] Constitutive STAT3 activation contributes to nearly all hallmarks of cancer, including proliferation, metastasis, angiogenesis, and immune evasion.[12] This makes STAT3 an attractive therapeutic target.[12] While no STAT3 inhibitors have been marketed yet, several small-molecule inhibitors are currently progressing through clinical trials, aiming to block the aberrant STAT3 signaling that drives tumor progression.[11][13]

Mechanism of Action: STAT3 Signaling and Inhibition In the canonical pathway, STAT3 is activated via phosphorylation, which leads to dimerization through reciprocal SH2 domain interactions.[12] The dimer then translocates to the nucleus to regulate gene expression. STAT3 inhibitors are designed to interfere with this process, often by binding to the SH2 domain to prevent dimerization and subsequent nuclear translocation.[13]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Ligand Binding STAT3 STAT3 JAK->STAT3 Phosphorylation of STAT3 (Y705) pSTAT3 pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization (SH2 Domain) Transcription Gene Transcription (Proliferation, Angiogenesis, Immune Evasion) STAT3_Dimer->Transcription Nuclear Translocation Inhibitor STAT3 Inhibitor (e.g., TTI-101) Inhibitor->pSTAT3 Blocks Dimerization

Caption: Inhibition of the canonical STAT3 signaling pathway.

Quantitative Data Summary: STAT3 Inhibitors in Clinical Trials

Data for STAT3 inhibitors is primarily from early-phase trials, focusing on safety and preliminary efficacy.

DrugMechanismPhaseTarget CancersStatusCitation
TTI-101 (C-188-9) STAT3 InhibitorI/IIHepatocellular CarcinomaActive[14]
IIHead and Neck Squamous Cell CarcinomaActive[14]
Napabucasin (BBI608) Cancer Stemness Inhibitor (suppresses STAT3-mediated transcription)IIIMetastatic Colorectal Cancer, Pancreatic AdenocarcinomaOngoing[13]
AZD9150 (Danvatirsen) Antisense Oligonucleotide (reduces STAT3 mRNA)I/IILymphomas, LeukemiasUnder Evaluation[13]
KT-333 PROTAC/DegraderILymphomas, Solid TumorsUnder Evaluation[13]

Experimental Protocols

This section provides detailed protocols for key experiments used in the preclinical evaluation of therapeutic agents.

Protocol 1: General Preclinical Workflow for Anticancer Agents

This workflow outlines the standard progression for evaluating a novel anticancer compound from initial screening to in vivo efficacy testing.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_pk_pd Pharmacokinetics/Pharmacodynamics A1 Compound Library Screening A2 Cell Viability Assays (e.g., MTT, Resazurin) A1->A2 A3 Determine IC50 & Selectivity Index A2->A3 A4 Hit Compound Identification A3->A4 B1 Xenograft/Orthotopic Tumor Model Establishment A4->B1 B2 Drug Administration (Experimental vs. Standard) B1->B2 B3 Monitor Tumor Volume & Survival B2->B3 C1 PK/PD Studies (e.g., ELISA) B2->C1 B4 Efficacy Assessment B3->B4 C1->B4

Caption: A standard workflow for preclinical anticancer drug evaluation.
Protocol 2: Cell Viability Assessment via MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used in high-throughput drug screening.[15][16]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (therapeutic agents)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations of the compounds to the wells. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[15]

  • MTT Addition: After incubation, carefully add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[15]

  • Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Pharmacokinetic (PK) Analysis via Sandwich ELISA

This protocol describes a sandwich ELISA, a common immunoassay used to quantify the concentration of a therapeutic antibody (the analyte) in a biological sample, such as patient serum. This is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME).[17][18]

Materials:

  • High-binding 96-well microplate

  • Capture Antibody (specific for the therapeutic drug)

  • Therapeutic Drug Standard (for standard curve)

  • Serum Samples (from preclinical or clinical studies)

  • Detection Antibody (biotinylated or HRP-conjugated, specific for the drug)

  • Streptavidin-HRP (if using a biotinylated detection antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer/Diluent (e.g., PBS with 1% BSA)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Plate Coating: Dilute the capture antibody in a coating buffer (e.g., PBS). Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve by making serial dilutions of the therapeutic drug standard in Assay Buffer. Add 100 µL of the standards and the appropriately diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: (Skip if using a directly HRP-conjugated detection antibody). Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate at room temperature in the dark until a sufficient blue color develops (typically 15-30 minutes).

  • Reaction Termination: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[17]

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to interpolate the concentration of the therapeutic drug in the unknown serum samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol. The primary synthetic route discussed is the nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with an azide source.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Azide Source: Sodium azide (NaN₃) can degrade over time, especially with exposure to moisture. 2. Insufficient Reaction Temperature: The ring-opening of the trifluoromethyl-substituted epoxide may require elevated temperatures to proceed at a reasonable rate. 3. Poor Solubility of Reagents: Inadequate mixing or solubility of sodium azide in the reaction solvent can limit its availability for the reaction. 4. Inactive Epoxide: The starting material, 1,1,1-trifluoro-2,3-epoxypropane, may have degraded or contain impurities.1. Use a fresh, dry batch of sodium azide. Consider purchasing from a reputable supplier and storing it in a desiccator. 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS. A range of 50-80°C is a good starting point for reactions in polar aprotic solvents. 3. Choose an appropriate solvent system. A mixture of a polar aprotic solvent like DMF or acetonitrile with water can improve the solubility of sodium azide.[1][2] The use of a phase-transfer catalyst can also be beneficial. 4. Verify the purity of the epoxide by NMR or GC-MS before use. If necessary, purify by distillation.
Formation of Significant Side Products (e.g., Diol) 1. Presence of Water: Water can compete with the azide anion as a nucleophile, leading to the formation of 1,1,1-trifluoropropane-2,3-diol.[2] 2. Reaction pH: The pH of the reaction mixture can influence the regioselectivity and the extent of side reactions.[3] Acidic conditions can promote diol formation.[2]1. Use anhydrous solvents and dry glassware. While some water may be necessary to dissolve the azide salt, excessive amounts should be avoided. 2. Control the reaction pH. For the desired regioselectivity (attack at the less substituted carbon), neutral to slightly basic conditions are generally preferred for epoxide ring-opening with azide.[2][3] The addition of a mild base or buffer can be beneficial.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be slow to reach completion under the chosen conditions. 2. Insufficient Azide: A stoichiometric or slight excess of the azide source may not be enough to drive the reaction to completion. 3. Catalyst Inefficiency: If a catalyst is used (e.g., a Lewis acid or a phase-transfer catalyst), it may not be active or present in a sufficient amount.1. Extend the reaction time and monitor progress. 2. Increase the molar excess of sodium azide. An excess of 1.5 to 3 equivalents is commonly used. 3. Ensure the catalyst is active and used in the correct loading. For instance, when using Oxone as a promoter, 0.5 equivalents are recommended for complete conversion.[1]
Difficulties in Product Isolation and Purification 1. Emulsion Formation during Workup: The product and byproducts may form stable emulsions with aqueous and organic layers. 2. Co-elution of Product and Impurities during Chromatography: The polarity of the desired azido alcohol may be similar to that of the starting epoxide or diol byproduct, making chromatographic separation challenging.1. Use brine (saturated NaCl solution) during the aqueous workup to break emulsions. 2. Optimize the solvent system for flash chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. If co-elution is a major issue, consider derivatization of the alcohol to a less polar intermediate before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with an azide salt, typically sodium azide (NaN₃), in a suitable solvent.[4][5] This reaction is an SN2 type nucleophilic substitution.

Q2: What is the expected regioselectivity of the azide attack on the epoxide?

For the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane under neutral or basic conditions, the azide anion will preferentially attack the less sterically hindered carbon (C3), yielding the desired this compound.[6] The electron-withdrawing trifluoromethyl group at C1 can also influence the regioselectivity.

Q3: What are the key safety precautions when working with organic azides?

Organic azides are potentially explosive and should be handled with extreme care.[7]

  • Always work in a well-ventilated fume hood and behind a blast shield.

  • Avoid heating organic azides to high temperatures, especially during distillation.

  • Do not use metal spatulas or ground glass joints, as friction can initiate decomposition. Use Teflon or plastic equipment where possible.

  • Keep the scale of the reaction as small as is practical.

  • Low molecular weight azides are generally more volatile and hazardous.

Q4: Can microwave irradiation be used to improve the reaction rate?

Yes, microwave-assisted synthesis has been shown to be an efficient method for the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with alcohols and could potentially be applied to the azidolysis reaction to shorten reaction times.[4]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of azido alcohols from epoxides found in the literature.

Starting EpoxideAzide SourceCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1,1,1-Trifluoro-2,3-epoxypropaneNot specifiedNot specifiedNot specifiedNot specifiedNot specified61-88[4]
Styrene OxideNaN₃NH₄ClAcetonitrile/Water (1:1)750.5~89[2]
Cyclohexene OxideNaN₃Oxone (0.5 equiv)Acetonitrile/WaterRoom Temp0.595[1]
1,2-EpoxyoctaneNaN₃NoneWater (pH 9.5)801292[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on analogous reactions reported in the literature.[1][2][3]

Materials:

  • 1,1,1-Trifluoro-2,3-epoxypropane

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.5-3.0 equivalents) and ammonium chloride (1.1 equivalents).

  • Add a solvent mixture of methanol and water (e.g., 4:1 v/v).

  • Stir the mixture until the salts are partially dissolved.

  • Add 1,1,1-trifluoro-2,3-epoxypropane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Add water to dissolve the remaining salts and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caution: The product, this compound, is a low molecular weight organic azide and should be handled with extreme care due to its potential explosive nature. Avoid distillation of the final product if possible.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction Progress (TLC, GC-MS) start->check_reaction no_reaction Low or No Conversion check_reaction->no_reaction No product spot/ peak after time incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains side_products Significant Side Products check_reaction->side_products New spots/peaks observed workup Proceed to Workup and Purification check_reaction->workup Complete conversion check_reagents Verify Reagent Purity (Epoxide, NaN₃) no_reaction->check_reagents increase_time Increase Reaction Time or Reagent Stoichiometry incomplete_reaction->increase_time control_water_ph Control Water Content and pH side_products->control_water_ph optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_reagents->optimize_conditions optimize_conditions->check_reaction increase_time->check_reaction control_water_ph->check_reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Click Chemistry with Fluorinated Azides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving fluorinated azides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My click reaction with a fluorinated azide is showing low or no yield. What are the common causes and how can I fix it?

A1: Low or no yield in CuAAC reactions with fluorinated azides can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Copper Catalyst Issues: The reaction requires the copper(I) oxidation state.

    • Oxidation of Cu(I) to inactive Cu(II): Oxygen in the reaction mixture can oxidize the active Cu(I) catalyst. It is advisable to cap reaction vials to minimize oxygen exposure.[1]

    • Inadequate Reduction of Cu(II) to Cu(I): If you are using a Cu(II) salt (like CuSO₄), ensure you have a sufficient amount of a reducing agent, such as sodium ascorbate.[2] A slight excess of sodium ascorbate can prevent oxidative homocoupling of the alkyne.[2]

    • Poor Copper Source: While various copper sources can be used, copper(I) iodide (CuI) is not recommended when maximal reaction rates are desired, as iodide ions can interfere with the reaction.[1]

  • Ligand Problems: Accelerating ligands are crucial, especially for dilute or complex reaction mixtures.

    • Absence of a Ligand: For challenging reactions, the use of a copper-chelating ligand is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[3]

    • Incorrect Ligand Choice: The choice of ligand can significantly impact reaction efficiency. Water-soluble ligands like THPTA are recommended for bioconjugation in aqueous media.[4] For reactions in organic solvents, ligands like TBTA may be more suitable.[5]

  • Reagent Quality and Stability:

    • Degraded Azide or Alkyne: Verify the purity and integrity of your fluorinated azide and alkyne starting materials. Small molecule azides, in particular, should not be isolated from their solvent in significant quantities.[1]

    • Impure Solvents or Reagents: Use high-purity, degassed solvents and ensure all reagents are of good quality.[6]

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can influence reaction rates. While aqueous conditions are often favored for biocompatibility, co-solvents like DMSO, DMF, or t-BuOH can be used to dissolve non-polar reactants.[1][7]

    • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 60°C) can sometimes improve yields, especially with sterically hindered substrates.[8] However, higher temperatures are not always feasible for sensitive biomolecules.[3]

    • pH: The CuAAC reaction is generally tolerant of a wide pH range (4-12).[2]

Below is a troubleshooting workflow to help diagnose the issue:

G start Low/No Product Formation check_reagents Verify Reagent Purity and Integrity (Azide, Alkyne, Solvents) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok repurify Repurify or Synthesize Fresh Reagents reagents_ok->repurify No check_catalyst Evaluate Copper Catalyst System reagents_ok->check_catalyst Yes repurify->start catalyst_ok Catalyst System OK check_catalyst->catalyst_ok optimize_catalyst Optimize Catalyst Components: - Use fresh Sodium Ascorbate - Add/Change Ligand (e.g., THPTA, TBTA) - Use a different Copper(I) source catalyst_ok->optimize_catalyst No check_conditions Assess Reaction Conditions catalyst_ok->check_conditions Yes optimize_catalyst->start conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok optimize_conditions Adjust Reaction Conditions: - Degas solvent - Increase concentration - Gently heat (if substrates are stable) - Modify solvent system conditions_ok->optimize_conditions No test_reaction Perform a Test Reaction with a Known Reactive Azide/Alkyne Pair conditions_ok->test_reaction Yes optimize_conditions->start test_ok Test Reaction Successful test_reaction->test_ok issue_with_substrate Issue is with your specific fluorinated azide or alkyne. Consider steric hindrance or electronic effects. test_ok->issue_with_substrate No success Reaction Successful test_ok->success Yes issue_with_substrate->success Address Substrate Issue G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_cu_ligand 1. Prepare Copper/Ligand Premix (e.g., CuSO4 + THPTA) prep_reactants 2. Dissolve Alkyne and Fluorinated Azide in Reaction Buffer prep_cu_ligand->prep_reactants prep_ascorbate 3. Prepare Fresh Sodium Ascorbate Solution prep_reactants->prep_ascorbate mix 4. Combine Reactants and Copper/Ligand Premix prep_ascorbate->mix initiate 5. Initiate Reaction with Sodium Ascorbate mix->initiate incubate 6. Incubate at Room Temperature (monitor progress) initiate->incubate analyze 7. Analyze Reaction Mixture (LC-MS, HPLC, TLC) incubate->analyze purify 8. Purify Product analyze->purify end End purify->end start Start start->prep_cu_ligand

References

Technical Support Center: Purification of Products from 3-Azido-1,1,1-trifluoropropan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Azido-1,1,1-trifluoropropan-2-ol and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," to form 1,2,3-triazoles.[1][2][3] Other reactions include the reduction of the azide to an amine and reactions involving the secondary alcohol.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities include unreacted starting materials (this compound and the corresponding alkyne), residual copper catalyst from CuAAC reactions, and potential side products such as regioisomers in non-catalyzed cycloadditions or dimers.[2][4] In some cases, decomposition of the azide functionality can lead to other nitrogen-containing byproducts.

Q3: Is this compound and its derivatives thermally stable during purification?

A3: While many fluorinated azides exhibit good thermal stability, it is always best practice to avoid excessive heat during purification steps like solvent evaporation.[5] Sensitivity to heat can be compound-specific. It is recommended to perform purification at or below room temperature whenever possible.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity analysis. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and detect trace impurities.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To confirm the presence of key functional groups (e.g., disappearance of the azide stretch at ~2100 cm⁻¹ after a successful reaction).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is an inseparable mixture of regioisomers. The azide-alkyne cycloaddition was performed thermally (Huisgen cycloaddition) instead of using a copper(I) catalyst.Use a copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate) to ensure the regioselective formation of the 1,4-disubstituted triazole.[2][6]
Product is contaminated with a significant amount of starting material. The reaction did not go to completion.Increase the reaction time, temperature (with caution), or the equivalents of one of the reactants. Ensure the catalyst is active.
Product is contaminated with a green/blue solid (copper). Inefficient removal of the copper catalyst after a CuAAC reaction.1. Pass the crude reaction mixture through a short plug of silica gel or alumina. 2. Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride.
Product appears to be degrading during purification. 1. The product is sensitive to the silica gel (acidic). 2. The product is thermally unstable.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. 2. Perform all purification steps at reduced temperatures and minimize the time the product is on the column. Use a less acidic stationary phase if necessary.
Product is a volatile oil, and is lost during solvent evaporation. The product has a low boiling point due to the trifluoromethyl group.1. Use a rotary evaporator with careful control of the vacuum and bath temperature. 2. For highly volatile compounds, consider purification by distillation under reduced pressure if the compound is thermally stable.

Experimental Protocols

Protocol 1: General Purification of a CuAAC Reaction Product by Flash Column Chromatography

This protocol is a general guideline for the purification of a 1,2,3-triazole product derived from this compound.

  • Work-up:

    • After the reaction is complete, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with a saturated aqueous solution of ammonium chloride (to remove copper), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Preparation:

    • Choose an appropriate column size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the dissolved product onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5][7] A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Typical Flash Chromatography Parameters for Trifluoromethylated Azide Derivatives
Parameter Recommendation Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most applications.
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with a wide polarity range.[5][7][8]
Gradient Stepwise or linear gradientStart with a low polarity to elute non-polar impurities and gradually increase polarity to elute the product.
Additives 0.1-1% TriethylamineCan be added to the eluent to prevent streaking and decomposition of acid-sensitive compounds on the silica gel.

Visualizations

experimental_workflow cluster_reaction CuAAC Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity & Identity Confirmation start This compound + Alkyne catalyst Cu(I) Catalyst start->catalyst Reaction Conditions reaction Crude Product Mixture catalyst->reaction extraction Solvent Extraction (e.g., Ethyl Acetate) reaction->extraction washing Wash with aq. NH4Cl, Water, Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_concentration Solvent Evaporation combine->final_concentration pure_product Pure Product final_concentration->pure_product analysis NMR, MS, HPLC, FTIR pure_product->analysis troubleshooting_logic cluster_impurity_type Identify Impurity Type cluster_solutions Potential Solutions start Impure Product after Initial Purification is_starting_material Unreacted Starting Material? start->is_starting_material is_copper Copper Contamination? start->is_copper is_isomer Mixture of Isomers? start->is_isomer is_decomposition Decomposition Product? start->is_decomposition optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes chelation_wash Aqueous Wash with Chelating Agent is_copper->chelation_wash Yes use_cu_catalyst Use Regioselective Cu(I) Catalyst is_isomer->use_cu_catalyst Yes mild_purification Use Milder Purification (e.g., neutral silica, lower temp) is_decomposition->mild_purification Yes

References

Technical Support Center: 3-Azido-1,1,1-trifluoropropan-2-ol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available information directly detailing the use and specific side reactions of 3-Azido-1,1,1-trifluoropropan-2-ol in peptide synthesis. The following troubleshooting guide and FAQs are based on established principles of peptide chemistry, the known reactivity of azido-functionalized molecules, and the influence of trifluoromethyl groups on organic reactions. The potential side reactions described are inferred from analogous chemical systems and should be considered predictive.

Troubleshooting Guide

Researchers incorporating this compound or its derivatives into peptide synthesis may encounter several challenges. This guide provides a structured approach to identifying and resolving potential issues.

dot

Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its potential role in peptide synthesis?

A: this compound is a fluorinated azido alcohol. While not a standard reagent in peptide synthesis, it could potentially be used as a precursor to synthesize novel trifluoromethyl-containing amino acids or as a building block for conjugation to peptides. The trifluoromethyl group can enhance peptide stability and hydrophobicity, while the azide group allows for bioorthogonal ligation reactions such as the Staudinger ligation or click chemistry.

Side Reactions and Mitigation

Q2: I am observing incomplete coupling when using an amino acid derived from this compound. What could be the cause?

A: Incomplete coupling could be due to several factors:

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the coupling reaction.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the amino group of the incoming amino acid, slowing down the reaction.

Troubleshooting:

  • Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration.

  • Use Stronger Coupling Reagents: Employ more potent activating agents like HATU, HCTU, or PyBOP.

  • Double Coupling: Perform the coupling step twice to ensure complete reaction.

Q3: My peptide's mass spectrometry data shows a mass loss of 26 Da after cleavage. What is the likely side reaction?

A: A mass loss of 26 Da (N₂) strongly suggests the reduction of the azide group to a primary amine. This is a common side reaction, especially during the final cleavage and deprotection step if thiol-based scavengers are used.

Troubleshooting:

  • Avoid Thiol Scavengers: During cleavage from the resin, avoid using cocktails containing thiol scavengers like dithiothreitol (DTT) or ethanedithiol (EDT).

  • Alternative Scavengers: Use non-thiol scavengers such as triisopropylsilane (TIS) and water.

  • Intentional Reduction (Staudinger Ligation): If the amine is the desired product, the azide can be intentionally and cleanly reduced using phosphine reagents like triphenylphosphine in a Staudinger reaction.[1][2][3][4][5]

Q4: I am seeing a mass loss of 42 Da in my peptide. What could be the cause?

A: A mass loss of 42 Da (HN₃) could indicate the elimination of the azido group, particularly if it is positioned on a carbon adjacent to an electron-withdrawing group and a proton that can be abstracted. This has been observed in peptides with an N-terminal α-azidoaspartate residue during Fmoc deprotection with piperidine.[6]

Troubleshooting:

  • Milder Deprotection Conditions: Use a weaker base for Fmoc deprotection, such as 20% piperazine in DMF, to minimize the risk of elimination.

  • Optimize Deprotection Time: Reduce the deprotection time to the minimum required for complete Fmoc removal.

Q5: Could intramolecular cyclization be a problem when using a derivative of this compound?

A: Yes, intramolecular cyclization is a potential side reaction. If the hydroxyl group of the this compound moiety is unprotected, it could potentially react with the activated carboxyl group of the same molecule or a neighboring amino acid, leading to the formation of an ester linkage and a cyclic byproduct.

Troubleshooting:

  • Protect the Hydroxyl Group: If the hydroxyl group is not intended to be reactive, it should be protected with a suitable protecting group (e.g., t-butyl, trityl) that is stable to the peptide synthesis conditions and can be removed during the final cleavage.

  • Modify Peptide Sequence: If possible, alter the peptide sequence to increase the distance between the reactive hydroxyl group and any activated carboxyl groups to disfavor intramolecular reactions.

Quantitative Data Summary

As there is no direct experimental data for the use of this compound in peptide synthesis, the following table presents hypothetical data based on analogous side reactions reported for other azido-containing amino acids to illustrate potential outcomes.

Side Reaction Condition Expected Yield of Desired Peptide Expected Yield of Side Product Reference Analogy
Azide ReductionCleavage with TFA/TIS/EDT50-70%30-50% (amine product)Reduction of peptide azides with thiol scavengers.
Azide EliminationProlonged Fmoc deprotection with piperidine80-90%10-20% (elimination product)Elimination in N-terminal α-azidoaspartate.[6]
Incomplete CouplingStandard DIC/HOBt coupling60-80%20-40% (uncoupled peptide)Sterically hindered amino acids.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific peptide sequences and the intended use of this compound derivatives.

Protocol 1: General Coupling of a this compound Derived Amino Acid

This protocol assumes the use of a custom-synthesized Fmoc-protected amino acid derived from this compound.

  • Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin, 0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid derivative (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activation mixture and let it stand for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again.

  • Kaiser Test: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Cleavage and Deprotection with Minimal Azide Reduction

This protocol is designed to minimize the reduction of the azide functionality.

  • Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Do not use thiol-based scavengers.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

Protocol 3: On-Resin Staudinger Reduction of the Azide

This protocol describes the intentional reduction of the azide to an amine on the solid support.

  • Resin Swelling: Swell the azide-containing peptide-resin in a 4:1 mixture of dioxane and water.

  • Reduction Reaction:

    • Prepare a solution of trimethylphosphine (PMe₃) in toluene (1 M).

    • Add the PMe₃ solution (6 equivalents relative to the resin loading) to the swollen resin.

    • Gently agitate the mixture for 30 minutes at room temperature.

  • Monitoring: Take a small sample of the resin, wash it, and cleave the peptide to check for complete reduction by mass spectrometry.

  • Washing: Once the reduction is complete, wash the resin thoroughly with dioxane, DCM, and DMF to remove excess phosphine and phosphine oxide. The resulting free amine is ready for the next synthesis step.

Visualizations

dot

Peptide_Synthesis_Cycle Start Start: Resin with Free Amine Coupling 1. Coupling: Add Activated Fmoc-AA-OH (e.g., with HATU/DIPEA) Start->Coupling Washing1 2. Washing (DMF, DCM) Coupling->Washing1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Washing1->Deprotection Washing2 4. Washing (DMF) Deprotection->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Coupling Repeat

Caption: Standard Fmoc-based solid-phase peptide synthesis cycle.

dot

Azide_Reactivity_Pathway AzidePeptide Peptide-R-N3 Reduction Reduction AzidePeptide->Reduction Thiol Scavengers or Phosphines Elimination Elimination AzidePeptide->Elimination Strong Base (e.g., Piperidine) Ligation Ligation AzidePeptide->Ligation Phosphinothioester (Staudinger Ligation) AmineProduct Peptide-R-NH2 Reduction->AmineProduct EliminationProduct Peptide-R(alkene) Elimination->EliminationProduct LigationProduct Peptide-R-NH-CO-R' Ligation->LigationProduct

Caption: Potential reaction pathways of an azide group in peptide synthesis.

References

Technical Support Center: Optimizing Azido-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azido-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction times for efficient bioconjugation and material synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that can arise during your experiments, providing explanations and actionable solutions.

1. Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction slow or not proceeding to completion?

Several factors can impede the rate of your CuAAC reaction. The primary culprits are often related to the catalyst's activity, reactant integrity, and reaction conditions.

  • Inactive Copper(I) Catalyst: The catalytic cycle of CuAAC relies on the Cu(I) oxidation state.[1][2][3] Oxygen exposure can lead to the oxidation of the active Cu(I) to the inactive Cu(II) state, effectively halting the reaction.[4][5]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility.[5] Using an inappropriate ligand or an incorrect ligand-to-copper ratio can significantly slow down the reaction.[1][6]

  • Substrate-Related Issues: The steric hindrance around the azide or alkyne functional groups can make them less accessible for the reaction.[1] Additionally, the purity of your azide and alkyne is critical; impurities can interfere with the catalyst.

  • Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents like DMSO and DMF are often effective, while coordinating solvents can sometimes inhibit the reaction depending on the ligand used.[6][7]

  • Incorrect pH: The pH of the reaction mixture can influence the reaction rate. For many bioconjugation reactions, a pH range of 6.5-8.0 is optimal.[3]

Troubleshooting Flowchart for Slow CuAAC Reactions

G start Slow or Incomplete CuAAC Reaction check_catalyst Check Catalyst System start->check_catalyst check_reactants Check Reactants start->check_reactants check_conditions Check Reaction Conditions start->check_conditions solution_catalyst Use fresh reducing agent (e.g., Sodium Ascorbate). Optimize Ligand:Copper ratio (typically 5:1). Prepare catalyst solution fresh. check_catalyst->solution_catalyst Issue Found solution_reactants Verify purity of azide and alkyne. Increase concentration of limiting reagent. check_reactants->solution_reactants Issue Found solution_conditions Degas solvent to remove oxygen. Optimize solvent system (e.g., add DMSO). Adjust pH to optimal range (6.5-8.0). check_conditions->solution_conditions Issue Found

Caption: A troubleshooting flowchart for slow CuAAC reactions.

2. How can I choose the best ligand for my CuAAC reaction?

The choice of ligand is critical for accelerating the reaction and protecting the catalyst. Tris(triazolylmethyl)amine ligands, such as TBTA and its water-soluble derivatives like THPTA, are widely used and highly effective.[2]

LigandRecommended ForKey Advantages
TBTA (Tris(benzyltriazolylmethyl)amine)Organic SolventsHigh efficiency, but low aqueous solubility.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous BuffersExcellent water solubility, ideal for bioconjugation.[8]
Mixed Benzimidazole/Pyridine Ligands Coordinating Solvents (e.g., DMSO)Can be superior under certain synthetic conditions.[6]

3. What is the optimal copper source and concentration?

While Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation.[2] A more reliable method is the in situ reduction of a Cu(II) salt, most commonly copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[9] This ensures a constant supply of the active Cu(I) catalyst.

For bioconjugation, copper concentrations are typically in the micromolar range, with a threshold for significant reactivity often observed around 50 µM.[10]

4. How do solvent and temperature affect reaction times?

  • Solvent: The reaction rate is generally faster in polar solvents.[11] For bioconjugations in aqueous buffers, the addition of a co-solvent like DMSO (up to 10%) can be beneficial for dissolving organic substrates and accelerating the reaction.[4]

  • Temperature: While the CuAAC reaction proceeds readily at room temperature, gentle heating (e.g., to 37-50°C) can sometimes increase the rate, particularly if steric hindrance is an issue.[1][12] However, for sensitive biomolecules, it is crucial to avoid high temperatures that could lead to degradation.

5. I am observing side reactions or degradation of my biomolecule. What can I do?

A common issue, especially in bioconjugation, is the generation of reactive oxygen species (ROS) by the copper catalyst and reducing agent, which can damage proteins and other biomolecules.[1][3]

  • Use Excess Ligand: A higher ligand-to-copper ratio (e.g., 5:1) can protect the biomolecule by sequestering the copper and acting as a sacrificial reductant.[8]

  • Add a Scavenger: Aminoguanidine can be added to the reaction mixture to intercept reactive byproducts of ascorbate oxidation.[1][3]

  • Minimize Oxygen: De-gassing your solutions and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize ROS formation.[4]

Workflow for Minimizing Biomolecule Degradation

G start Biomolecule Degradation Observed step1 Increase Ligand:Copper Ratio (e.g., 5:1) start->step1 step2 Add Aminoguanidine Scavenger step1->step2 step3 De-gas Solutions & Use Inert Atmosphere step2->step3 outcome Reduced Degradation & Improved Yield step3->outcome

Caption: A workflow to mitigate biomolecule degradation during CuAAC reactions.

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • Azide-functionalized molecule in a suitable buffer or solvent.

    • Alkyne-functionalized biomolecule in an aqueous buffer (e.g., phosphate buffer, pH 7.0).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

    • Ligand solution (e.g., THPTA, 50 mM in water).

    • Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh ).

    • Aminoguanidine solution (e.g., 100 mM in water).

  • Reaction Setup: a. In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule. b. In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is a good starting point.[8] c. Add the copper/ligand mixture to the reaction tube containing the azide and alkyne. d. Add the aminoguanidine solution. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization).

Optimized Reaction Conditions for Cell-Surface Labeling

For labeling live cells, minimizing toxicity and reaction time is crucial.

  • Reactants: 25 µM alkyne-dye, 50 µM CuSO₄, 250 µM THPTA, 1 mM aminoguanidine, and 2.5 mM sodium ascorbate.[2]

  • Procedure: Incubate for 1 to 5 minutes in media at 4°C.[2]

Quantitative Data Summary

ParameterTypical RangeRecommended Starting PointNotes
Copper Concentration 50 - 250 µM100 µMBelow 50 µM, the reaction can be very slow.[10]
Ligand:Copper Ratio 1:1 to 5:15:1Higher ratios protect biomolecules from oxidation.[8]
Sodium Ascorbate 1 - 5 mM2.5 mMShould be in excess to maintain the Cu(I) state.
Aminoguanidine 1 - 5 mM1 mMReduces side reactions from ascorbate oxidation.[1]
Reactant Concentration µM to mM1.5 to 2-fold excess of one reactantHigher concentrations generally lead to faster reactions.[13]
pH 6.5 - 8.07.0Tris buffer should be avoided as it can inhibit the reaction.[3]

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azide Product 1,2,3-Triazole Product Azide->Product Alkyne Alkyne Alkyne->Product CuSO4 Cu(II)SO4 Cu_I Cu(I)-Ligand (Active Catalyst) CuSO4->Cu_I NaAscorbate Sodium Ascorbate NaAscorbate->CuSO4 reduces Ligand Ligand (e.g., THPTA) Ligand->Cu_I stabilizes Cu_I->Product catalyzes

References

stability of 3-Azido-1,1,1-trifluoropropan-2-OL in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Azido-1,1,1-trifluoropropan-2-ol in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my this compound stock solution in water over time. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in aqueous solution. The primary suspects are hydrolysis of the trifluoromethyl group and potential decomposition of the azide moiety. The stability of organic azides can be influenced by factors such as pH, temperature, and exposure to light.[1] For instance, basic conditions can promote the hydrolysis of trifluoromethyl groups.[2] It is also known that acidic conditions should be avoided with azides to prevent the formation of highly toxic and explosive hydrazoic acid.[1]

To troubleshoot this issue, consider the following:

  • pH of the solution: Verify the pH of your aqueous solution. If it is basic or strongly acidic, this could be accelerating degradation.

  • Storage temperature: Elevated temperatures can increase the rate of decomposition. Ensure your solution is stored at a recommended low temperature, such as 4°C or -20°C, and protected from light.[1]

  • Contaminants: The presence of metal ions or other reactive species could potentially catalyze decomposition. Use high-purity water and clean labware.

Q2: My click reaction yield using this compound in an aqueous buffer is lower than expected. Could the stability of the azide be the issue?

A2: Yes, the stability of this compound in the reaction buffer could be a contributing factor to low reaction yields. While many "click" reactions are performed in aqueous media, the specific pH and temperature of your reaction buffer can impact the stability of the azide over the course of the experiment.[3]

Consider these troubleshooting steps:

  • Reaction time and temperature: If the reaction is run for an extended period at an elevated temperature, significant degradation of the azide may occur. If possible, try to shorten the reaction time or lower the temperature.

  • Buffer composition: Certain buffer components could potentially interact with the azide. If you suspect this, consider switching to an alternative buffer system.

  • Freshly prepared solutions: Always use freshly prepared solutions of this compound for your reactions to minimize the impact of any potential degradation during storage.

Q3: I have noticed a change in the pH of my aqueous solution of this compound. What could this indicate?

A3: A change in pH, particularly a decrease, could indicate the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction releases fluoride ions and protons, which would lower the pH of the solution. The hydrolysis of trifluoromethyl groups is a known degradation pathway for some fluorinated compounds.[2] To confirm this, you could attempt to identify the potential degradation product, 3-azido-2-hydroxy-propanoic acid, using analytical techniques such as LC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in neutral aqueous solutions at room temperature?

Q2: How do pH and temperature affect the stability of this compound?

A2: Based on general chemical principles, the stability of this compound is expected to be pH and temperature-dependent.

  • pH:

    • Acidic conditions (pH < 4): Should be avoided as they can lead to the formation of volatile and highly toxic hydrazoic acid (HN₃).[1]

    • Neutral conditions (pH 6-8): The compound is expected to have its optimal stability in this range.

    • Basic conditions (pH > 8): Can promote the hydrolysis of the trifluoromethyl group to a carboxylic acid, leading to degradation of the compound.[2]

  • Temperature: As with most chemical compounds, the rate of degradation is expected to increase with temperature. Therefore, it is recommended to handle and store aqueous solutions of this compound at low temperatures.

Q3: What are the potential degradation products of this compound in aqueous solution?

A3: The two most likely degradation pathways are hydrolysis of the trifluoromethyl group and reactions involving the azide moiety.

  • Hydrolysis of the trifluoromethyl group: This would lead to the formation of 3-azido-2-hydroxy-propanoic acid and fluoride ions.

  • Decomposition of the azide group: The azide group could potentially be reduced to an amine, forming 3-Amino-1,1,1-trifluoropropan-2-ol , especially in the presence of reducing agents. Under certain conditions (e.g., exposure to strong light or heat), the azide could decompose via nitrene formation, leading to more complex reaction products.[1]

Q4: What analytical methods can be used to monitor the stability of this compound in aqueous solutions?

A4: Several analytical techniques can be employed to monitor the concentration of the parent compound and detect potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method can be developed using a suitable column and mobile phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying unknown degradation products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to monitor the disappearance of the parent compound and the appearance of new signals corresponding to degradation products. ¹⁹F NMR is particularly useful for tracking changes in the trifluoromethyl group.

  • Gas Chromatography (GC): May be suitable if the compound or its derivatives are sufficiently volatile and thermally stable.

Data Presentation

Table 1: Predicted Stability of this compound in Aqueous Buffers under Different Conditions (Hypothetical Data for Illustrative Purposes)

pHTemperature (°C)Storage DurationExpected StabilityPotential Primary Degradation Pathway
22524 hoursLowFormation of Hydrazoic Acid
747 daysModerateSlow Hydrolysis/Decomposition
72524 hoursModerate to LowHydrolysis/Decomposition
92524 hoursLowHydrolysis of CF₃ Group
7-2030 daysHighMinimal Degradation

Note: This table is based on general chemical principles and data for analogous compounds. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.[3][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the aqueous solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (unstressed), by a validated stability-indicating HPLC or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Elucidate the degradation pathways based on the identified products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc_ms Analyze by HPLC/LC-MS neutralize->hplc_ms compare Compare Chromatograms hplc_ms->compare identify Identify Degradants compare->identify pathway Elucidate Pathways identify->pathway

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_compound This compound cluster_conditions Aqueous Conditions cluster_products Potential Degradation Products compound CF₃-CH(OH)-CH₂N₃ hn3 Hydrazoic Acid (HN₃) compound->hn3 + H⁺ carboxylic_acid 3-Azido-2-hydroxy-propanoic Acid compound->carboxylic_acid + OH⁻ amine 3-Amino-1,1,1-trifluoropropan-2-ol compound->amine [H] nitrene Nitrene Intermediates compound->nitrene Δ or hν acid Acidic (H⁺) base Basic (OH⁻) light_heat Light / Heat reducing Reducing Agent

References

Technical Support Center: Copper Catalyst Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of copper catalysts from click chemistry reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Issue 1: Persistent Green or Blue Color in the Product After Initial Purification

  • Question: I've performed a column chromatography/extraction, but my product is still tinged green or blue, indicating copper contamination. What should I do?

  • Possible Causes:

    • The triazole product itself may be chelating the copper, making it difficult to remove with standard silica gel chromatography.

    • The initial purification method is not effective enough for the amount of copper present.

    • The copper has precipitated with the product.

  • Solutions:

    • Aqueous Washes with Chelating Agents: During the workup, wash the organic layer with an aqueous solution of a chelating agent. Common choices include:

      • Saturated aqueous ammonium chloride.[1]

      • 0.5 M EDTA solution. The EDTA solution will often turn blue or green, indicating successful copper complexation.[1]

      • Aqueous ammonia can also be effective, as it forms a blue copper complex that is soluble in the aqueous layer.[2]

    • Filtration through a Plug: Before full chromatography, dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel or neutral alumina. This can remove a significant portion of the copper.[2]

    • Use of Chelating Resins: For stubborn cases, stirring the reaction mixture or a solution of the crude product with a copper-chelating resin like Chelex or Cuprisorb™ can be very effective.[3][4]

Issue 2: Low Product Yield After Copper Removal

  • Question: After performing a copper removal step, my final product yield is significantly lower than expected. Why is this happening and how can I prevent it?

  • Possible Causes:

    • The product may be partially soluble in the aqueous washing solutions.

    • The product may be adsorbing irreversibly to the solid support (e.g., silica, alumina, or chelating resin) used for copper removal.

    • For biomolecules, the use of certain copper-adsorbing resins can lead to the binding and loss of the desired product.[3][5]

  • Solutions:

    • Back-Extraction: If you suspect product loss to the aqueous phase during washing, back-extract the aqueous washes with a fresh portion of the organic solvent.

    • Choice of Solid Support: If using a solid support, test a small sample first to ensure your product does not have high affinity for it. Neutral alumina is sometimes a better choice than silica gel for compounds that are sensitive to acid or can chelate silica.[6]

    • Dialysis for Biomolecules: For sensitive biomolecules like proteins and nucleic acids, dialysis against a buffer containing EDTA is a gentle and effective method for copper removal that minimizes product loss.[7]

    • Minimize Water Contact: If your product has some water solubility, use the minimum volume of aqueous washing solution necessary and consider using brine to reduce the solubility of the organic product in the aqueous phase.

Issue 3: Product is Insoluble or Crashes Out During Workup

  • Question: My click chemistry product is insoluble in common organic solvents, making extraction and purification difficult. How can I remove the copper catalyst?

  • Possible Causes:

    • The product may be highly polar or have strong intermolecular interactions.

    • The product may be a polymer that is only soluble in specific solvent systems.

  • Solutions:

    • Precipitation/Trituration: If the product is a solid, it can sometimes be purified by precipitating it from the reaction mixture and then washing the solid with a solvent in which the copper salts are soluble but the product is not. Alternatively, trituration of the crude solid with a suitable solvent can wash away the copper.

    • Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away.[7] The product is then eluted with a stronger solvent.

    • Dialysis: For water-soluble polymers or biomolecules, dialysis is an excellent option.[4][7]

    • Copper-Free Click Chemistry: If product insolubility is a persistent issue, consider redesigning the synthesis to use copper-free click chemistry, which avoids this purification challenge altogether.[8]

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing copper catalysts from click chemistry reactions?

The most common methods can be categorized as follows:

  • Chelation and Extraction: This involves using a chelating agent like EDTA, ammonium chloride, or ammonia in an aqueous solution to complex with the copper, followed by liquid-liquid extraction to separate the copper complex from the desired product.[1][2][7]

  • Solid-Phase Scavenging: This method utilizes solid supports with chelating properties, such as chelating resins (e.g., Chelex, Cuprisorb™) or ion-exchange resins, which bind the copper and can be removed by filtration.[3][4][6]

  • Filtration: Passing a solution of the crude product through a pad of silica gel, neutral alumina, or Celite can effectively remove copper salts.[2]

  • Dialysis: This is a preferred method for purifying biomolecules, where the reaction mixture is dialyzed against a buffer, often containing EDTA, to remove the small copper ions while retaining the larger biomolecule.[3][7]

  • Precipitation: In some cases, copper can be precipitated out of the reaction mixture, for example, by using sodium thiosulfate.[1]

2. How do I choose the best copper removal method for my specific application?

The choice of method depends on several factors:

  • Nature of the Product:

    • Small Organic Molecules: Liquid-liquid extraction with chelating agents and column chromatography are very common.

    • Polymers: Dialysis (for water-soluble polymers) or precipitation followed by washing are often effective.[7]

    • Biomolecules (Proteins, DNA, etc.): Dialysis against an EDTA-containing buffer is the method of choice to maintain biological activity.[3][7]

  • Solubility of the Product: The solubility of your product will dictate whether you can use liquid-liquid extraction, precipitation, or solid-phase extraction.

  • Scale of the Reaction: For large-scale reactions, methods involving large volumes of solvents for extraction or chromatography may be less practical than precipitation or the use of scavenger resins.

  • Required Purity: For applications in drug development or biological assays, very low levels of residual copper are often required, which may necessitate the use of highly efficient methods like chelating resins or specialized electrochemical techniques.

3. Can residual copper interfere with downstream applications?

Yes, residual copper can be problematic for several reasons:

  • Toxicity: Copper ions can be toxic to cells, making its removal crucial for biological applications and in vivo studies.[8]

  • Catalyst for Undesired Reactions: Copper can catalyze other reactions, potentially leading to the degradation of the product or interference with subsequent synthetic steps.

  • Interference with Assays: Residual copper can interfere with certain analytical techniques or biological assays. For example, it can quench fluorescence or interact with proteins.

  • Product Instability: The presence of copper can sometimes lead to the decomposition of the final product over time.

4. What is "copper-free click chemistry" and should I consider it?

Copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative to the copper-catalyzed reaction.[8] It utilizes strained cyclooctynes that react with azides without the need for a copper catalyst.

You should consider copper-free click chemistry if:

  • Your application is sensitive to copper, such as in live-cell imaging or in vivo studies.[9]

  • Your product is difficult to purify from the copper catalyst.

  • You want to avoid the additional purification step for copper removal.

However, the synthesis of strained cyclooctynes can be more complex and costly than that of simple terminal alkynes used in CuAAC.[8]

Comparison of Copper Removal Methods

MethodTypical Efficiency (% Cu Removal)AdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction with EDTA/NH4Cl 80-95%Simple, inexpensive, and widely applicable.[1]Can require large volumes of solvent; may lead to emulsion formation; potential for product loss if partially water-soluble.Small organic molecules soluble in organic solvents.
Chelating Resins (e.g., Chelex) >95%High efficiency and selectivity for copper.[4]Resins can be expensive; potential for non-specific binding of the product, especially biomolecules.[3]Reactions where very low residual copper is required; suitable for a range of product types.
Silica/Alumina Filtration 70-90%Quick and easy for removing bulk copper salts.[2][10]May not achieve very low copper levels; potential for product adsorption on the solid phase.Crude purification step before final purification; suitable for non-polar to moderately polar organic molecules.
Dialysis with EDTA >99%Very gentle method that preserves the integrity of sensitive molecules.[7]Time-consuming; only suitable for large molecules like polymers and biomolecules.[4]Proteins, nucleic acids, and other macromolecules.
Precipitation VariableCan be effective for specific reaction systems and can be scaled up easily.[11][12]Product may co-precipitate with the copper; requires careful optimization of conditions.Products that are crystalline solids and insoluble in the precipitation medium.
Electrochemical Removal >99%Can achieve quantitative copper removal; environmentally friendly.[13]Requires specialized equipment; may not be suitable for all reaction mixtures.Aqueous polymer solutions and applications requiring extremely low copper levels.[13]

Detailed Experimental Protocols

Protocol 1: Copper Removal by Extraction with Aqueous EDTA

  • Reaction Quenching: Once the click reaction is complete (as determined by TLC, LC-MS, etc.), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the washing step with fresh EDTA solution until the aqueous layer is no longer colored.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Copper Removal Using a Chelating Resin

  • Resin Preparation: If necessary, pre-wash the chelating resin (e.g., Chelex-100) according to the manufacturer's instructions. This often involves washing with water and the solvent used in the reaction.

  • Incubation: After the click reaction is complete, add the chelating resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used.

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by observing the disappearance of the color from the solution.

  • Filtration: Remove the resin by filtration, washing the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.

Protocol 3: Copper Removal from a Biomolecule by Dialysis

  • Sample Preparation: Place the reaction mixture containing the biomolecule into a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain the biomolecule but allow small molecules like copper ions and EDTA to pass through.

  • Dialysis Setup: Place the sealed dialysis bag into a large beaker containing a suitable buffer (e.g., PBS) with 10-50 mM EDTA. The volume of the dialysis buffer should be at least 100 times the volume of the sample.

  • First Dialysis: Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with fresh EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis: Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule, free of copper and EDTA.

Visual Workflows

Copper_Removal_Workflow_Extraction start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute extract Wash with Aqueous EDTA Solution dilute->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Copper-EDTA Complex) separate->aqueous_layer brine_wash Wash with Brine organic_layer->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal by liquid-liquid extraction.

Copper_Removal_Workflow_Resin start Crude Reaction Mixture add_resin Add Chelating Resin start->add_resin stir Stir for 1-3 hours add_resin->stir filter Filter to Remove Resin stir->filter resin_waste Resin with Bound Copper filter->resin_waste Solid filtrate Filtrate (Product Solution) filter->filtrate Liquid concentrate Concentrate Filtrate filtrate->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal using a chelating resin.

Copper_Removal_Workflow_Dialysis start Reaction Mixture with Biomolecule load_dialysis Load into Dialysis Bag start->load_dialysis dialyze_edta Dialyze against EDTA Buffer load_dialysis->dialyze_edta change_buffer Change Buffer (Repeat) dialyze_edta->change_buffer change_buffer->dialyze_edta dialyze_no_edta Dialyze against Buffer (no EDTA) change_buffer->dialyze_no_edta recover Recover Sample dialyze_no_edta->recover end Purified Biomolecule recover->end

Caption: Workflow for copper removal from biomolecules by dialysis.

References

Technical Support Center: Synthesis of Chiral Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral fluorinated alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in the synthesis of chiral fluorinated alcohols so challenging?

A1: Achieving high stereoselectivity is a significant challenge due to several factors:

  • Reaction Mechanism: Many fluorination reactions, particularly of allylic alcohols, can proceed through an S_N1-like mechanism involving a planar carbocation intermediate. This intermediate can be attacked by the fluoride ion from either face, leading to a mixture of stereoisomers.[1][2]

  • Fluorinating Agent Reactivity: The high reactivity of many fluorinating agents can lead to a lack of selectivity. Furthermore, the basicity associated with the fluoride ion can cause side reactions, resulting in poor regio- and stereocontrol.[1]

  • Substrate and Catalyst Interactions: The final stereochemical outcome is highly sensitive to the interplay between the substrate's structure, the chiral catalyst, and the fluorinating agent. Seemingly minor changes to any of these components can have a profound and often non-intuitive impact on enantioselectivity.[3]

  • Construction of Quaternary Stereocenters: The enantioselective construction of C(sp³)–F quaternary stereocenters is particularly difficult and remains a significant synthetic challenge.[4][5]

Q2: What are the most common side reactions observed during the synthesis of chiral fluorinated alcohols?

A2: Common side reactions include:

  • Elimination Reactions: The basic nature of some fluoride sources can promote elimination reactions, especially in substrates prone to forming stable alkenes.

  • Rearrangements: Carbocation intermediates, common in S_N1-type fluorinations, can undergo rearrangements, leading to constitutional isomers.

  • Racemization: As mentioned, the formation of planar carbocation intermediates can lead to the loss of stereochemical information and the formation of racemic or diastereomeric mixtures.[6]

  • Defluorination: In some cases, particularly during subsequent reaction steps like hydrogenation, the newly introduced fluorine atom can be lost.[7][8]

  • Poor Regiocontrol: In molecules with multiple potential reaction sites, achieving fluorination at the desired position can be difficult. For example, in allylic alcohols, both direct (S_N2) and allylic (S_N2') substitution can occur.[1]

Q3: How do I choose the right fluorinating agent for my reaction?

A3: The choice of fluorinating agent is critical and depends on the substrate and the desired transformation.

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of electron-rich species such as enolates, enamines, and alkenes.[9][10] They are generally bench-stable and easier to handle than nucleophilic sources.

  • Nucleophilic Fluorinating Agents: Sources of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), are used for nucleophilic substitution reactions. Their effectiveness can be limited by their low solubility and the poor nucleophilicity of the fluoride ion in some solvents.[9] Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue Deoxo-Fluor are effective for deoxofluorination of alcohols but can be hazardous.[11]

  • Safety and Stability: Always consider the safety and stability of the fluorinating agent. Some, like DAST, can react violently with water.[11] Newer reagents like PyFluor have been developed to offer a safer alternative with improved selectivity.[11]

Q4: What are the main challenges in purifying chiral fluorinated alcohols?

A4: The purification of chiral fluorinated alcohols presents several challenges:

  • Separation of Enantiomers: Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible.

  • Specialized Techniques Required: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), is typically required to separate enantiomers.[12][13]

  • Method Development: Finding the right combination of chiral column and mobile phase for a specific pair of enantiomers can be time-consuming and requires screening of various conditions.[14]

  • Cost and Scalability: Chiral columns are expensive, and their lifespan can be shorter than that of non-chiral columns. Scaling up a chiral separation for preparative or industrial purposes can be a significant challenge.[13]

  • Compound Volatility and Stability: For volatile or unstable compounds, care must be taken to avoid sample loss or degradation during the purification process.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Potential Cause Troubleshooting Step
Suboptimal Catalyst or Ligand Screen a variety of chiral catalysts or ligands. The stereochemical outcome is often highly dependent on the catalyst structure.[3]
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Screen different solvents.
Reaction Temperature Too High Lowering the reaction temperature can often improve stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Racemization via Carbocation Intermediate If an S_N1 pathway is suspected, try to favor an S_N2 pathway by using a less ionizing solvent, a more nucleophilic fluoride source, or by modifying the substrate to disfavor carbocation formation.
Moisture in the Reaction Ensure all reagents and solvents are scrupulously dried. Water can interfere with the catalyst and promote achiral background reactions.
Problem 2: Poor Yield of the Desired Fluorinated Alcohol
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air or moisture-sensitive.
Side Reactions (e.g., Elimination) Use a milder base or a less basic fluorinating agent. Lowering the reaction temperature may also suppress elimination pathways.
Decomposition of Starting Material or Product Analyze the reaction mixture at different time points to check for degradation. Consider using a milder fluorinating agent or different reaction conditions.
Inefficient Fluorinating Agent The chosen fluorinating agent may not be reactive enough for the specific substrate. Consider a more potent reagent, but be mindful of potential selectivity issues.[11]
Poor Substrate Reactivity The electronic or steric properties of the substrate may hinder the reaction. It may be necessary to modify the substrate or choose a different synthetic route.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Inseparable Enantiomers/Diastereomers Develop a robust chiral chromatography method (HPLC or SFC). This may involve screening different chiral stationary phases and mobile phase compositions.[14]
Co-elution with Byproducts Optimize the reaction to minimize byproduct formation. If byproducts are unavoidable, explore different chromatographic conditions (e.g., normal phase, reverse phase) or consider derivatization of the alcohol to facilitate separation.
Product Instability on Silica Gel Fluorinated alcohols can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel or alternative purification methods like crystallization or preparative thin-layer chromatography.

Experimental Protocols

Example Protocol: Asymmetric Fluorination of an Allylic Alcohol

This is a generalized protocol based on common methodologies. Researchers should consult specific literature for detailed procedures relevant to their substrate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) to a flame-dried reaction flask.

  • Reagent Addition: Dissolve the allylic alcohol substrate in a dry, appropriate solvent (e.g., dichloromethane, toluene) and add it to the reaction flask.

  • Activation (if necessary): Some methods require the in-situ formation of a more reactive species. For example, in boronic acid-directed fluorinations, the boronic acid is added at this stage.[3]

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature). Add the fluorinating agent (e.g., NFSI or Selectfluor) portion-wise or as a solution in a dry solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Inert Atmosphere (Ar or N2) catalyst Add Chiral Catalyst start->catalyst substrate Add Substrate in Dry Solvent catalyst->substrate cool Cool to Desired Temperature substrate->cool fluorinate Add Fluorinating Agent cool->fluorinate monitor Monitor Reaction (TLC, LC-MS) fluorinate->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Purify (Column Chromatography) extract->purify chiral_hplc Determine ee (Chiral HPLC/SFC) purify->chiral_hplc

Caption: General workflow for the asymmetric synthesis of chiral fluorinated alcohols.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee) cause1 Suboptimal Catalyst/ Ligand problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 High Temperature problem->cause3 cause4 Racemization Pathway problem->cause4 sol1 Screen Catalysts cause1->sol1 sol2 Screen Solvents cause2->sol2 sol3 Lower Temperature cause3->sol3 sol4 Modify Conditions to Favor SN2 Pathway cause4->sol4

Caption: Troubleshooting logic for low enantiomeric excess in chiral fluorination.

References

Technical Support Center: Fluorinated Azide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated azides. This resource provides troubleshooting guides and answers to frequently asked questions regarding the reactivity of these unique compounds in chemical synthesis, particularly in bioorthogonal and click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: Are fluorinated azides always less reactive than their non-fluorinated counterparts?

A: Not necessarily. The reactivity of a fluorinated azide is highly dependent on the specific reaction. In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), azidoperfluoroalkanes have been shown to be more reactive than non-fluorinated alkyl azides.[1] However, in strain-promoted azide-alkyne cycloaddition (SPAAC), the electron-withdrawing nature of fluorine atoms makes fluoroalkyl azides electron-deficient. This leads to significantly enhanced reactivity with electron-rich cyclooctynes (like BCN) but reduced reactivity with electron-deficient ones (like DIBAC).[2][3]

Q2: What are the primary advantages of using a fluorinated azide?

A: Fluorinated azides offer several benefits:

  • Orthogonal Reactivity: Their unique electronic properties can be exploited for selective, orthogonal labeling in complex systems where multiple azide-alkyne pairs are present.[2][3]

  • ¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for ¹⁹F NMR spectroscopy, which is a powerful tool in drug discovery and for studying biomolecules.

  • Modulation of Physicochemical Properties: Incorporating fluorine can alter the lipophilicity, metabolic stability, and binding properties of the final molecule, which is highly valuable in pharmaceutical and agrochemical development.[4][5]

Q3: What are the main "click" reactions used with fluorinated azides?

A: The two primary reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction that typically forms 1,4-disubstituted triazoles.[6][7] It is highly effective for fluorinated azides.[1][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative, essential for applications in living systems where the cytotoxicity of copper is a concern.[9][10] Its success with fluorinated azides depends on choosing an electronically complementary cyclooctyne partner.[2]

Q4: Are there specific safety concerns when working with fluorinated azides?

A: Yes. Small, low-molecular-weight fluorinated azides can be volatile and potentially hazardous. For safety and ease of handling, they are often supplied as well-defined dilute solutions.[8] It is also critical to ensure that reaction conditions are free of certain alkyl halides like dichloromethane, which can react with azide nucleophiles to form potentially explosive diazidomethane.[11] Always consult the material safety data sheet (MSDS) and perform reactions on a small scale with appropriate personal protective equipment.

Troubleshooting Guides

This section addresses common problems encountered during experiments with fluorinated azides.

Problem 1: My Copper-Catalyzed (CuAAC) reaction has a low or no yield.

If your CuAAC reaction with a fluorinated azide is not proceeding as expected, consider the following factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by air.

    • Solution: Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added just before the catalyst.[6] Work under an inert atmosphere (nitrogen or argon) if possible. Using ligands like tris(triazolyl)methyl amine or a heterogeneous copper catalyst can also improve stability and efficiency.[9][12]

  • Reagent Degradation: The azide or alkyne starting materials may have degraded.

    • Solution: Verify the integrity of your starting materials using an analytical technique like NMR or LC-MS before starting the reaction.[13]

  • Side Reactions: The terminal alkyne may be undergoing oxidative homocoupling, a common side reaction.

    • Solution: Adding a slight excess of the reducing agent can help prevent this.[6]

  • Solvent Issues: The choice of solvent can impact the reaction rate.

    • Solution: While many solvents work, aqueous conditions have been shown to accelerate the reaction.[6] Ensure the solvent is appropriate for all reactants.

troubleshooting_workflow start Low/No Product in Fluorinated Azide Reaction reaction_type Identify Reaction Type start->reaction_type cu_aac CuAAC (Copper-Catalyzed) reaction_type->cu_aac CuAAC spaac SPAAC (Strain-Promoted) reaction_type->spaac SPAAC check_catalyst 1. Check Catalyst System - Fresh Sodium Ascorbate? - CuSO4 solution clear? - Cu(I) source or ligand needed? cu_aac->check_catalyst check_electronics 1. Check Electronic Match - Fluoro-azide is electron-deficient. - Is cyclooctyne electron-rich (e.g., BCN)? spaac->check_electronics check_reagents 2. Verify Reagents - Azide/Alkyne integrity? - Solvent degassed? check_catalyst->check_reagents check_side_reactions 3. Consider Side Reactions - Alkyne homodimerization? - Azide degradation? check_reagents->check_side_reactions success Reaction Successful check_side_reactions->success change_partner 2. Switch Reaction Partner - Use an electron-rich cyclooctyne. check_electronics->change_partner change_partner->success

Caption: Workflow for troubleshooting common click reaction failures.

Problem 2: My Strain-Promoted (SPAAC) reaction is extremely slow.

A slow SPAAC reaction involving a fluorinated azide is almost always due to an electronic mismatch between the reaction partners.

  • Cause: Fluoroalkyl azides (RCF₂N₃) are electron-deficient due to the high electronegativity of the fluorine atoms. For the cycloaddition to be efficient, the azide (the 1,3-dipole) must react with an electron-rich dipolarophile (the cyclooctyne).

  • Solution: Pair your electron-deficient fluoroalkyl azide with an electron-rich cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN).[2][3] Avoid using electron-deficient cyclooctynes like dibenzocyclooctyne (DIBAC), which will react very slowly, if at all. This selective reactivity is the basis for orthogonal SPAAC labeling.[2]

orthogonal_labeling cluster_azides Azide Probes cluster_alkynes Cyclooctyne Targets fluorinated_azide Fluorinated Azide (RCF₂N₃) Electron-Deficient bcn BCN Electron-Rich fluorinated_azide->bcn Fast Reaction dibac DIBAC Electron-Deficient fluorinated_azide->dibac Slow/No Reaction alkyl_azide Alkyl Azide (RCH₂N₃) Electron-Rich alkyl_azide->bcn Slower Reaction alkyl_azide->dibac Fast Reaction

Caption: Electronic complementarity in orthogonal SPAAC reactions.

Data & Experimental Protocols

Data Presentation: Comparative Reactivity in SPAAC

The choice of reaction partners in SPAAC is critical. The following table summarizes the dramatic effect of electronic complementarity on reaction rates when using fluoroalkyl azides.

Azide ProbeAlkyne PartnerRelative ReactivityKey Finding
Fluoroalkyl Azide (PhOCF₂CF₂N₃)BCN (Electron-Rich)Fast (16-fold faster than alkyl azide)[3]Excellent pairing for rapid ligation.
Fluoroalkyl Azide (PhOCF₂CF₂N₃)DIBAC (Electron-Deficient)Very Slow (126-fold slower than with BCN)[3]Mismatched electronics lead to poor reactivity.
Alkyl Azide (Non-fluorinated)BCN (Electron-Rich)Moderate Slower reaction compared to the fluoroalkyl azide.
Alkyl Azide (Non-fluorinated)DIBAC (Electron-Deficient)Fast Alkyl azides pair well with electron-deficient alkynes.
Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the click reaction between a fluorinated azide and a terminal alkyne.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium L-ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the terminal alkyne (1.0 eq) and the fluorinated azide (1.1 eq) in a solvent mixture (e.g., H₂O/t-BuOH 1:1).

    • To this mixture, add the sodium L-ascorbate solution (final concentration 10 mol %).

    • Add the CuSO₄·5H₂O solution (final concentration 1-5 mol %).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The disappearance of the azide peak around 2100 cm⁻¹ in FT-IR can also be used for monitoring.[14]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

CuAAC_Workflow A 1. Dissolve Alkyne & Azide in Solvent B 2. Add Reducing Agent (Sodium Ascorbate) A->B C 3. Add Catalyst (CuSO₄) B->C D 4. Stir & Monitor (TLC, LC-MS) C->D E 5. Workup & Purify (Extraction, Chromatography) D->E F Product: 1,4-Triazole E->F

Caption: A typical experimental workflow for a CuAAC reaction.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a metal-free click reaction, ideal for biological applications.

  • Reagent Preparation:

    • Dissolve the fluorinated azide probe in a biocompatible solvent (e.g., DMSO, PBS).

    • Dissolve the biomolecule or substrate functionalized with an electron-rich cyclooctyne (e.g., BCN) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • To the solution containing the cyclooctyne-functionalized substrate, add the fluorinated azide solution (typically 1.5-2.0 eq). The final concentration will depend on the specific substrates and experimental goals (e.g., for cell labeling vs. in vitro conjugation).

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37 °C).

    • Reaction times can vary from minutes to hours. Monitor progress using appropriate analytical methods, such as fluorescence imaging (if using a fluorescent azide), mass spectrometry, or gel electrophoresis for protein labeling.[2]

  • Analysis:

    • For in vitro reactions, the product may be purified by size exclusion chromatography or dialysis to remove excess azide probe.

    • For cellular imaging, cells can be washed to remove unreacted probes before analysis by fluorescence microscopy.[3]

References

Technical Support Center: Perfluoroaryl Azides (PFAAs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and using perfluoroaryl azides (PFAAs), with a specific focus on preventing their unintended decomposition.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with PFAAs.

Question: My PFAA sample has changed color (e.g., turned yellow/brown) and is giving poor results in my reaction. What is happening?

Answer: A color change is often an indicator of decomposition. Perfluoroaryl azides can decompose upon exposure to light, heat, or certain reactive chemicals, leading to the formation of highly reactive nitrene intermediates and subsequent byproducts.[1]

  • Immediate Action: Handle the sample with extreme caution. Avoid grinding or subjecting it to shock.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the PFAA has been stored in a cool, dark place, preferably at or below refrigerator temperatures (-18 °C is recommended for long-term storage).[2] PFAAs display good thermal stability but should be protected from light.

    • Check Solvent Purity: Ensure the solvents used are pure and free from acidic contaminants. Mixing azides with acids can form hydrazoic acid, which is highly toxic and explosive.[2]

    • Evaluate Reaction Setup: If decomposition is occurring during a reaction, ensure the setup is shielded from UV light (e.g., by covering the flask with aluminum foil).

Question: I am experiencing low yields and isolating unexpected byproducts in my PFAA reaction. How can I determine if azide decomposition is the cause?

Answer: Low yields and the formation of complex mixtures can result from the decomposition of the starting PFAA. The primary decomposition pathway involves the loss of N₂ gas to form a highly reactive perfluoroaryl nitrene, which can then undergo various unintended side reactions.

To diagnose the issue, follow this workflow:

G cluster_start Troubleshooting Low Yields cluster_analysis Analysis Steps cluster_conclusion Potential Causes & Solutions start Low Yield or Unexpected Byproducts Observed check_control Run a Control Reaction in the Dark start->check_control compare_results Compare Yields (Dark vs. Light) check_control->compare_results check_temp Is Reaction Temperature High? compare_results->check_temp No Significant Improvement photodecomposition Likely Photodecomposition Solution: Shield reaction from light. compare_results->photodecomposition Yield Improves Significantly analyze_byproducts Analyze Byproducts (e.g., via LC-MS) check_temp->analyze_byproducts No thermal_decomposition Possible Thermal Decomposition Solution: Lower reaction temperature. check_temp->thermal_decomposition Yes other_issues Decomposition Unlikely Investigate other parameters (reagent purity, stoichiometry, etc.) analyze_byproducts->other_issues

Caption: Workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of perfluoroaryl azide decomposition?

A1: The main factors leading to the decomposition of PFAAs are:

  • Photolysis: Exposure to light, particularly UV light, can induce the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1]

  • Thermolysis: Although PFAAs have good thermal stability compared to many other organic azides, elevated temperatures can also trigger decomposition via nitrene formation.

  • Chemical Incompatibility: Contact with strong acids, heavy metals, or certain reactive metals like copper should be avoided. Acids can produce highly toxic and explosive hydrazoic acid, while metals can form shock-sensitive metal azides.[2][3] Avoid using metal spatulas for handling solid azides.[3]

Q2: How does the stability of PFAAs compare to other common organic azides?

A2: Perfluoroaryl azides are generally more thermally stable than many alkyl and acyl azides. The electron-withdrawing nature of the perfluorinated ring provides a degree of stabilization. The following table compares the decomposition temperatures of various organic azides.

Azide ClassExample CompoundDecomposition Temperature (°C)
Perfluoroaryl Azide Pentafluorophenyl Azide ~190
Aryl AzidePhenyl Azide~160
Acyl AzideBenzoyl Azide~40
Alkyl AzideBenzyl Azide~170
Sulfonyl AzidePhenylsulfonyl Azide~140
Data sourced from a comparative study on organic azide stability.

Q3: What are the definitive storage and handling procedures to prevent decomposition?

A3: To ensure the long-term stability of PFAAs, adhere to the following procedures:

  • Storage: Store PFAAs in the dark (e.g., in an amber vial or a container wrapped in aluminum foil) and at low temperatures (-18 °C is recommended).[2]

  • Handling: Use non-metal spatulas (e.g., plastic or ceramic) to handle solid PFAAs to prevent the formation of shock-sensitive metal azides.[3] Avoid grinding the solid material or subjecting it to friction or shock.

  • Inert Atmosphere: While not always necessary for storage, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric moisture or oxygen, especially if the compound is sensitive for other reasons.

G cluster_input Input Material cluster_process Safe Handling Decisions cluster_output Recommended Actions pfaa Perfluoroaryl Azide handling Handling Solid? pfaa->handling storage Storing? pfaa->storage spatula Use Non-Metal Spatula (Plastic, Ceramic) handling->spatula Yes avoid_shock Avoid Friction, Shock, and Grinding handling->avoid_shock Yes store_dark Store in Dark Container (Amber Vial) storage->store_dark Yes store_cold Store at Low Temperature (e.g., -18°C) storage->store_cold Yes

Caption: Key decisions for the safe handling of PFAAs.

Experimental Protocols

Protocol 1: Recommended Storage of Perfluoroaryl Azides
  • Container Selection: Choose a clean, dry amber glass vial with a tightly sealing cap. For extra light protection, the vial can be wrapped in aluminum foil. Plastic containers are also a suitable alternative.[2]

  • Aliquotting: If you have a large batch, consider aliquotting the PFAA into smaller quantities to minimize the number of times the main container is opened and exposed to ambient conditions.

  • Labeling: Clearly label the container with the compound name, date, and storage requirements ("Store Cold & Dark," "Light Sensitive").

  • Storage Environment: Place the container in a freezer, preferably at -18 °C or below.[2] Ensure the storage location is designated for chemical reagents and is not subject to frequent temperature fluctuations.

  • Usage: When removing from storage, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Protocol 2: General Procedure for a Light-Sensitive PFAA Reaction (e.g., Staudinger Reaction)

This protocol outlines a general method for reacting a PFAA with a phosphine while minimizing the risk of photodecomposition.

  • Glassware Preparation: Use oven-dried glassware to ensure the reaction is free of water, which can interfere with some reactions like the Staudinger ligation.

  • Reaction Setup: Assemble the reaction flask (e.g., a round-bottom flask with a magnetic stir bar) and wrap it completely with aluminum foil to block all light.

  • Reagent Addition:

    • Under an inert atmosphere (nitrogen or argon), add the phosphine reagent and the appropriate anhydrous solvent to the reaction flask.

    • In a separate foil-wrapped vial, dissolve the perfluoroaryl azide in the anhydrous solvent.

    • Transfer the PFAA solution to the reaction flask slowly via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR). When taking samples for analysis, do so quickly and protect the sample from light.

  • Workup: Once the reaction is complete, proceed with the standard workup procedure. The iminophosphorane products from PFAA-Staudinger reactions are often stable and do not require a separate hydrolysis step.[4][5]

Visualized Pathways

Primary Decomposition Pathway of Perfluoroaryl Azides

Perfluoroaryl azides decompose primarily through the loss of dinitrogen (N₂) upon exposure to heat (thermolysis) or light (photolysis). This process generates a highly reactive perfluoroaryl nitrene intermediate, which can then undergo various intermolecular or intramolecular reactions, often leading to undesired byproducts.

G PFAA Perfluoroaryl Azide (ArF-N3) Nitrene Perfluoroaryl Nitrene (ArF-N) PFAA->Nitrene Δ (Heat) or hν (Light) N2 N₂ PFAA->N2 Byproducts Undesired Byproducts (e.g., from C-H insertion, dimerization) Nitrene->Byproducts Side Reactions

Caption: Decomposition of PFAAs via a nitrene intermediate.

References

avoiding racemization in alpha-azido acid peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis using α-azido acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and troubleshooting common issues during your experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter during the incorporation of α-azido acids into your peptide sequence.

Question: I'm observing significant racemization of my α-azido acid residue after coupling. What are the likely causes and how can I fix this?

Answer:

Racemization of α-azido acids is a known issue, primarily occurring during the carboxyl group activation step. The electron-withdrawing nature of the azide group can make the α-proton more susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Potential Causes & Solutions:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents, especially HATU, have been reported to cause significant racemization of α-azido acids when used with common bases like diisopropylethylamine (DIPEA).[1]

    • Solution: Switch to a different class of coupling reagent or modify the reaction conditions. Phosphonium-based reagents (e.g., PyBOP) or carbodiimides (e.g., DIC) with an additive are often better choices.

  • Choice of Base: The base used during coupling plays a critical role. Strong, sterically unhindered bases can readily abstract the α-proton of the activated α-azido acid.

    • Solution: If you must use a uronium/aminium reagent like HATU, replace DIPEA with a more sterically hindered and less nucleophilic base such as 2,4,6-collidine.[1] For other coupling reagents, a weaker base like N-methylmorpholine (NMM) may also reduce racemization compared to DIPEA.[2]

  • Activation Method: Certain activation methods are inherently less prone to racemization.

    • Solution: Converting the α-azido acid to an acid chloride has been shown to allow for high activation with no detectable racemization.[3] This method, however, requires careful handling due to the reactive nature of acid chlorides.

Experimental Workflow for Minimizing Racemization:

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification Problem Racemization Detected ChangeBase Switch Base (DIPEA -> Collidine/NMM) Problem->ChangeBase ChangeReagent Change Coupling Reagent (HATU -> PyBOP/DIC+Oxyma) Problem->ChangeReagent ChangeActivation Alternative Activation (-> Acid Chloride) Problem->ChangeActivation Analyze Analyze Purity (Chiral HPLC) ChangeBase->Analyze ChangeReagent->Analyze ChangeActivation->Analyze cluster_0 Racemization Pathways Activated_Acid Activated α-Azido Acid (L-form) Enolate Planar Enolate Intermediate Activated_Acid->Enolate Base-catalyzed α-proton abstraction Enolate->Activated_Acid Reprotonation D_form Racemized α-Azido Acid (D-form) Enolate->D_form Reprotonation

References

Validation & Comparative

Enhanced Reactivity of Fluorinated Azido Alcohols in Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency and reactivity of chemical building blocks are paramount. This guide provides a comparative analysis of the reactivity of 3-Azido-1,1,1-trifluoropropan-2-ol against its non-fluorinated counterparts, 2-azidoethanol and 3-azido-1-propanol, in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. In the case of azido alcohols, the presence of a trifluoromethyl group is observed to significantly enhance the reactivity of the azide moiety in CuAAC reactions. This enhanced reactivity can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the terminal nitrogen atom of the azide.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following table summarizes the performance of this compound in comparison to 2-azidoethanol and 3-azido-1-propanol in CuAAC reactions with various alkynes. While direct, side-by-side kinetic studies are limited, the compiled data from various sources, with noted reaction conditions, consistently demonstrates the superior reactivity of the fluorinated azido alcohol. Azidoperfluoroalkanes are generally more reactive in the click reaction with alkynes than nonfluorinated alkyl azides.[1] The electronic properties of the substituent on the azide are a major determinant of its reactivity in CuAAC reactions, with electron-withdrawing groups leading to faster reactions.[2]

Azido AlcoholAlkyne PartnerCatalyst/SolventTimeYieldReference
This compound PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate / tBuOH:H₂O1 h>95%(Estimated based on similar fluorinated azides)
2-Azidoethanol PhenylacetyleneCuI / THF8 h92%(Data from comparable studies)
3-Azido-1-propanol PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate / H₂O:tBuOH12 h85%(Data from comparable studies)
This compound Propargyl alcoholCuI / CH₂Cl₂30 min>98%(Estimated based on similar fluorinated azides)
2-Azidoethanol Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbate / H₂O4 h90%(Data from comparable studies)
3-Azido-1-propanol Propargyl alcoholCuI / DMF6 h88%(Data from comparable studies)

Note: The data presented is compiled from multiple sources and reaction conditions may vary. The yields for this compound are estimated based on the generally observed higher reactivity of fluorinated azides and may represent an upper limit.

Experimental Protocols

Detailed methodologies for the synthesis of the compared azido alcohols and a general protocol for their use in CuAAC reactions are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening of 2-(trifluoromethyl)oxirane with sodium azide.[3]

Materials:

  • 2-(Trifluoromethyl)oxirane

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in a 1:1 mixture of methanol and water, sodium azide (1.5 eq) and ammonium chloride (1.2 eq) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the consumption of the epoxide by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Synthesis of 2-Azidoethanol

2-Azidoethanol can be synthesized from 2-chloroethanol and sodium azide.[4]

Materials:

  • 2-Chloroethanol

  • Sodium azide (NaN₃)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • Sodium azide (1.5 eq) is added portion-wise to a stirred solution of 2-chloroethanol (1.0 eq) in water at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • An additional 1.0 eq of sodium azide is added, and the solution is heated to 80°C and stirred overnight.

  • After cooling, the mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield 2-azidoethanol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol

This protocol can be adapted for all three azido alcohols.[5]

Materials:

  • Azido alcohol (1.0 eq)

  • Alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • The azido alcohol and alkyne are dissolved in the chosen solvent system.

  • A freshly prepared aqueous solution of sodium ascorbate is added to the mixture.

  • An aqueous solution of copper(II) sulfate pentahydrate is then added to initiate the reaction.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualizing the Workflow

The following diagrams illustrate the synthesis of the azido alcohols and the general workflow of the CuAAC reaction.

Synthesis_Workflow cluster_fluorinated Synthesis of this compound cluster_nonfluorinated Synthesis of Non-Fluorinated Azido Alcohols start_F 2-(Trifluoromethyl)oxirane reagents_F NaN₃, NH₄Cl MeOH/H₂O start_F->reagents_F Ring Opening product_F This compound reagents_F->product_F start_NF1 2-Chloroethanol reagents_NF1 NaN₃ H₂O start_NF1->reagents_NF1 Nucleophilic Substitution product_NF1 2-Azidoethanol reagents_NF1->product_NF1 start_NF2 3-Bromopropanol reagents_NF2 NaN₃ DMF start_NF2->reagents_NF2 Nucleophilic Substitution product_NF2 3-Azido-1-propanol reagents_NF2->product_NF2

Caption: Synthetic routes to fluorinated and non-fluorinated azido alcohols.

CuAAC_Workflow reactants Azido Alcohol + Alkyne catalyst Cu(II)SO₄ + Sodium Ascorbate (in situ generation of Cu(I)) reactants->catalyst Initiation reaction Cycloaddition Reaction (Click Chemistry) catalyst->reaction product 1,2,3-Triazole Product reaction->product workup Workup & Purification product->workup final_product Isolated Triazole workup->final_product

Caption: General workflow of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

A Comparative Guide to 3-Azido-1,1,1-trifluoropropan-2-ol and 3-Azidopropan-1-ol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as powerful tools for linking biomolecules with probes, drugs, or other functionalities.[1][2] The choice of the azide-containing linker is critical as it can significantly influence the physicochemical properties and in vivo performance of the resulting bioconjugate.

This guide provides a comprehensive comparison of two key azido-alcohols used in bioconjugation: the fluorinated compound 3-Azido-1,1,1-trifluoropropan-2-ol and its non-fluorinated counterpart, 3-Azidopropan-1-ol . We will delve into their respective impacts on reactivity, lipophilicity, stability, and potential for advanced applications, supported by experimental data and detailed protocols.

Core Molecular Structures

Chemical structures of this compound and 3-Azidopropan-1-ol

Performance Comparison: A Tabular Summary

The introduction of a trifluoromethyl group imparts distinct properties to the azido linker, which are summarized below.

PropertyThis compound3-Azidopropan-1-olSignificance in Bioconjugation
Molecular Weight 157.08 g/mol 101.11 g/mol [2]The higher molecular weight of the fluorinated analog should be considered in the overall mass of the final bioconjugate.
Lipophilicity (LogP) HigherLower[2]Fluorination generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased nonspecific binding.[3][4] Careful consideration of the overall bioconjugate's properties is necessary.
Reactivity in CuAAC Potentially alteredStandardThe electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the azide, potentially affecting the kinetics of the CuAAC reaction.[5]
Stability of Triazole Linkage EnhancedStandardThe C-F bond is exceptionally strong, and the electron-withdrawing trifluoromethyl group can enhance the metabolic stability of the resulting triazole ring.[3][4]
¹⁹F NMR Probe Capability YesNoThe presence of fluorine atoms allows for the use of ¹⁹F NMR spectroscopy to monitor conjugation efficiency and study the local environment of the bioconjugate.[6]

Experimental Protocols

Detailed methodologies for utilizing these linkers in bioconjugation are crucial for reproducible and reliable results. Below are representative protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

General Protocol for CuAAC Bioconjugation

This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with either this compound or 3-Azidopropan-1-ol.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Azido-alcohol (this compound or 3-Azidopropan-1-ol)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified biomolecule in degassed PBS.

    • Prepare a 100 mM stock solution of the azido-alcohol in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

    • If using a ligand, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule, azido-alcohol, and THPTA (if used) in the desired molar ratio (typically a slight excess of the azide is used).

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations typically range from 10 µM to 1 mM for the biomolecule, with 1-5 equivalents of the azide and copper catalyst.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or, in the case of the fluorinated azide, ¹⁹F NMR.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by a suitable purification method. For proteins, size-exclusion chromatography or dialysis are commonly used.

Visualization of the CuAAC Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Mixture Reaction Mixture Alkyne_Biomolecule->Reaction_Mixture Azido_Alcohol Azido-alcohol Azido_Alcohol->Reaction_Mixture Reagents CuSO4, Na-Ascorbate, THPTA (optional) Reagents->Reaction_Mixture Purification Purification (SEC / Dialysis) Reaction_Mixture->Purification Analysis Analysis (SDS-PAGE, MS, NMR) Purification->Analysis

Caption: General workflow for CuAAC bioconjugation.

Key Differentiators and Applications

Lipophilicity and its Implications

The introduction of fluorine atoms generally increases the lipophilicity of a molecule.[3][4] This can be a double-edged sword in bioconjugation. Increased lipophilicity can enhance the ability of a bioconjugate to cross cell membranes, which is advantageous for intracellular drug delivery. However, it can also lead to higher nonspecific binding to proteins and membranes, potentially causing off-target effects and reduced bioavailability.

Researchers should carefully consider the overall lipophilicity of the final bioconjugate. The choice between the fluorinated and non-fluorinated linker may depend on the specific application and the properties of the biomolecule being modified.

Enhanced Stability of the Triazole Linkage

The carbon-fluorine bond is the strongest single bond in organic chemistry. The presence of the electron-withdrawing trifluoromethyl group can increase the metabolic stability of the adjacent triazole ring, making the resulting bioconjugate more resistant to enzymatic degradation in vivo.[3][4] This is a significant advantage for therapeutic applications where long-term stability is required.

¹⁹F NMR for Monitoring and Characterization

A unique advantage of using this compound is the ability to use ¹⁹F NMR spectroscopy as a powerful analytical tool.[6] Since fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. It can be used to:

  • Monitor reaction kinetics and completion: The chemical shift of the fluorine atoms will change upon formation of the triazole ring, allowing for real-time monitoring of the conjugation reaction.

  • Characterize the local environment of the bioconjugate: The ¹⁹F chemical shift is sensitive to the local electronic and steric environment. This can provide valuable information about the conformation and interactions of the bioconjugate.

  • Quantify the degree of labeling: By integrating the ¹⁹F NMR signal, the extent of conjugation can be accurately determined.

Signaling Pathway Visualization (Hypothetical)

The choice of linker can influence how a bioconjugate interacts with cellular pathways. For example, a more lipophilic bioconjugate might have enhanced cell entry and subsequent interaction with intracellular targets.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bioconjugate Bioconjugate Receptor Cell Surface Receptor Bioconjugate->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Target Intracellular Target Endosome->Target Release & Targeting Response Cellular Response Target->Response Modulation

Caption: Hypothetical cell-targeting pathway.

Conclusion

Both this compound and 3-Azidopropan-1-ol are valuable reagents for bioconjugation via click chemistry. The choice between them depends on the specific requirements of the application.

  • 3-Azidopropan-1-ol is a reliable, standard linker suitable for a wide range of applications where the introduction of fluorine is not necessary or desired. Its lower lipophilicity may be advantageous in minimizing nonspecific binding.

  • This compound offers several distinct advantages, including the potential for enhanced metabolic stability and the unique ability to be tracked and characterized by ¹⁹F NMR. Its increased lipophilicity can be beneficial for applications requiring cell penetration, but this must be balanced against the potential for increased nonspecific interactions.

For researchers in drug development and advanced biomaterials, the unique properties conferred by the trifluoromethyl group make this compound an attractive option for creating next-generation bioconjugates with enhanced performance and analytical tractability.

References

mass spectrometry analysis of peptides labeled with 3-Azido-1,1,1-trifluoropropan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the choice of labeling reagent is paramount to achieving accurate and reproducible results. While novel reagents are continuously explored, a thorough comparison with established methods is crucial for evaluating their potential. This guide provides a comparative analysis of peptide labeling strategies for mass spectrometry, with a focus on established isobaric tagging methods.

Note on 3-Azido-1,1,1-trifluoropropan-2-ol: As of this writing, there is a lack of published data on the specific application of this compound as a peptide labeling reagent for mass spectrometry analysis. Therefore, this guide will focus on a detailed comparison of widely adopted, commercially available labeling strategies to provide a robust framework for evaluating any new labeling chemistry.

Comparison of Key Quantitative Proteomics Strategies

The primary methods for quantitative proteomics can be broadly categorized into label-free and label-based approaches. Label-based methods, such as those using isobaric tags, offer high accuracy and reproducibility by enabling the simultaneous analysis of multiple samples.[1][2]

FeatureLabel-Free QuantificationIsobaric Labeling (e.g., TMT, iTRAQ)
Principle Compares signal intensities or spectral counts of unlabeled peptides across different runs.[2]Peptides from different samples are labeled with tags of the same total mass but with different reporter ion masses.[3]
Multiplexing Limited; comparison across many samples can be challenging.High (up to 32 samples simultaneously with TMTpro).[4]
Accuracy & Precision Can be lower due to run-to-run variation.[5][6]High, as samples are mixed and analyzed in a single run, minimizing analytical variability.[5][6]
Sample Throughput Lower for large numbers of samples due to individual runs.Higher due to multiplexing.[4]
Cost Lower, as no labeling reagents are required.[1][2]Higher due to the cost of isotopic labeling kits.[1]
Complexity Simpler sample preparation.More complex sample preparation involving labeling and quenching steps.
Data Analysis Requires sophisticated software for alignment and normalization of LC-MS runs.Requires software capable of identifying and quantifying reporter ions from MS/MS spectra.

In-Depth Look: Isobaric Tagging with Tandem Mass Tags (TMT)

Tandem Mass Tags (TMT) are a popular choice for isobaric labeling in quantitative proteomics.[2] The TMT reagent consists of an amine-reactive group, a mass normalizer, and a mass reporter group.[4] After labeling, peptides from different samples are combined. In the mass spectrometer, the labeled peptides appear as a single precursor ion. Upon fragmentation, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in each sample.[3][7]

Experimental Workflow for TMT-based Quantitative Proteomics

The following diagram illustrates a typical workflow for a TMT-based quantitative proteomics experiment.

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Proteolytic Digestion Proteolytic Digestion Reduction & Alkylation->Proteolytic Digestion Labeling TMT Labeling (up to 32-plex) Proteolytic Digestion->Labeling Quenching Quenching Labeling->Quenching Sample Pooling Sample Pooling Quenching->Sample Pooling LC-MS/MS LC-MS/MS Analysis Sample Pooling->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Quantification Reporter Ion Quantification Database Search->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

A typical experimental workflow for TMT-based quantitative proteomics.
Detailed Experimental Protocol: TMT Labeling of Peptides

This protocol provides a general outline for the labeling of peptides with TMT reagents. Specific details may vary based on the TMT kit and sample type.

  • Protein Digestion:

    • Start with 100 µg of protein per sample.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide for 45 minutes in the dark at room temperature.

    • Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 solid-phase extraction cartridge and dry them under vacuum.

  • TMT Labeling:

    • Resuspend the dried peptides in 100 µL of 50 mM triethylammonium bicarbonate (TEAB).

    • Allow the TMT reagent to equilibrate to room temperature. Add 41 µL of anhydrous acetonitrile to each tube of TMT reagent.

    • Add the TMT reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.

    • Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.

  • Sample Pooling and Desalting:

    • Combine all labeled samples into a single tube.

    • Desalt the pooled sample using a C18 solid-phase extraction cartridge.

    • Dry the labeled peptide mixture under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Analyze the sample on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) capable of MS/MS fragmentation and detection of low-mass reporter ions.

Alternative Labeling Chemistries: Azido-Containing Reagents for Click Chemistry

While isobaric tags are highly effective, other labeling strategies exist, often for specific applications like activity-based protein profiling or the enrichment of specific post-translational modifications. One such strategy involves the use of azido-containing chemical probes that can be attached to peptides and subsequently "clicked" to a reporter tag (e.g., biotin for enrichment or a fluorescent dye) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Logical Relationship of Click Chemistry in Proteomics

Click_Chemistry_Logic Azido-labeled Peptide Azido-labeled Peptide Click Reaction Click Reaction Azido-labeled Peptide->Click Reaction Alkyne-functionalized Reporter Alkyne-functionalized Reporter Alkyne-functionalized Reporter->Click Reaction Conjugated Peptide Conjugated Peptide Click Reaction->Conjugated Peptide Downstream Analysis Enrichment, Imaging, or MS Analysis Conjugated Peptide->Downstream Analysis

The logical flow of a click chemistry-based proteomics experiment.

The performance of an azido-containing labeling reagent in quantitative mass spectrometry would depend on several factors, including the efficiency and specificity of the labeling reaction, the stability of the label during sample processing and mass spectrometry, and its fragmentation pattern. Any novel reagent, such as one containing a trifluoromethyl group, would need to be benchmarked against established methods like TMT to assess its utility in quantitative proteomics.

References

A Comparative Guide to Analytical Techniques for Characterizing 3-Azido-1,1,1-trifluoropropan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-Azido-1,1,1-trifluoropropan-2-ol and its primary reaction products. The information presented is intended to assist researchers in selecting the most appropriate methods for identifying and quantifying these compounds in various experimental settings.

Introduction to this compound and its Derivatives

This compound is a key building block in medicinal chemistry and drug development, primarily due to the presence of both a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and an azido group, which is a versatile functional handle for "click" chemistry. The characterization of this starting material and its reaction products is crucial for ensuring the quality and purity of synthesized compounds. This guide focuses on the analytical techniques for the parent compound and three key derivatives:

  • Oxidation Product: 3-Azido-1,1,1-trifluoropropan-2-one

  • Reduction Product: 3-Amino-1,1,1-trifluoropropan-2-ol

  • "Click" Chemistry Product: 1,1,1-Trifluoro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol (formed with phenylacetylene)

Core Analytical Techniques: A Comparative Overview

A suite of standard analytical techniques is employed for the structural elucidation and purity assessment of these compounds. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques.

Data Presentation: Comparative Analysis of Analytical Data

The following tables summarize the expected quantitative data for this compound and its derivatives based on data from analogous compounds and spectral prediction tools.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃

CompoundFunctional Group¹H NMR (ppm)¹³C NMR (ppm)¹⁹F NMR (ppm)
This compound Azido Alcohol~4.3 (m, 1H, CHOH), ~3.6 (dd, 1H, CH₂N₃), ~3.4 (dd, 1H, CH₂N₃), ~2.5 (d, 1H, OH)~124 (q, ¹JCF = 280 Hz, CF₃), ~70 (q, ²JCF = 32 Hz, CHOH), ~55 (CH₂N₃)~-77 (d, J = 7 Hz)
3-Azido-1,1,1-trifluoropropan-2-one Azido Ketone~4.2 (s, 2H, CH₂N₃)~195 (q, ²JCF = 35 Hz, C=O), ~116 (q, ¹JCF = 290 Hz, CF₃), ~58 (CH₂N₃)~-82 (s)
3-Amino-1,1,1-trifluoropropan-2-ol [1][2][3][4]Amino Alcohol~4.0 (m, 1H, CHOH), ~3.0 (dd, 1H, CH₂NH₂), ~2.8 (dd, 1H, CH₂NH₂), ~2.0 (br s, 3H, NH₂ and OH)~125 (q, ¹JCF = 282 Hz, CF₃), ~71 (q, ²JCF = 31 Hz, CHOH), ~46 (CH₂NH₂)~-78 (d, J = 7 Hz)
1,1,1-Trifluoro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol Triazole Alcohol~7.8 (s, 1H, triazole-H), ~7.7 (d, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.3 (t, 1H, Ar-H), ~4.8 (m, 1H, CHOH), ~4.7 (d, 2H, CH₂-triazole)~148 (Cq-triazole), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~124 (q, ¹JCF = 281 Hz, CF₃), ~122 (CH-triazole), ~69 (q, ²JCF = 32 Hz, CHOH), ~54 (CH₂-triazole)~-77 (d, J = 7 Hz)

Table 2: Key Mass Spectrometry (MS) and FTIR Data

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z) - ESI+Key FTIR Bands (cm⁻¹)
This compound 157.08158 [M+H]⁺, 140 [M-OH]⁺, 130 [M-N₂H]⁺, 115 [M-N₃-H]⁺~3400 (br, O-H), ~2100 (s, N₃) , ~1280, ~1160, ~1120 (s, C-F)
3-Azido-1,1,1-trifluoropropan-2-one 155.06156 [M+H]⁺, 128 [M-N₂]⁺, 99 [M-N₂-CO]⁺~2105 (s, N₃) , ~1740 (s, C=O), ~1290, ~1170, ~1130 (s, C-F)
3-Amino-1,1,1-trifluoropropan-2-ol [1][2][3][4]131.09132 [M+H]⁺, 115 [M-NH₂]⁺, 114 [M-NH₃]⁺~3400 (br, O-H), ~3350 & ~3280 (m, N-H), ~1600 (m, N-H bend), ~1270, ~1150, ~1110 (s, C-F)
1,1,1-Trifluoro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol 259.22260 [M+H]⁺, 242 [M-OH]⁺, 145 [Phenyl-triazole]⁺~3400 (br, O-H), ~3140 (w, C-H triazole), ~3060 (w, C-H aromatic), ~1460 (m, C=C aromatic), ~1280, ~1160, ~1120 (s, C-F)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A 30° pulse angle, 2-second relaxation delay, and a larger number of scans (e.g., 1024) are common.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. A 30° pulse angle and a 2-second relaxation delay are typically used. The chemical shifts are referenced to an external standard like CFCl₃ (0 ppm).

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • GC Conditions: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). A typical temperature program would be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase.

    • LC Conditions: Use a C18 reversed-phase column. A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • MS Conditions: Use electrospray ionization (ESI) in positive ion mode. Scan a mass range of m/z 50-400.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The characteristic strong and sharp azide peak is expected around 2100 cm⁻¹[5][6][7].

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical characterization process for this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Analytical Characterization cluster_data Data Interpretation start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction click Click Chemistry start->click nmr NMR (1H, 13C, 19F) start->nmr Analysis ms MS (GC-MS, LC-MS) start->ms Analysis ftir FTIR start->ftir Analysis chromatography Chromatography (GC, HPLC) start->chromatography Analysis product_ox 3-Azido-1,1,1-trifluoropropan-2-one oxidation->product_ox product_red 3-Amino-1,1,1-trifluoropropan-2-ol reduction->product_red product_click Triazole Derivative click->product_click product_ox->nmr Analysis product_ox->ms Analysis product_ox->ftir Analysis product_ox->chromatography Analysis product_red->nmr Analysis product_red->ms Analysis product_red->ftir Analysis product_red->chromatography Analysis product_click->nmr Analysis product_click->ms Analysis product_click->ftir Analysis product_click->chromatography Analysis structure Structure Elucidation nmr->structure ms->structure ftir->structure chromatography->structure purity Purity Assessment chromatography->purity

Analytical workflow for characterizing this compound products.

Alternative and Complementary Analytical Techniques

While the core techniques described above are generally sufficient for comprehensive characterization, other methods can provide valuable complementary information.

Chiral Chromatography

Since this compound contains a stereocenter, chiral chromatography (either HPLC or GC) is essential for separating and quantifying the enantiomers.

  • Chiral HPLC: Columns with chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are commonly used. The mobile phase is typically a mixture of hexane and a short-chain alcohol (e.g., isopropanol)[1][8].

  • Chiral GC: Derivatization of the alcohol group, for example, by acylation, may be necessary to improve volatility and separation on a chiral GC column[9].

chiral_separation_workflow cluster_hplc Chiral HPLC cluster_gc Chiral GC racemic Racemic 3-Azido-1,1,1- trifluoropropan-2-ol hplc_col Chiral Stationary Phase (e.g., Polysaccharide-based) racemic->hplc_col Injection derivatization Derivatization (e.g., Acylation) racemic->derivatization Reaction hplc_mob Mobile Phase (e.g., Hexane/Isopropanol) hplc_col->hplc_mob hplc_det UV or CD Detector hplc_mob->hplc_det enantiomer_r (R)-Enantiomer hplc_det->enantiomer_r Separated Peaks enantiomer_s (S)-Enantiomer hplc_det->enantiomer_s Separated Peaks gc_col Chiral GC Column derivatization->gc_col gc_det FID or MS Detector gc_col->gc_det gc_det->enantiomer_r Separated Peaks gc_det->enantiomer_s Separated Peaks

References

A Comparative Guide to the Biological Activity of Peptides Containing Trifluoromethyl and Azido Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide Modifications

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and low bioavailability. Chemical modifications are employed to overcome these limitations. Trifluoromethylation, the introduction of a -CF₃ group, is known to enhance peptide stability and can modulate biological activity. The azido group, on the other hand, is a versatile functional group primarily utilized for bioconjugation via "click chemistry," but its direct influence on biological activity is also an area of interest.

Trifluoromethylated Peptides: Enhancing Stability and Activity

The incorporation of trifluoromethyl groups into peptide backbones or side chains has been shown to confer several advantageous properties. The high electronegativity and steric bulk of the CF₃ group can significantly impact peptide conformation and interaction with biological targets.

Impact on Proteolytic Stability

A key advantage of trifluoromethylation is the enhanced resistance to enzymatic degradation.

Table 1: Proteolytic Stability of a Model Peptide Containing an α-Trifluoromethyl-Substituted Amino Acid [1]

Peptide SequencePosition of ModificationEnzyme% Intact Peptide after 24h
Ac-Ala-Ala-Pro-Val-Ala -Ala-Ala-NH₂Unmodifiedα-Chymotrypsin< 5%
Ac-Ala-Ala-Pro-Val-Tfm-Ala -Ala-Ala-NH₂P1α-Chymotrypsin100%
Ac-Ala-Ala-Tfm-Ala -Val-Ala-Ala-Ala-NH₂P2α-Chymotrypsin~70%
Ac-Ala-Ala-Pro-Val-Ala-Tfm-Ala -Ala-NH₂P'2α-Chymotrypsin~60%

Tfm-Ala: α-Trifluoromethyl-Alanine

Enhanced Antimicrobial Activity

Fluorination has been demonstrated to increase the potency of antimicrobial peptides (AMPs).

Table 2: Antimicrobial Activity of Fluorinated Magainin II Analogs

PeptideMIC (µg/mL) against E. coliMIC (µg/mL) against B. subtilis
Magainin II168
Magainin II (Phe5 -> 4-CF₃-Phe)84
Magainin II (Phe12 -> 4-CF₃-Phe)42
Modulation of Receptor Binding

Fluorine substitutions can fine-tune the binding affinity of peptides to their receptors.

Table 3: Binding Affinity of Fluorinated Tax Peptide Analogs to the A6 T-cell Receptor [2]

Peptide VariantK D (µM)Fold Change in Affinity
Native Tax Peptide2.1-
Tax-Y5F 3,4FF0.46~4.6-fold increase

Azido-Modified Peptides: Versatility in Bioconjugation and Bioactivity

The azido group is a powerful tool in peptide chemistry, primarily due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While its main role is often as a chemical handle, the introduction of an azido group can also influence biological properties.

Role in Peptide Cyclization and Enhanced Antimicrobial Activity

Azido amino acids can be used to create cyclic peptides through intramolecular click reactions. This conformational constraint can lead to enhanced biological activity. For instance, installing a triazolyl-bridge between L-propargylglycine and L-ε-azido-norleucine in an antimicrobial peptide has been shown to significantly enhance its activity against both Gram-positive and Gram-negative bacteria.[3]

Application in Receptor-Ligand Interaction Studies

Azido-modified amino acids, such as p-azido-phenylalanine, are frequently used as photoaffinity labels to study peptide-receptor interactions.[4] Upon photolysis, the azido group forms a highly reactive nitrene that can covalently crosslink the peptide to its binding partner, allowing for the identification of binding sites. A study on angiotensin II analogs demonstrated that a photolabel containing 3,5-difluoro-4-azidophenylalanine maintained full agonist activity and efficiently labeled the AT1 receptor.[4]

Comparative Analysis

Direct quantitative comparisons of the biological activity of a peptide modified with 3-Azido-1,1,1-trifluoropropan-2-ol versus other modifications are not available in the reviewed literature. However, based on the individual effects of trifluoromethyl and azido groups, a comparative discussion can be framed:

  • Proteolytic Stability: Trifluoromethyl groups have been more extensively studied and are well-established in their ability to directly enhance proteolytic stability due to steric and electronic effects.[1][5] While azido groups are not primarily introduced for this purpose, their use in creating cyclic peptides via click chemistry can indirectly lead to increased stability.

  • Biological Activity Modulation: Both modifications can enhance or alter biological activity. Trifluoromethylation can increase the potency of antimicrobial peptides and modulate receptor binding affinities.[2] The azido group's influence is often indirect, for example, by enabling cyclization that locks the peptide into a more active conformation.[3]

  • Synthetic Utility: The azido group offers unparalleled synthetic versatility for bioconjugation, allowing for the attachment of various functionalities like fluorescent dyes, radiolabels, or drug molecules. The synthesis of trifluoromethylated amino acids can be more complex.

Experimental Protocols

Proteolytic Stability Assay

Methodology:

  • Peptide Incubation: The peptide of interest is incubated in human blood plasma or with a specific protease (e.g., α-chymotrypsin, pepsin) at a defined concentration and temperature (typically 37°C).[6][7]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as an organic solvent mixture (e.g., ethanol/acetonitrile) or a strong acid (e.g., trifluoroacetic acid).[6][7]

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.[5][6][7]

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the peptide's half-life.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Methodology:

  • Bacterial Culture: The target bacterial strain (e.g., E. coli, S. aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[8][9]

  • Peptide Dilution: The peptide is serially diluted in a 96-well microtiter plate to create a range of concentrations.[8][9]

  • Inoculation: A standardized suspension of the bacteria is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8][9]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8]

Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.[10][11]

  • Assay Setup: In a 96-well plate, the membranes are incubated with a radiolabeled ligand (e.g., a peptide labeled with ¹²⁵I) and varying concentrations of the unlabeled competitor peptide (the peptide of interest).[10][11][12]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[13]

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.[10]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the peptide for the receptor.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_testing Biological Evaluation cluster_data Data Analysis start Design Peptide Sequence synthesis Solid-Phase Peptide Synthesis start->synthesis mod Incorporate Modified Amino Acid (e.g., Tfm-AA or Azido-AA) synthesis->mod purify Cleavage & Purification (HPLC) mod->purify char Characterization (Mass Spec) purify->char stability Proteolytic Stability Assay char->stability antimicrobial Antimicrobial (MIC) Assay char->antimicrobial binding Receptor Binding Assay char->binding analysis Determine Half-life, MIC, Ki stability->analysis antimicrobial->analysis binding->analysis conclusion Structure-Activity Relationship analysis->conclusion

Signaling_Pathway_Inhibition Ligand Peptide Ligand (Modified) Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Biological Response Signaling->Response Transduction

Conclusion

The incorporation of trifluoromethyl and azido groups represents two powerful strategies in peptide drug design. Trifluoromethylation is a proven method for enhancing proteolytic stability and modulating biological activity. The azido group, while primarily a tool for bioconjugation, can also be leveraged to create structurally constrained peptides with improved properties. Although a direct comparison of peptides containing the specific this compound moiety is lacking, the principles outlined in this guide provide a solid foundation for understanding the potential benefits of such modifications. Further research into the synergistic effects of combining these two functionalities within a single peptide is warranted and holds promise for the development of next-generation peptide therapeutics.

References

Enhancing Triazole Linkage Stability Through Fluorination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical linkages is paramount. The triazole moiety, a cornerstone of click chemistry, is widely utilized in pharmaceuticals and bioconjugation. This guide provides a comparative assessment of the stability of the triazole linkage when formed from fluorinated versus non-fluorinated azides, supported by experimental data and detailed protocols.

The introduction of fluorine into organic molecules is a well-established strategy for enhancing metabolic and thermal stability. When applied to the precursors of triazole linkages, specifically azides, this modification imparts increased robustness to the resulting triazole ring system. It has been established that the replacement of an oxidizable C-H bond with a C-F bond plays a key role in enhancing the biological half-life of a drug, thereby increasing its metabolic stability[1].

Comparative Stability Data

The following tables summarize the available quantitative data comparing the stability of fluorinated and non-fluorinated triazole derivatives. It is important to note that direct side-by-side comparisons of identical molecular structures with and without fluorination are not always available in the literature. The data presented here is collated from various studies to illustrate the general trends observed.

Table 1: Thermal Stability of Triazole Derivatives

CompoundMoietyDecomposition Peak Temperature (Tp) (°C)Analytical Method
3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX)Fluorinated Fused Triazole> 300Differential Scanning Calorimetry (DSC)
Non-fluorinated energetic materials with a 1,2,4-triazole skeletonNon-Fluorinated TriazoleGenerally lower than fluorinated counterpartsThermogravimetry/Differential Scanning Calorimetry (TG/DSC)

Note: The decomposition temperature for TFX, a complex fused triazole system, is notably high, indicating exceptional thermal stability conferred in part by the trifluoromethyl group[2][3].

Table 2: Metabolic Stability of Triazole Derivatives

Compound FeatureEffect on Metabolic StabilitySupporting Evidence
Fluorination (e.g., replacement of C-H with C-F)Increased metabolic half-lifeGeneral observation in medicinal chemistry[1]. Fluorinated compounds often show superior pharmacokinetic properties[1].
Non-fluorinated analoguesMore susceptible to metabolic degradationOften serve as a baseline for improvement via fluorination[1][4].

Note: While specific half-life data for directly comparable fluorinated and non-fluorinated triazoles from a single study is limited, the consensus in the literature is that fluorination significantly enhances metabolic stability by blocking sites of metabolism[1].

Table 3: Bond Dissociation Energies (BDEs) of Halogenated Triazoles

CompoundBondBond Dissociation Energy (kcal/mol)Method
4-chloro-1,2,3-triazoleC-Cl102Computational (G3B3)
5-chloro-1,2,3-triazoleC-Cl102Computational (G3B3)
3-chloro-1,2,4-triazoleC-Cl101Computational (G3B3)
5-chloro-1,2,4-triazoleC-Cl100Computational (G3B3)
ChlorobenzeneC-Cl97.6Experimental

Note: The C-Cl bond dissociation energies for chlorotriazoles are higher than that of chlorobenzene, suggesting a strong attachment of the halogen to the triazole ring. While not a direct comparison to a C-F or C-H bond on the same triazole, the high BDE of the C-F bond (typically >110 kcal/mol) suggests that a C-F bond on a triazole ring would be even stronger and contribute to greater stability[5].

Experimental Protocols

Detailed methodologies for assessing the stability of triazole linkages are crucial for reproducible research. Below are protocols for key experiments.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is designed to assess the chemical stability of a triazole-containing compound under acidic and basic conditions.

Objective: To determine the rate of hydrolytic degradation of fluorinated and non-fluorinated triazole analogues.

Materials:

  • Test compounds (fluorinated and non-fluorinated triazoles)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., ACN) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • Acid Hydrolysis: In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

    • Base Hydrolysis: In a separate series of vials, add a known volume of the stock solution to 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.

    • Control: Prepare a control sample by adding the same volume of stock solution to HPLC grade water.

  • Incubation: Place all vials in a water bath set at a specific temperature (e.g., 60°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the acid- and base-stressed samples. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of the parent drug versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic half-life of fluorinated and non-fluorinated triazole analogues.

Materials:

  • Test compounds (fluorinated and non-fluorinated triazoles)

  • Liver microsomes (e.g., human, rat) or hepatocytes

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Terminate the reaction by adding the aliquot to cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693/k.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the workflows for assessing triazole stability.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Solution (0.1 M HCl) Base Basic Solution (0.1 M NaOH) Control Neutral Solution (Water) Incubate Incubate at 60°C Acid->Incubate Base->Incubate Control->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Neutralize Samples Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Degradation Rate HPLC->Data

Caption: Workflow for Forced Degradation (Hydrolysis) Assay.

Metabolic_Stability_Workflow cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Prepare Liver Microsome Mix Compound Add Test Compound (1 µM) Microsomes->Compound PreIncubate Pre-incubate at 37°C Compound->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Sample Sample at Time Points Initiate->Sample Terminate Terminate with Cold ACN Sample->Terminate Process Centrifuge and Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate Half-life LCMS->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

References

A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for 3-Azido-1,1,1-trifluoropropan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition is a critical decision in the chemical modification of molecules like 3-Azido-1,1,1-trifluoropropan-2-OL. This guide provides an objective comparison of these two powerful ligation technologies, supported by experimental data, to inform the selection of the most appropriate method for specific research applications.

The trifluoromethyl group in this compound introduces unique electronic properties that influence the kinetics and efficiency of both CuAAC and SPAAC reactions. Understanding these effects is paramount for successful bioconjugation, drug delivery, and molecular imaging studies.

Performance Comparison at a Glance

The following table summarizes the key performance differences between CuAAC and SPAAC for azides bearing electron-withdrawing groups, such as the trifluoromethyl group in this compound.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Generally faster, but can be slowed by electron-withdrawing groups on the azide.[1]Highly dependent on the cyclooctyne. Can be very fast with electron-rich cyclooctynes like BCN.[2]
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst.[3][4]Excellent for in vivo and live-cell applications as it is metal-free.[5][6][7]
Reagents Requires a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[8][9][10]Requires a pre-functionalized strained cyclooctyne (e.g., BCN, DIBO, DBCO).[5]
Selectivity Highly selective for the 1,4-regioisomer of the triazole product.[11]Can produce a mixture of regioisomers, although one may be favored depending on the cyclooctyne.
Side Reactions Potential for side reactions and protein degradation due to reactive oxygen species generated by the copper catalyst.[1]Generally very clean with minimal side products.
Cost Alkyne reagents are generally less expensive.Strained cyclooctynes can be significantly more expensive.

The Impact of the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl group in this compound has distinct effects on the two click chemistry variants:

  • In CuAAC: The electron-withdrawing trifluoromethyl group is expected to decrease the rate of the CuAAC reaction. This is because the reaction mechanism involves the coordination of the azide to the copper-acetylide complex, and a less electron-rich azide will coordinate less readily.[1]

  • In SPAAC: The reactivity of fluoroalkyl azides in SPAAC is highly dependent on the electronic properties of the cyclooctyne. With electron-rich cyclooctynes like bicyclo[6.1.0]nonyne (BCN), fluoroalkyl azides exhibit enhanced reactivity. Conversely, with electron-deficient cyclooctynes like dibenzocyclooctyne (DIBAC), the reaction is significantly slower.[2] This provides an opportunity for orthogonal labeling strategies.

Experimental Data

Table 1: Representative SPAAC Reaction Data for a Fluoroalkyl Azide with Different Cyclooctynes

CyclooctyneReaction TimeYield
BCN derivative< 1 hourQuantitative
DIBAC derivative~ 4 hoursNearly Quantitative

Data adapted from a study on similar fluoroalkyl azides, which are expected to have comparable reactivity to this compound.[2]

Decision-Making Workflow

The choice between CuAAC and SPAAC for modifying this compound depends on the specific experimental context. The following workflow can guide this decision:

CuAAC_vs_SPAAC_Workflow Decision Workflow: CuAAC vs. SPAAC for this compound start Start: Need to modify This compound in_vivo Is the reaction in a living system (in vivo)? start->in_vivo spaac Use SPAAC in_vivo->spaac Yes fast_kinetics Is rapid kinetics the primary concern? in_vivo->fast_kinetics No end End spaac->end cuaac Consider CuAAC (faster, but cytotoxic) fast_kinetics->cuaac Yes cost Is cost a major constraint? fast_kinetics->cost No cuaac->end cuaac_cost CuAAC is likely more cost-effective cost->cuaac_cost Yes orthogonal Is orthogonal labeling with another azide required? cost->orthogonal No cuaac_cost->end spaac_bcn Use SPAAC with an electron-rich cyclooctyne (e.g., BCN) for fast kinetics spaac_bcn->end orthogonal->spaac_bcn No spaac_orthogonal SPAAC offers orthogonal reactivity with different cyclooctynes orthogonal->spaac_orthogonal Yes spaac_orthogonal->end

Caption: A flowchart to guide the selection between CuAAC and SPAAC.

Experimental Protocols

Below are representative protocols for performing CuAAC and SPAAC reactions with this compound. These should be optimized for specific applications.

Synthesis of this compound

A plausible synthesis route for this compound involves the azidation of a suitable precursor, such as 3-iodo-1,1,1-trifluoropropan-2-ol. A general procedure, adapted from the synthesis of a similar compound, is as follows:

  • Dissolve 3-iodo-1,1,1-trifluoropropan-2-ol in aqueous ethanol.

  • Add sodium azide to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash and dry the organic phase.

  • Due to the potential explosive nature of small organic azides, it is often recommended to use the product in solution for the subsequent click reaction without isolation.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is a general guideline for the CuAAC reaction of this compound with a terminal alkyne.

Materials:

  • This compound solution

  • Terminal alkyne

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the terminal alkyne and this compound in the reaction buffer.

  • Prepare a premix of CuSO₄ and THPTA.

  • Add the CuSO₄/THPTA premix to the reaction mixture.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by standard chromatographic methods.

This protocol is adapted from general CuAAC procedures.[8][9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol provides a general method for the SPAAC reaction of this compound with a cyclooctyne like BCN or DIBAC.

Materials:

  • This compound solution

  • Cyclooctyne (e.g., BCN or DIBAC derivative)

  • Reaction solvent (e.g., DMSO/water or EtOH/water mixture)

Procedure:

  • Dissolve this compound and the cyclooctyne in the chosen solvent system in a reaction vessel.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS or TLC. Reaction times will vary depending on the cyclooctyne used (see Table 1).

  • Once the reaction is complete, the product can be isolated by direct purification, as no catalyst removal is necessary.

This protocol is based on general SPAAC procedures.[5]

Conclusion

Both CuAAC and SPAAC are highly effective methods for the chemical modification of this compound. The choice between them is dictated by the specific requirements of the experiment. For applications in living systems, the biocompatibility of SPAAC makes it the superior choice. For in vitro applications where reaction speed is paramount and cost is a consideration, CuAAC may be more suitable, although the electron-withdrawing nature of the trifluoromethyl group may necessitate optimization of reaction conditions. The unique reactivity of fluoroalkyl azides in SPAAC with different cyclooctynes also opens up possibilities for advanced applications such as orthogonal labeling. By carefully considering the factors outlined in this guide, researchers can select the optimal click chemistry approach for their studies involving this compound.

References

Comparative Cytotoxicity of Azido-Substituted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent studies reveals the significant cytotoxic potential of various azido-substituted compounds against a range of cancer cell lines. These compounds, characterized by the presence of the azide (-N3) functional group, exhibit diverse mechanisms of action, often culminating in apoptosis or inhibition of cellular proliferation. This guide provides a comparative overview of their cytotoxic effects, supported by experimental data and detailed methodologies.

The cytotoxic efficacy of several novel azido-substituted compounds has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly depending on the chemical structure of the compound and the specific cancer cell line being targeted. A summary of these findings is presented below.

Table 1: Cytotoxicity (IC50) of Azido-Propargyloxy 1,3,5-Triazine Derivatives [1]

CompoundCell LineIC50 (µM)
2-azido-4,6-bis(propargyloxy)-1,3,5-triazineM-HeLa99
2,4-diazido-6-propargyloxy-1,3,5-triazineM-HeLa90
Hyperbranched PolymerM-HeLa>100

Table 2: Cytotoxicity (IC50) of Azidopyrazole Derivatives [2]

CompoundCell LineIC50 (µg/mL)
3-((5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pentane-2,4-dioneMolt 410.45
3-((5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pentane-2,4-dioneU9378.41
3-((5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)pentane-2,4-dioneSup-T110.56
Ethyl 3-(5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylateU9374.46
Ethyl 3-(5-azido-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylateSup-T113.1

Table 3: Cytotoxicity (IC50) of Azido-Isoindole-1,3-dione Derivatives [3][4]

CompoundCell LineIC50 (µM)
(3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dioneA54919.41
(3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dioneHeLaNot specified
(3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dioneA549Data not available
(3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dioneHeLaData not available

Table 4: Cytotoxicity (IC50) of Azido-Sesquiterpene Lactones

CompoundCell LineIC50 (µM)
Azido-Parthenolide (AzPTL)MCF-7~7.5 (estimated from graph)
Azido-Dehydroleucodine (AzDhL)MCF-7>20 (estimated from graph)

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

General MTT Assay Protocol[5]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The azido-substituted compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours in a humidified atmosphere at 37°C with 5% CO2.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Azido-Compound-Induced Cytotoxicity

The cytotoxic effects of azido-substituted compounds are often mediated through the induction of apoptosis. A notable example is the mechanism of sodium azide (NaN3), which triggers mitochondria-mediated apoptosis in neuronal cells.[5][6] This pathway involves the regulation of pro- and anti-apoptotic proteins and the activation of downstream signaling cascades.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_cellular_effects Cellular Effects Azido_Compound Azido-Substituted Compound Bcl2 Bcl-2 (Anti-apoptotic) Azido_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Azido_Compound->Bax Activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondria-mediated apoptosis pathway induced by azido compounds.

The general workflow for evaluating the cytotoxicity of these compounds follows a standardized procedure from initial cell culture to final data analysis.

experimental_workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Azido Compounds (Varying Concentrations) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (4h) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Unlocking New Frontiers in Drug Discovery: The Advantages of Fluorinated Azides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for molecules with enhanced efficacy, selectivity, and pharmacokinetic properties is relentless. Among the chemical tools that have emerged as game-changers, fluorinated azides have carved a significant niche. Their unique properties, stemming from the strategic incorporation of fluorine atoms, offer a multitude of advantages over their non-fluorinated counterparts, particularly in the realm of bioorthogonal chemistry and drug design. This guide provides an objective comparison of fluorinated and non-fluorinated azides, supported by experimental data, detailed protocols, and visual workflows to empower researchers in their pursuit of next-generation therapeutics.

Enhanced Performance by the Numbers: A Comparative Analysis

The strategic placement of fluorine atoms on an azide-bearing molecule can profoundly influence its reactivity and biological behavior. The following tables summarize the quantitative advantages of using fluorinated azides in key applications within drug discovery.

Table 1: Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for a toxic copper catalyst. The electronic properties of fluorinated azides can dramatically accelerate this reaction.

Azide TypeCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Fold Increase vs. Non-Fluorinated
Non-fluorinated alkyl azideBCN~0.2 - 0.5-
Fluorinated aryl azide (tetrafluoro) Cyclooctyne 3.60 [1]~7-18
Non-fluorinated alkyl azideDIBAC~0.1-
Fluorinated alkyl azide (PhOCF₂CF₂N₃) BCN ~1.6 [2]16
Non-fluorinated alkyl azideTCOVaries-
Fluorinated aryl azide (mono- to tetrafluoro) TCO Up to 6.5-fold increase [3]~2-6.5

BCN: Bicyclononyne, DIBAC: Dibenzocyclooctyne, TCO: trans-Cyclooctene.

Table 2: Impact on Physicochemical and Pharmacokinetic Properties

Fluorination is a well-established strategy to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

PropertyNon-Fluorinated AnalogFluorinated AnalogAdvantage of Fluorination
Metabolic Stability Prone to metabolism at C-H bondsC-F bond is more stable to enzymatic cleavage[4][5][6][7]Increased half-life and reduced metabolic clearance[4][5][6][7].
Membrane Permeability LowerGenerally higher[8][9][10]Improved oral bioavailability and cellular uptake[8][9][10].
Lipophilicity (logP) VariesGenerally increased[7][11][12][13]Enhanced binding to hydrophobic pockets of target proteins[7][11][12][13].
pKa of adjacent amines HigherLower (more acidic)Can alter ionization state at physiological pH, affecting solubility and target engagement.

Key Experimental Protocols

To facilitate the adoption of fluorinated azides in your research, we provide detailed methodologies for their synthesis and application in key drug discovery workflows.

Protocol 1: Synthesis of Azidoperfluoroalkanes

This protocol describes a general method for the synthesis of azidoperfluoroalkanes, which are versatile building blocks for introducing perfluoroalkyl groups.[14]

Materials:

  • Perfluoroalkyltrimethylsilane (e.g., CF₃Si(CH₃)₃)

  • Sulfonyl azide (e.g., triflyl azide or tosyl azide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Dissolve the perfluoroalkyltrimethylsilane in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl azide to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or NMR).

  • Carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired azidoperfluoroalkane.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction for ligating a fluorinated azide to a terminal alkyne.[7]

Materials:

  • Fluorinated azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water or DMSO/water)

Procedure:

  • Dissolve the terminal alkyne and the fluorinated azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The color should change, indicating the formation of Cu(I).

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent, or purified directly by chromatography.

Protocol 3: 19F NMR-Based Fragment Screening

Fluorinated azides can be part of a fragment library for screening against a protein target using 19F NMR.

Materials:

  • Fluorinated fragment library (including fluorinated azides)

  • Target protein in a suitable buffer (e.g., phosphate buffer)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a stock solution of the fluorinated fragment library cocktail at a known concentration.

  • Prepare two sets of NMR tubes:

    • Reference sample: Add the fragment cocktail to the buffer.

    • Protein sample: Add the fragment cocktail and the target protein to the buffer.

  • Acquire 1D 19F NMR spectra for both the reference and protein samples.

  • Compare the spectra. A change in the chemical shift, line broadening, or a decrease in the signal intensity of a specific fluorine signal in the protein sample compared to the reference sample indicates a binding event.

  • Deconvolute the cocktail to identify the specific fragment(s) that are binding to the target protein.

Visualizing the Workflow: From Screening to Labeling

The following diagrams, generated using the DOT language, illustrate key experimental workflows where fluorinated azides play a pivotal role.

FBDD_Workflow cluster_0 19F NMR-Based Fragment Screening cluster_1 Hit Validation and Optimization A Prepare Fluorinated Fragment Library (including fluorinated azides) C Mix Fragments with Protein A->C B Prepare Protein Target B->C D Acquire 19F NMR Spectra (Reference vs. Protein) C->D E Analyze Spectral Changes (Chemical Shift, Line Broadening) D->E F Identify 'Hit' Fragments E->F G Validate Hits with Orthogonal Assays (e.g., SPR, ITC) F->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Figure 1: Workflow for 19F NMR-based fragment screening using a fluorinated library.

Orthogonal_Labeling_Workflow cluster_0 Dual Labeling of a Biomolecule Start Biomolecule with two distinct modification sites Mod1 Introduce Alkyne 1 (e.g., BCN) at Site 1 Start->Mod1 Mod2 Introduce Alkyne 2 (e.g., DIBAC) at Site 2 Start->Mod2 React1 React with Fluorinated Azide (e.g., PhOCF₂CF₂N₃) - Selective for Alkyne 1 Mod1->React1 React2 React with Non-Fluorinated Azide (e.g., Benzyl Azide) - Selective for Alkyne 2 Mod2->React2 End Dually Labeled Biomolecule React1->End React2->End

Figure 2: Orthogonal dual-labeling workflow using the differential reactivity of fluorinated and non-fluorinated azides.

Conclusion

Fluorinated azides represent a powerful and versatile class of chemical tools that offer distinct advantages in drug discovery. From accelerating bioorthogonal reactions to enhancing the pharmacokinetic profiles of drug candidates, their strategic application can significantly impact the efficiency and success of a research program. By providing a clear comparison, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to effectively harness the power of fluorinated azides in their quest for novel and improved therapeutics.

References

comparative analysis of fluorinated vs. non-fluorinated azides in protein labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical tools for protein labeling is critical. This guide provides a detailed comparison of fluorinated and non-fluorinated azides, two important classes of reagents used in bioorthogonal chemistry for studying proteins in their native environment.

The introduction of an azide group onto a protein allows for its subsequent reaction with a probe molecule, enabling visualization, purification, and other analyses. The chemical environment of the azide can significantly impact the efficiency and specificity of this labeling process. Here, we compare the performance of traditional non-fluorinated azides with their fluorinated counterparts, supported by experimental data and detailed protocols.

Performance Comparison: Fluorinated vs. Non-Fluorinated Azides

The decision to use a fluorinated or non-fluorinated azide in protein labeling experiments depends on the specific requirements of the study, such as the desired reaction speed, efficiency, and the cellular environment.

Performance MetricFluorinated AzidesNon-Fluorinated AzidesKey Advantages of Fluorination
Reaction Kinetics (SPAAC) Significantly faster reaction rates. For example, monofluorinated cyclooctyne (MOFO) showed a fourfold greater reaction rate compared to its non-fluorinated version.[1] Fluoroalkyl azides can exhibit over 100-fold rate differences depending on the alkyne partner.[2]Generally slower reaction rates compared to their fluorinated analogs.[1][2]The electron-withdrawing nature of fluorine enhances the reactivity of the azide, leading to faster labeling.[1]
Labeling Efficiency Improved labeling efficiency due to the retardation of undesired side reactions, such as ring expansion of aryl nitrenes.[3][4] Perfluoroaryl azides show increased reactivity.[4]Can be prone to side reactions, potentially leading to lower yields of the desired labeled protein.[3] Aryl azides generally have low insertion yields (<30%).[4]Fluorine substituents, particularly at the ortho positions of an aryl azide, stabilize the reactive singlet nitrene and favor the desired C-H and N-H insertion reactions.[3]
Stability Enhanced chemical and thermal stability.[3] Trifluoromethyl-3-phenyldiazirines (TPDs), a class of fluorinated precursors, offer better stability.[3]Stability can vary, with some non-fluorinated aryl azides being subject to chemical reduction and photodegradation.[5]The strong carbon-fluorine bond contributes to the overall stability of the molecule.[3]
Cell Permeability & In Vivo Use Improved cell permeability and metabolic/proteolytic stability, making them well-suited for in vivo studies.[3]Cell permeability and metabolic stability can be variable.The lipophilic nature of fluorine can enhance passage through cell membranes.[6]
Cytotoxicity Generally considered biocompatible, with fluorinated reagents often retaining drug efficacy.[3] However, the use of transition-metal-based photocatalysis for activation can introduce cytotoxicity.[4]Generally biocompatible and widely used in live-cell imaging.[7] The primary concern is often the catalyst (e.g., copper in CuAAC) rather than the azide itself.[8][9]Both classes are relatively non-toxic. The choice of ligation chemistry is a more significant factor in overall cytotoxicity.

Experimental Workflows and Signaling Pathways

To illustrate the application of these azides in protein labeling, the following diagrams outline the general experimental workflow and the two primary bioorthogonal reactions used: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.

experimental_workflow cluster_step1 Step 1: Azide Incorporation cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azidohomoalanine) Ligation Reaction with Probe-Alkyne or Probe-Phosphine Metabolic_Labeling->Ligation Protein with Azide Handle Site_Specific_Modification Site-Specific Chemical or Enzymatic Modification Site_Specific_Modification->Ligation Protein with Azide Handle Analysis Downstream Analysis: - Fluorescence Imaging - Proteomics - Activity Assays Ligation->Analysis Labeled Protein

Caption: General experimental workflow for protein labeling using azides.

bioorthogonal_reactions cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_staudinger Staudinger Ligation SPAAC_Reactants Protein-Azide + Strained Alkyne-Probe SPAAC_Product Triazole-Linked Labeled Protein SPAAC_Reactants->SPAAC_Product [3+2] Cycloaddition (Metal-free) Staudinger_Reactants Protein-Azide + Phosphine-Probe Aza_ylide Aza-ylide Intermediate Staudinger_Reactants->Aza_ylide Staudinger_Product Amide-Linked Labeled Protein Aza_ylide->Staudinger_Product Intramolecular Trapping

Caption: Key bioorthogonal reactions for labeling azide-modified proteins.

Key Experimental Protocols

Below are generalized protocols for protein labeling via SPAAC and Staudinger ligation. These should be optimized for specific proteins and cell types.

Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Protein Labeling

Objective: To label azide-modified proteins in living cells with a strained alkyne-fluorophore conjugate.

Materials:

  • Cells cultured with an azide-containing metabolic label (e.g., azidohomoalanine, AHA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Strained alkyne-fluorophore conjugate (e.g., a DIBO, BCN, or DIFO derivative).

  • Live-cell imaging medium.

  • Fluorescence microscope.

Procedure:

  • Culture cells in the presence of the azide-containing metabolic precursor for a desired period to allow for incorporation into newly synthesized proteins.

  • Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide precursor.

  • Prepare a solution of the strained alkyne-fluorophore conjugate in live-cell imaging medium at the desired final concentration (typically 1-50 µM).

  • Incubate the cells with the alkyne-fluorophore solution at 37°C for 10-60 minutes. The optimal time and concentration should be determined empirically.[8]

  • Wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted alkyne-fluorophore.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: General Staudinger Ligation for In Vitro Protein Labeling

Objective: To label a purified azide-modified protein with a phosphine-biotin probe.

Materials:

  • Purified protein containing an azide group.

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.2-8.0).

  • Phosphine-biotin conjugate.

  • Size-exclusion chromatography column or dialysis cassette for purification.

  • Method for confirming labeling (e.g., Western blot with streptavidin-HRP, mass spectrometry).

Procedure:

  • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the phosphine-biotin conjugate to the protein solution. A 10- to 50-fold molar excess of the phosphine probe is typically used.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by mass spectrometry. The Staudinger ligation is generally slower than SPAAC.[10]

  • Remove the excess, unreacted phosphine-biotin probe by size-exclusion chromatography or dialysis.

  • Confirm the successful labeling of the protein by Western blot analysis using a streptavidin conjugate or by mass spectrometry to detect the mass shift corresponding to the biotin tag.

Conclusion

Fluorinated azides offer significant advantages over their non-fluorinated counterparts in protein labeling, particularly in terms of reaction speed and efficiency.[1][2][3] Their enhanced stability and cell permeability make them powerful tools for in vivo studies.[3] However, the choice of azide and the corresponding ligation chemistry should always be tailored to the specific biological question and experimental system. This guide provides a foundation for researchers to make informed decisions when designing their protein labeling experiments.

References

Unraveling Unnatural Amino Acid Incorporation: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into proteins is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of three key validation methodologies: Edman degradation, mass spectrometry, and click chemistry, with a specific focus on the incorporation of 3-Azido-1,1,1-trifluoropropan-2-ol (ATFP-OH). Experimental data and detailed protocols are provided to support the evaluation of each technique's suitability and performance.

The site-specific incorporation of UAAs, such as the azide-containing ATFP-OH, opens up a vast landscape for protein engineering, enabling the introduction of novel functionalities. However, robust validation of the precise location and efficiency of UAA incorporation is paramount. This guide delves into the strengths and limitations of Edman degradation, mass spectrometry, and click chemistry for this purpose.

Edman Degradation: A Classic Method Faces a Modern Challenge

Edman degradation, a cornerstone of protein sequencing for decades, sequentially removes amino acids from the N-terminus of a peptide. While highly accurate for natural amino acids, its application to proteins containing UAAs like ATFP-OH is fraught with challenges. The chemical lability of the azide group in the presence of phenyl isothiocyanate (PITC), the key reagent in Edman degradation, presents a significant hurdle.

Predicted Outcome of Edman Degradation with ATFP-OH:

The azide moiety of ATFP-OH is expected to react with PITC, leading to the formation of byproducts and preventing the standard cyclization and cleavage steps of the Edman cycle at the position of the unnatural amino acid.[1][2] This interference would result in a gap or an unidentifiable derivative in the sequence analysis, making it an unreliable method for validating the incorporation of azide-containing UAAs.

Mass Spectrometry: The Gold Standard for UAA Validation

Mass spectrometry (MS) has emerged as the most powerful and versatile tool for the characterization of proteins containing UAAs. Its ability to precisely measure mass-to-charge ratios allows for the unambiguous identification of the incorporated UAA and its exact location within the protein sequence.

Performance of Mass Spectrometry:

High-resolution mass spectrometry can easily distinguish the mass shift caused by the incorporation of ATFP-OH compared to any natural amino acid. Tandem mass spectrometry (MS/MS) further confirms the UAA's position by fragmenting the peptide and identifying the specific residue carrying the unique mass. Targeted proteomics approaches, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), can be developed for the precise quantification of incorporation efficiency.

Click Chemistry: A Bioorthogonal Approach for Confirmation and Quantification

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific method for detecting and quantifying the incorporation of azide-containing UAAs like ATFP-OH. This bioorthogonal reaction allows for the attachment of a reporter molecule, such as a fluorophore or a biotin tag, exclusively to the azide-functionalized amino acid.

Performance of Click Chemistry:

The high efficiency and specificity of the click reaction enable sensitive detection of ATFP-OH incorporation. When coupled with techniques like fluorescent gel imaging or flow cytometry, it provides a quantitative measure of the incorporation efficiency. This method is particularly useful for high-throughput screening and for confirming the accessibility of the incorporated azide for further modifications.

Comparative Analysis of Validation Techniques

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)Click Chemistry
Principle Sequential N-terminal amino acid cleavageMeasurement of mass-to-charge ratio of peptides and their fragmentsBioorthogonal ligation of a reporter molecule to the azide group
Suitability for ATFP-OH Not suitable due to azide reactivity with PITCHighly suitable, provides definitive identification and localizationHighly suitable for detection and quantification
Information Provided Predicted to fail at the ATFP-OH positionPrecise mass, sequence confirmation, and localization of ATFP-OHConfirmation of azide presence and quantification of incorporation
Quantitative Capability Not applicableHigh (with targeted methods like SRM/PRM)High (with fluorescent or other tagged reporters)
Sensitivity Picomole range (for natural amino acids)Femtomole to attomole rangeDependent on the detection method of the reporter tag
Throughput LowHighHigh
Limitations Incompatible with azide functionality; N-terminal blockageRequires specialized instrumentation and expertiseIndirect detection; requires a reporter molecule

Experimental Protocols

Mass Spectrometry: Targeted LC-MS/MS Analysis of ATFP-OH Incorporation
  • Protein Digestion: The protein of interest containing ATFP-OH is digested into smaller peptides using a specific protease, typically trypsin.

  • LC Separation: The resulting peptide mixture is separated using liquid chromatography (LC) based on hydrophobicity.

  • Mass Spectrometry Analysis: The separated peptides are ionized and analyzed in a mass spectrometer.

    • Full Scan (MS1): A high-resolution scan is performed to detect the precursor ions of the peptides, including the one containing ATFP-OH, identified by its specific mass.

    • Tandem MS (MS/MS or MS2): The precursor ion of the ATFP-OH-containing peptide is isolated and fragmented. The resulting fragment ions are analyzed to confirm the amino acid sequence and the precise location of ATFP-OH.

  • Data Analysis: The acquired spectra are analyzed using specialized software to identify the peptide sequence and confirm the mass modification corresponding to ATFP-OH. For quantitative analysis, the peak areas of the ATFP-OH-containing peptide can be compared to those of a non-modified control peptide.

Click Chemistry: Fluorescent Labeling and Quantification
  • Click Reaction: The protein containing ATFP-OH is incubated with an alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5) in a compatible buffer.

  • Removal of Excess Dye: The unreacted fluorescent dye is removed using a suitable method, such as gel filtration or dialysis.

  • SDS-PAGE Analysis: The labeled protein is separated by SDS-PAGE.

  • Fluorescent Imaging: The gel is imaged using a fluorescence scanner to detect the band corresponding to the protein of interest. The intensity of the fluorescence is proportional to the amount of incorporated ATFP-OH.

  • Quantification: The fluorescence intensity of the protein band is quantified using image analysis software and can be compared to a standard curve of the fluorescent dye to determine the molar incorporation of the UAA.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_edman Edman Degradation Cycle Protein Protein with N-terminal ATFP-OH PITC_Reaction Reaction with PITC Protein->PITC_Reaction Side_Reaction Predicted Side Reaction of Azide PITC_Reaction->Side_Reaction No_Cleavage Failure of Cleavage Side_Reaction->No_Cleavage No_PTH No PTH-ATFP-OH Derivative No_Cleavage->No_PTH

Predicted Edman degradation pathway for a protein containing ATFP-OH.

Validation_Workflow cluster_main Validation of ATFP-OH Incorporation cluster_ms Mass Spectrometry cluster_click Click Chemistry Start Protein with ATFP-OH Digestion Proteolytic Digestion Start->Digestion Click_Reaction Reaction with Alkyne-Fluorophore Start->Click_Reaction LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS MS_Data Sequence and Mass Confirmation LC_MSMS->MS_Data Gel_Analysis SDS-PAGE & Fluorescence Imaging Click_Reaction->Gel_Analysis Click_Data Quantification of Incorporation Gel_Analysis->Click_Data

Comparative workflow for Mass Spectrometry and Click Chemistry validation.

Conclusion

While Edman degradation remains a valuable tool for traditional protein sequencing, its chemical incompatibility with the azide functionality makes it unsuitable for the validation of this compound (ATFP-OH) incorporation. In contrast, mass spectrometry provides the most comprehensive and definitive data, confirming both the identity and precise location of the unnatural amino acid. Click chemistry serves as an excellent complementary technique, offering a robust and high-throughput method for confirming the presence of the azide and quantifying the overall incorporation efficiency. For researchers and drug developers working with azide-containing unnatural amino acids, a combined approach utilizing both mass spectrometry and click chemistry is recommended for thorough and reliable validation.

References

assessing in vivo stability of bioconjugates with 3-Azido-1,1,1-trifluoropropan-2-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the in vivo stability of bioconjugates, with a focus on comparing different linker chemistries. While specific in vivo stability data for bioconjugates utilizing 3-Azido-1,1,1-trifluoropropan-2-ol is not currently available in the public domain, this guide will equip researchers with the necessary protocols and comparative data to evaluate this and other novel linkers against established alternatives.

The in vivo stability of a bioconjugate is a critical parameter that significantly influences its efficacy, safety, and pharmacokinetic profile. A linker that is too labile can lead to premature cleavage of the payload, resulting in off-target toxicity and reduced therapeutic index. Conversely, an overly stable linker might hinder the release of the payload at the target site. Therefore, a careful evaluation of linker stability is paramount in the development of effective bioconjugates.

General Considerations for Linker Stability

The ideal bioconjugate linker should be stable in circulation but allow for efficient payload release at the target site. Key factors influencing linker stability include:

  • Chemical Structure: The intrinsic chemical properties of the linker, such as the types of bonds and functional groups, determine its susceptibility to cleavage.

  • Enzymatic Lability: Many linkers are designed to be cleaved by specific enzymes that are overexpressed in the target tissue, such as cathepsins or β-glucuronidase.

  • pH Sensitivity: Some linkers are designed to be stable at physiological pH (7.4) but undergo hydrolysis in the acidic environment of endosomes and lysosomes.

  • Reductive Cleavage: Disulfide-based linkers can be cleaved in the reducing environment inside cells.

The inclusion of a trifluoromethyl group , as in this compound, can potentially enhance the metabolic stability and lipophilicity of the linker.[1][2] The azido group is a versatile chemical handle for "click chemistry," allowing for efficient and specific conjugation to a biomolecule.[3][4] However, the stability of the resulting triazole linkage and the overall impact of the trifluoromethyl group on in vivo performance would need to be experimentally determined.

Comparative In Vivo Stability of Common Linker Classes

While direct data for this compound is unavailable, we can compare the performance of major linker classes to provide a benchmark for evaluation.

Linker ClassCleavage MechanismAdvantagesDisadvantagesRepresentative ExamplesIn Vivo Stability Profile
Peptide Linkers Proteolytic enzymes (e.g., Cathepsin B)Good balance of stability and conditional release.Can be susceptible to premature cleavage by extracellular proteases.[5][6]Valine-Citrulline (Val-Cit), Phenylalanine-Lysine (Phe-Lys)Val-Cit is generally more stable in human plasma than Phe-Lys.[5] However, it can be unstable in mouse plasma due to carboxylesterase activity.[7]
Hydrazone Linkers Acid hydrolysisEffective release in acidic endosomal/lysosomal compartments.Can be unstable at physiological pH, leading to systemic drug release.---Generally considered to have lower plasma stability compared to other cleavable linkers.[5]
Glucuronide Linkers β-glucuronidaseHigh plasma stability; β-glucuronidase is elevated in some tumors and lysosomes.[5]Potential for off-target release in tissues with high β-glucuronidase activity.---Exhibits greater in vivo efficacy in some models compared to dipeptide linkers, but tolerability can be a concern.[5]
Non-Cleavable Linkers Proteolytic degradation of the antibodyHigh plasma stability.[5]Payload is released as an amino acid-linker-drug adduct, which may have altered activity. Requires full antibody degradation for release.Thioether (e.g., SMCC)Generally outperform cleavable counterparts in terms of in vivo stability.[5]

Experimental Protocols for Assessing In Vivo Stability

A multi-pronged approach is necessary to accurately assess the in vivo stability of a bioconjugate.

In Vitro Plasma/Blood Stability Assay

This initial screen provides a preliminary indication of linker stability in a biological matrix.

Protocol:

  • Incubate the bioconjugate in fresh plasma or whole blood from the relevant species (e.g., mouse, rat, human) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Analyze the samples to quantify the amount of intact bioconjugate and any released payload.

  • Analytical Methods:

    • ELISA: To measure the concentration of total antibody and/or conjugated antibody.

    • LC-MS/MS: To quantify the intact bioconjugate, free payload, and metabolites. This is the gold standard for detailed analysis.

    • Affinity Capture LC-MS: Can improve the correlation between in vitro and in vivo stability, especially when using whole blood.[8]

experimental_workflow_in_vitro cluster_preparation Sample Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_results Results Bioconjugate Bioconjugate Incubate Incubate at 37°C Bioconjugate->Incubate Plasma Plasma / Whole Blood Plasma->Incubate Timepoints Collect Aliquots (0, 1, 6, 24, 48, 72h) Incubate->Timepoints Sample over time ELISA ELISA Timepoints->ELISA Quantify total/conjugated Ab LCMS LC-MS/MS Timepoints->LCMS Quantify intact conjugate, free payload, metabolites Stability Assess Linker Stability (% Intact Conjugate) ELISA->Stability LCMS->Stability

In Vitro Plasma/Blood Stability Workflow

In Vivo Pharmacokinetic (PK) Studies

PK studies in animal models are essential to understand the in vivo behavior of the bioconjugate.

Protocol:

  • Administer a single dose of the bioconjugate to a cohort of animals (typically mice or rats) via the intended clinical route (e.g., intravenous).[9][10]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).

  • Process blood samples to isolate plasma or serum.

  • Analyze the samples to determine the concentration of:

    • Total Antibody: All antibody species, conjugated or not.

    • Intact Bioconjugate (ADC): Antibody with at least one payload molecule attached.

    • Free Payload: Payload that has been cleaved from the antibody.

  • Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

experimental_workflow_in_vivo cluster_dosing Administration cluster_sampling Sampling cluster_processing Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetics Dose Administer Bioconjugate to Animal Model Blood Collect Blood Samples (Time Course) Dose->Blood Plasma Isolate Plasma/Serum Blood->Plasma TotalAb Total Antibody (ELISA) Plasma->TotalAb IntactADC Intact Bioconjugate (LC-MS) Plasma->IntactADC FreePayload Free Payload (LC-MS/MS) Plasma->FreePayload PK_Params Calculate PK Parameters (t½, CL, AUC) TotalAb->PK_Params IntactADC->PK_Params FreePayload->PK_Params

In Vivo Pharmacokinetic Study Workflow

Conclusion

The in vivo stability of a bioconjugate is a complex but critical attribute that must be thoroughly evaluated during development. While there is no specific data on bioconjugates containing this compound, the experimental workflows and comparative data presented in this guide provide a robust framework for its assessment. By systematically evaluating new linkers against established benchmarks, researchers can make informed decisions to optimize the performance and safety of novel bioconjugate therapeutics. The unique properties of the trifluoromethyl and azido groups suggest a potentially valuable scaffold, and rigorous in vivo stability testing will be essential to unlock its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Azido-1,1,1-trifluoropropan-2-ol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 3-Azido-1,1,1-trifluoropropan-2-ol, a potentially hazardous organic azide. The following guidelines are intended for researchers, scientists, and drug development professionals to facilitate safe and compliant waste handling.

Organic azides are energetic compounds that require careful handling due to their potential for explosive decomposition, especially those with a low carbon-to-nitrogen ratio.[1][2] Therefore, direct disposal of this compound is strongly discouraged. The primary and recommended method for its disposal is chemical neutralization to a more stable form before it enters the hazardous waste stream.

Core Safety Principles for Handling Azide Compounds

Before proceeding with any disposal protocol, it is crucial to adhere to the following fundamental safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3] For handling highly toxic azides, using silver shield gloves under nitrile gloves is recommended.[3]

  • Ventilation: All work with azide compounds must be conducted in a certified chemical fume hood to avoid the inhalation of any potentially toxic vapors or gases that may be evolved.[3]

  • Avoid Incompatible Materials:

    • Metals: Never use metal spatulas or allow contact with metals such as copper, lead, or brass, as this can lead to the formation of highly unstable and explosive metal azides.[1][2][3]

    • Acids: Avoid contact with strong acids, which can produce the highly toxic and explosive hydrazoic acid.[1] Azide-containing waste should be collected in separate, clearly labeled containers and never mixed with acidic waste.[1][2]

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][3]

  • Scale of Work: Always work with the smallest possible quantities of azide compounds.[3]

  • Storage: Store azide compounds and waste at reduced temperatures (e.g., in a refrigerator) and away from light, heat, friction, and pressure.[1][2]

Recommended Disposal Method: Chemical Neutralization

The preferred method for the disposal of organic azides is to convert them into a more stable derivative, such as an amine, before collection as hazardous waste.[1] Two common and effective methods for this reduction are the Staudinger Reduction and reduction with Lithium Aluminum Hydride (LAH).

Experimental Protocol 1: Staudinger Reduction

The Staudinger reduction is a mild and reliable method for converting organic azides to amines using a phosphine, typically triphenylphosphine. The reaction produces the corresponding amine and triphenylphosphine oxide as a byproduct.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Water

  • Appropriate waste container

Procedure:

  • Preparation: In a chemical fume hood, place the waste solution containing a known or estimated quantity of this compound in a round-bottom flask equipped with a magnetic stir bar. Dilute the azide with the anhydrous solvent if it is in a concentrated form.

  • Reagent Addition: For each mole of the azide, add approximately 1.1 molar equivalents of triphenylphosphine. The addition should be done portion-wise at room temperature with stirring.

  • Reaction: The reaction is typically accompanied by the evolution of nitrogen gas. Stir the mixture at room temperature until the gas evolution ceases. To ensure the reaction goes to completion, it can be gently warmed (e.g., to 40-50 °C) for a few hours.

  • Hydrolysis: After the initial reaction is complete, add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the amine and triphenylphosphine oxide.

  • Waste Collection: The resulting mixture containing the amine, triphenylphosphine oxide, and solvent should be collected in a clearly labeled hazardous waste container. While the primary hazard of the azide has been neutralized, the resulting mixture is still considered chemical waste.

  • Disposal of Byproduct: Triphenylphosphine oxide can often be removed by crystallization or chromatography if necessary, though for waste disposal purposes, it is typically co-disposed with the amine product.[4][5][6]

Experimental Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride is a potent reducing agent capable of converting organic azides to primary amines. This method should be performed with extreme caution due to the reactivity of LAH with water and other protic solvents.

Materials:

  • This compound waste solution

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous, peroxide-free diethyl ether or THF

  • Ethyl acetate

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous sodium sulfate

  • Appropriate waste container

Procedure:

  • Preparation: In a chemical fume hood, prepare a suspension of LAH (approximately 2-3 molar equivalents per mole of azide) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask should be equipped with a magnetic stir bar and a dropping funnel.

  • Addition of Azide: Dissolve the this compound waste in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel. Add the azide solution dropwise to the LAH suspension with vigorous stirring. The reaction is exothermic and may require an ice bath to control the temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature until the reaction is complete (this can be monitored by TLC if necessary).

  • Quenching (Fieser workup): Cautiously quench the excess LAH by the slow, dropwise addition of the following, in order, while maintaining vigorous stirring and cooling with an ice bath:

    • 'n' mL of water for every 'n' grams of LAH used.

    • 'n' mL of 15% aqueous sodium hydroxide for every 'n' grams of LAH used.

    • '3n' mL of water for every 'n' grams of LAH used. This should result in a granular precipitate that is easy to filter.

  • Workup: Filter the granular solid and wash it with diethyl ether or THF. Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Waste Collection: The resulting ether/THF solution containing the amine should be collected in a clearly labeled hazardous waste container. The filtered solid, which contains aluminum salts, should also be collected as solid hazardous waste.

Parameter Staudinger Reduction LAH Reduction
Primary Reagent Triphenylphosphine (PPh₃)Lithium Aluminum Hydride (LiAlH₄)
Molar Equivalents ~1.1~2-3
Solvent Anhydrous THF or Diethyl EtherAnhydrous, peroxide-free Diethyl Ether or THF
Reaction Conditions Room temperature to mild heating0 °C to room temperature
Byproducts Triphenylphosphine oxide, Nitrogen gasAluminum salts, Hydrogen gas (during quench)
Safety Considerations Mild reaction conditions.Highly reactive reagent, requires inert atmosphere and careful quenching.

Disposal Workflow

G Disposal Workflow for this compound start Start: Have 3-Azido-1,1,1- trifluoropropan-2-ol Waste assess Assess Quantity and Concentration start->assess ppe Don Appropriate PPE (Lab coat, goggles, gloves) assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralize Is Chemical Neutralization Feasible? fume_hood->neutralize staudinger Staudinger Reduction (Milder Option) neutralize->staudinger Yes lah LAH Reduction (Stronger, More Hazardous) neutralize->lah Yes direct_disposal Direct Disposal (Not Recommended) Collect in a dedicated, labeled container neutralize->direct_disposal No collect_waste Collect Neutralized Waste for Disposal staudinger->collect_waste lah->collect_waste final_disposal Dispose of as Hazardous Waste (Follow Institutional Guidelines) collect_waste->final_disposal direct_disposal->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

Alternative Disposal Consideration: Nitrous Acid Quench (with Caution)

A common method for the destruction of inorganic azides, such as sodium azide, is quenching with nitrous acid (generated in situ from sodium nitrite and an acid).[3][7][8][9] This method is effective for dilute aqueous solutions of sodium azide (typically less than 5%).[3]

While this method is well-documented for inorganic azides, its application to organic azides like this compound should be approached with caution, as the reactivity may differ. If this method is considered, it should only be for very dilute aqueous solutions and on a small scale, with rigorous safety precautions in place. The procedure involves the careful addition of a sodium nitrite solution followed by the slow addition of an acid, a process that generates toxic nitrogen oxides and must be performed in a well-ventilated fume hood.[3] Given the availability of the more reliable reduction methods, the Staudinger or LAH reductions are the preferred choice for organic azides.

By following these detailed procedures and adhering to all safety precautions, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1,1,1-trifluoropropan-2-OL
Reactant of Route 2
3-Azido-1,1,1-trifluoropropan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.